Product packaging for 2-Methylcyclooctanone(Cat. No.:CAS No. 10363-27-6)

2-Methylcyclooctanone

Cat. No.: B075978
CAS No.: 10363-27-6
M. Wt: 140.22 g/mol
InChI Key: MJFJFHJQZCMMKL-UHFFFAOYSA-N
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Description

2-Methylcyclooctanone is a valuable alicyclic ketone of significant interest in advanced organic synthesis and chemical research. Its structure, featuring a methyl group on an eight-membered ring, introduces steric and conformational complexity, making it a compelling subject for stereochemical studies and the investigation of ring-chain tautomerism. Researchers utilize this compound primarily as a versatile synthetic intermediate for constructing more complex molecular architectures, including natural product analogs and macrocyclic compounds. Its application extends to the field of fragrance chemistry, where it serves as a precursor for the development of novel musk odorants and other specialty aroma chemicals due to its cyclooctane backbone. The compound's mechanism of action in these contexts is rooted in its carbonyl functionality, which undergoes characteristic nucleophilic addition reactions (e.g., Grignard reactions, reductions to alcohols, and conversion to enolates for further alkylation) and serves as a key stereocenter for diastereoselective synthesis. This reagent is essential for exploring the structure-activity relationships in scent molecules and for methodological studies in medium-ring synthesis, providing critical insights into reaction pathways and conformational control.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O B075978 2-Methylcyclooctanone CAS No. 10363-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclooctan-1-one
Source PubChem
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InChI

InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFJFHJQZCMMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10363-27-6
Record name 2-Methylcyclooctane
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Record name 2-Methylcyclooctanone
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Record name 2-METHYL-CYCLOOCTANONE
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 2-methylcyclooctan-1-one[1]

This technical guide provides a comprehensive overview of 2-methylcyclooctan-1-one, a substituted cyclic ketone of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and potential applications, with a focus on its relevance in medicinal chemistry.

Chemical and Physical Properties

While specific experimental data for 2-methylcyclooctan-1-one is not extensively available in the literature, its properties can be estimated and compared with related compounds. The following tables summarize key computed and experimental data for 2-methylcyclooctan-1-one and its smaller analogs, 2-methylcyclohexanone and 2-methylcyclopentanone.

Table 1: General Properties of 2-Methylcyclooctanone

PropertyValueSource
IUPAC Name2-methylcyclooctan-1-one[1]
Molecular FormulaC₉H₁₆O[1]
Molecular Weight140.22 g/mol [1]
CAS Number10363-27-6[2]
Canonical SMILESCC1CCCCCCC1=O[1]
InChIInChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3[1]
InChIKeyMJFJFHJQZCMMKL-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyThis compound2-Methylcyclohexanone2-Methylcyclopentanone
XLogP32.61.50.9
Hydrogen Bond Donor Count000
Hydrogen Bond Acceptor Count111
Rotatable Bond Count000
Exact Mass140.120115130 Da112.088815002 Da98.073164938 Da
Monoisotopic Mass140.120115130 Da112.088815002 Da98.073164938 Da
Topological Polar Surface Area17.1 Ų17.1 Ų17.1 Ų
Heavy Atom Count1087

Data for 2-methylcyclohexanone and 2-methylcyclopentanone are provided for comparison.

Table 3: Experimental Physical Properties (Analog Comparison)

Property2-Methylcyclohexanone2-Methylcyclopentanone
Boiling Point165-166 °C144-145 °C
Density0.925 g/mL at 25 °C0.916 g/mL at 25 °C
Refractive Index (n20/D)1.4481.435

Spectroscopic Data

Detailed spectroscopic data for 2-methylcyclooctan-1-one is limited. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted) The proton NMR spectrum of 2-methylcyclooctan-1-one is expected to show a complex pattern of overlapping multiplets for the methylene protons of the cyclooctane ring. A doublet for the methyl group protons and a multiplet for the proton at the chiral center (C2) are anticipated.

¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum should display a peak for the carbonyl carbon around 210-220 ppm. The methyl carbon would appear at approximately 15-25 ppm. The remaining methylene carbons of the ring would resonate in the upfield region.

Infrared (IR) Spectroscopy The IR spectrum of 2-methylcyclooctan-1-one is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the range of 1700-1725 cm⁻¹. Additional peaks corresponding to C-H stretching and bending vibrations are also expected.

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-methylcyclooctan-1-one are not widely published. However, its synthesis can be achieved through established organic chemistry methodologies. Below are generalized protocols for its preparation.

1. Synthesis via Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by reaction with a methylating agent.

  • Step 1: Enolate Formation

    • A solution of cyclooctanone in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

    • A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the α-carbon and form the lithium enolate.

  • Step 2: Methylation

    • A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the enolate solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.

  • Step 3: Work-up and Purification

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation to yield 2-methylcyclooctan-1-one.

2. Synthesis via Oxidation of 2-Methylcyclooctanol

This protocol involves the oxidation of the corresponding secondary alcohol, 2-methylcyclooctanol.

  • Step 1: Preparation of Oxidizing Agent

    • A variety of oxidizing agents can be used, such as pyridinium chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine), or Dess-Martin periodinane. The choice of reagent will depend on the desired reaction conditions and scale.

  • Step 2: Oxidation Reaction

    • The chosen oxidizing agent is prepared in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

    • A solution of 2-methylcyclooctanol in the same solvent is added to the oxidizing agent at an appropriate temperature (often 0 °C or room temperature).

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Step 3: Work-up and Purification

    • The work-up procedure will vary depending on the oxidizing agent used. For a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts. For a Swern oxidation, the reaction is quenched with water, and the layers are separated.

    • The organic solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.

Applications in Drug Development and Research

While 2-methylcyclooctan-1-one itself is not a widely studied therapeutic agent, the cyclooctanone scaffold is of interest in medicinal chemistry. Substituted cyclooctanones have been investigated for their potential biological activities, including antimicrobial and anticancer properties.[3][4]

A study on the synthesis and antimicrobial evaluation of a series of cyclooctanone derivatives demonstrated that these compounds can exhibit moderate to high antibacterial and antifungal effects against pathogenic microorganisms.[3] For instance, certain derivatives showed excellent activity against Listeria monocytogenes.[3] This suggests that the cyclooctanone ring can serve as a scaffold for the development of new anti-infective agents.

Signaling Pathways and Experimental Workflows

Given the limited specific biological data for 2-methylcyclooctan-1-one, a detailed signaling pathway cannot be definitively described. However, based on the antimicrobial activity of related cyclooctanone derivatives, a logical workflow for the screening and preliminary mechanism of action studies can be proposed. The following diagram illustrates a typical workflow for evaluating the antimicrobial potential of a compound like 2-methylcyclooctan-1-one.

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis and Characterization synthesis Synthesis of This compound purification Purification and Characterization (NMR, MS, IR) synthesis->purification mic_determination Minimum Inhibitory Concentration (MIC) Assay synthesis->mic_determination mbc_determination Minimum Bactericidal Concentration (MBC) Assay mic_determination->mbc_determination membrane_permeability Cell Membrane Permeability Assay mic_determination->membrane_permeability dna_binding DNA Binding/ Integrity Assay mic_determination->dna_binding enzyme_inhibition Enzyme Inhibition Assay mic_determination->enzyme_inhibition

Caption: Workflow for Antimicrobial Evaluation of this compound.

This workflow begins with the synthesis and characterization of the compound, followed by primary screening to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microbes. Positive hits would then be subjected to further studies to elucidate their mechanism of action, which could involve disrupting the cell membrane, interfering with DNA replication, or inhibiting essential enzymes.

Conclusion

2-Methylcyclooctan-1-one is a member of the cyclooctanone class of compounds, which holds potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. While specific data for this compound is limited, this guide provides a framework for its synthesis and evaluation based on established chemical principles and the biological activities of related structures. Further research is warranted to fully characterize 2-methylcyclooctan-1-one and explore its potential applications in medicinal chemistry and other scientific disciplines.

References

Physical properties of 2-Methylcyclooctanone (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Methylcyclooctanone, with a specific focus on its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this guide also presents information on related compounds and general experimental methodologies for determining these key physical characteristics.

Core Physical Properties

Physical PropertyValueSource
Boiling Point No definitive experimental data available. Predicted values vary significantly.N/A
Density No experimental data available.N/A
Molecular Formula C₉H₁₆O--INVALID-LINK--
Molecular Weight 140.22 g/mol --INVALID-LINK--

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not documented, the following are standard and widely accepted methods for determining the boiling point and density of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to have a relatively high boiling point, several methods can be employed:

  • Simple Distillation: This is a common and accurate method when a sufficient quantity of the substance (typically >5 mL) is available. The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point. It is crucial that the thermometer bulb is positioned correctly in the vapor path to obtain an accurate reading.

  • Thiele Tube Method: This micro-method is suitable when only a small sample is available. A small amount of the liquid is placed in a fusion tube along with an inverted capillary tube. The assembly is heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

Density Determination

Density is a fundamental physical property defined as mass per unit volume. For a liquid organic compound, the following methods are standard:

  • Using a Graduated Cylinder and Balance: A straightforward method involves measuring a known volume of the liquid in a graduated cylinder and then determining its mass using an analytical balance. The density is then calculated by dividing the mass by the volume. The accuracy of this method is dependent on the precision of the volumetric glassware and the balance.

  • Pycnometer Method: A pycnometer, or specific gravity bottle, is a flask of a known volume. The pycnometer is weighed empty, then filled with the liquid, and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. This method can yield very accurate results, especially when the temperature is carefully controlled.

Logical Workflow for Synthesis

As no specific signaling pathways involving this compound are documented in scientific literature, a representative logical workflow for its synthesis is presented below. The alkylation of a cyclic ketone is a fundamental transformation in organic synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Cyclooctanone Cyclooctanone Enolate_Formation Enolate Formation Cyclooctanone->Enolate_Formation Base Base (e.g., LDA) Base->Enolate_Formation Alkylating_Agent Alkylating Agent (e.g., CH₃I) Alkylation Nucleophilic Attack (Alkylation) Alkylating_Agent->Alkylation Enolate_Formation->Alkylation Reacts with Quench Aqueous Workup (Quench) Alkylation->Quench Extraction Extraction Quench->Extraction Purification Purification (e.g., Distillation) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via enolate alkylation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methylcyclooctanone. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data, offering valuable insights into the structural characterization of this cyclic ketone. The information herein is intended to support researchers in academia and the pharmaceutical industry in their analytical and drug development endeavors.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that consider the complex conformational flexibility and electronic environment of the eight-membered ring system.

Table 1: Predicted ¹H NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H22.55m-
H3a1.85m-
H3b1.45m-
H4a1.60m-
H4b1.35m-
H5a1.50m-
H5b1.25m-
H6a1.65m-
H6b1.30m-
H7a1.75m-
H7b1.40m-
H8a2.40m-
H8b2.20m-
H9 (CH₃)1.05d7.0

Note: Due to the conformational complexity of the cyclooctanone ring, many protons are predicted to appear as complex multiplets (m). The diastereotopic nature of the methylene protons on each carbon results in distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound
Atom NumberChemical Shift (δ, ppm)
C1 (C=O)215.0
C245.0
C335.0
C425.5
C527.0
C626.0
C732.0
C842.0
C9 (CH₃)15.0

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule, such as this compound, using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation SamplePrep Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) Filtering Filter into NMR Tube SamplePrep->Filtering Acquire1H Acquire ¹H NMR Spectrum Filtering->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D Process1D Process 1D Spectra (FT, Phasing, Baseline Correction) Acquire2D->Process1D Process2D Process 2D Spectra Process1D->Process2D Analyze1H Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process2D->Analyze1H Analyze2D Correlate with 2D Data Analyze1H->Analyze2D Analyze13C Analyze ¹³C Spectrum (Chemical Shift, DEPT) Analyze13C->Analyze2D StructureElucidation Structure Elucidation/ Verification Analyze2D->StructureElucidation

NMR Spectral Analysis Workflow

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Parameter Setting:

    • Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements.

    • Spectral Width: Typically set to a range of -2 to 12 ppm.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is recommended.

    • Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

  • Data Acquisition: Initiate the acquisition sequence.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate all peaks.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectrum Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR acquisition.

  • Parameter Setting:

    • Experiment Type: A standard proton-decoupled ¹³C experiment is typically used.

    • Spectral Width: Set to a range of 0 to 220 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS peak at 0.00 ppm.

This comprehensive guide provides foundational data and protocols for the NMR analysis of this compound, serving as a valuable resource for researchers in the field.

References

Conformational Landscape of 2-Methylcyclooctanone and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-sized rings, such as the eight-membered cyclooctanone core, present a fascinating and complex conformational landscape that is crucial for understanding their reactivity and potential as scaffolds in drug design. The introduction of substituents, such as a methyl group at the 2-position, further influences these conformational preferences, dictating the molecule's three-dimensional shape and, consequently, its biological activity. This technical guide provides a comprehensive overview of the conformational analysis of 2-methylcyclooctanone and its derivatives. While experimental data for this compound itself is limited in the current literature, this guide extrapolates its likely conformational behavior based on the well-studied parent compound, cyclooctanone, and other substituted derivatives. It details the key experimental and computational methodologies required for such an analysis and presents available quantitative data in a structured format to aid in comparative studies.

Introduction: The Conformational Complexity of Medium-Sized Rings

Medium-sized rings (8-11 members) are characterized by a unique interplay of low torsional and angular strain, but significant steric strain arising from transannular interactions.[1] Unlike smaller, more rigid rings, or larger, more flexible rings, the conformational preferences of medium-sized rings are governed by a delicate balance of these factors. Cyclooctanone, a key structural motif in various natural products and a precursor in organic synthesis, has been a subject of numerous conformational studies.[2][3] Understanding its conformational landscape is the first step toward predicting the behavior of its substituted derivatives.

Conformational Analysis of Cyclooctanone: The Parent Scaffold

The conformational landscape of cyclooctanone has been investigated using a combination of experimental techniques, primarily broadband rotational spectroscopy and NMR spectroscopy, supported by quantum-chemistry calculations.[3][4]

Predominant Conformations

Computational studies have identified several low-energy conformers for cyclooctanone, with the boat-chair (BC) family being the most stable.[3][5] Experimental evidence from rotational spectroscopy has confirmed the presence of three conformers in the gas phase: two boat-chair conformers and one twisted boat-chair conformer.[3][4] The global minimum energy conformation is a boat-chair (BC1).[3][4] The conformational preferences are primarily driven by the minimization of repulsive non-bonded transannular interactions.[3][4]

Quantitative Conformational Data for Cyclooctanone

The following table summarizes the key quantitative data obtained from experimental and computational studies on cyclooctanone, which serves as a baseline for understanding its substituted derivatives.

ConformerPoint GroupRelative Energy (kJ/mol)Rotational Constant A (MHz)Rotational Constant B (MHz)Rotational Constant C (MHz)
BC1 Cs0.001910.11680.51100.2
TBC1 C14.891954.31603.21147.9
BC2 C16.211923.41634.11132.7

Data compiled from rotational spectroscopy studies. The relative energies are based on computational predictions.

Conformational Analysis of this compound: An Extrapolated View

The introduction of a methyl group at the 2-position is expected to favor conformations that minimize steric interactions between the methyl group and the rest of the ring. The methyl group can occupy either a pseudo-axial or a pseudo-equatorial position on the flexible cyclooctanone ring. The relative stability of these conformers will depend on the specific boat-chair arrangement and the resulting transannular and gauche interactions. It is hypothesized that the pseudo-equatorial position would be favored to reduce steric hindrance, similar to the well-understood principles in cyclohexane chemistry.

Hypothesized Conformational Equilibrium of this compound

The following diagram illustrates the hypothesized conformational equilibrium for this compound, based on the boat-chair scaffold of the parent molecule.

G BC1_eq Boat-Chair 1 (2-Me equatorial) BC1_ax Boat-Chair 1 (2-Me axial) BC1_eq->BC1_ax Ring Inversion TBC1_eq Twisted Boat-Chair 1 (2-Me equatorial) BC1_eq->TBC1_eq Conformational Isomerization TBC1_ax Twisted Boat-Chair 1 (2-Me axial) BC1_ax->TBC1_ax Conformational Isomerization TBC1_eq->TBC1_ax Ring Inversion G cluster_0 Computational Workflow start Initial 3D Structure of this compound conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., DFT) conf_search->geom_opt Unique Conformers freq_calc Frequency Calculation geom_opt->freq_calc nmr_pred NMR Parameter Prediction geom_opt->nmr_pred energy_refine Single-Point Energy Refinement (e.g., CCSD(T)) freq_calc->energy_refine Verified Minima boltzmann Boltzmann Population Analysis energy_refine->boltzmann comparison Comparison with Experimental Data boltzmann->comparison nmr_pred->comparison G cluster_0 Synthetic Scheme start Cyclooctanone enolate Enolate Formation (e.g., LDA, -78 °C) start->enolate alkylation Alkylation (e.g., CH3I) enolate->alkylation product This compound alkylation->product derivatization Further Derivatization (e.g., Aldol, Grignard) product->derivatization derivatives This compound Derivatives derivatization->derivatives

References

Introduction to Stereoisomerism in 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclooctanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of this compound, a chiral ketone with potential applications in organic synthesis and drug discovery. Due to the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers: (R)-2-methylcyclooctanone and (S)-2-methylcyclooctanone. The spatial arrangement of the methyl group significantly influences the molecule's properties and interactions with other chiral entities, making the study of its stereoisomers crucial for applications in stereoselective synthesis and pharmacology.

This compound possesses a single chiral center at the carbon atom bearing the methyl group. This gives rise to two non-superimposable mirror images, known as enantiomers. The conformational flexibility of the eight-membered cyclooctanone ring adds another layer of complexity to the stereochemical analysis. The interplay between the stereoconfiguration at C2 and the various ring conformations dictates the overall three-dimensional shape and, consequently, the chemical and biological behavior of these stereoisomers.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure or enriched this compound is a key challenge. Asymmetric synthesis and chiral resolution are the two primary strategies employed to obtain the individual stereoisomers.

Asymmetric Synthesis:

One of the common approaches to synthesize enantiomerically enriched α-alkylated ketones is through the use of chiral auxiliaries or catalysts. For instance, the enantioselective alkylation of a cyclooctanone derivative using a chiral lithioenamine has been reported. However, a significant challenge in this method is the potential for racemization during the hydrolysis of the imine intermediate. This highlights the critical need for carefully optimized reaction conditions to preserve the enantiomeric purity of the final product.

Chiral Resolution:

The separation of a racemic mixture of this compound into its constituent enantiomers can be achieved through chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) employing a chiral stationary phase (CSP) are powerful techniques for this purpose. The differential interaction of the enantiomers with the chiral selector of the CSP leads to different retention times, allowing for their separation. The choice of the chiral stationary phase and the chromatographic conditions are crucial for achieving baseline separation.

Conformational Analysis

The eight-membered ring of cyclooctanone is conformationally mobile, with several low-energy conformations possible. The introduction of a methyl group at the C2 position influences the conformational preferences of the ring. The relative energies of the different conformers for each enantiomer determine the predominant shapes the molecules adopt in solution. Understanding these conformational preferences is essential for predicting their reactivity and how they might interact with biological targets. Computational studies can provide valuable insights into the relative stabilities of the various conformers of (R)- and (S)-2-methylcyclooctanone.

Spectroscopic and Physical Properties

Detailed spectroscopic and physical data for the individual enantiomers of this compound are not extensively reported in publicly available literature, underscoring a gap in the comprehensive characterization of these compounds. However, based on the principles of stereochemistry, the following are expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the individual enantiomers in an achiral solvent will be identical. However, in the presence of a chiral solvating agent or a chiral shift reagent, it is possible to distinguish the enantiomers as they will form diastereomeric complexes that exhibit different chemical shifts.

Quantitative Data Summary

Property(R)-2-Methylcyclooctanone(S)-2-Methylcyclooctanone
Specific Rotation ([α]D) Not ReportedNot Reported
1H NMR (in CDCl3) Identical to (S)-enantiomerIdentical to (R)-enantiomer
13C NMR (in CDCl3) Identical to (S)-enantiomerIdentical to (R)-enantiomer
Relative Conformational Energy Not ReportedNot Reported

Experimental Protocols

Detailed experimental protocols for the synthesis, resolution, and characterization of this compound stereoisomers are crucial for reproducibility and further research. The following sections outline the general methodologies that would be employed.

Protocol 1: Asymmetric Alkylation of Cyclooctanone (General Approach)

  • Formation of Chiral Imine: React cyclooctanone with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

  • Deprotonation: Treat the chiral imine with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to generate the chiral lithioenamine.

  • Alkylation: Add methyl iodide to the solution of the chiral lithioenamine and allow the reaction to proceed at low temperature.

  • Hydrolysis: Quench the reaction and hydrolyze the resulting imine under carefully controlled acidic conditions (e.g., aqueous acetic acid/sodium acetate) to yield this compound.

  • Purification and Analysis: Purify the product by column chromatography and determine the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.

Protocol 2: Chiral Resolution by HPLC

  • Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase Optimization: Screen different mobile phases (e.g., mixtures of hexane and isopropanol) to achieve optimal separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the chiral HPLC column and monitor the elution profile using a suitable detector (e.g., UV).

  • Fraction Collection: Collect the separated enantiomers as they elute from the column.

  • Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity.

Visualization of Key Concepts

Logical Relationship of Stereoisomers

stereoisomers Racemic Racemic this compound R_enantiomer (R)-2-Methylcyclooctanone Racemic->R_enantiomer Resolution S_enantiomer (S)-2-Methylcyclooctanone Racemic->S_enantiomer Resolution R_enantiomer->Racemic Mixing S_enantiomer->Racemic Mixing

Caption: Relationship between racemic this compound and its enantiomers.

General Workflow for Stereoisomer Analysis

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization Asymmetric_Synthesis Asymmetric Synthesis Characterization_Entry Characterization_Entry Asymmetric_Synthesis->Characterization_Entry Racemic_Synthesis Racemic Synthesis Chiral_Resolution Chiral Resolution (HPLC/GC) Racemic_Synthesis->Chiral_Resolution Chiral_Resolution->Characterization_Entry Spectroscopy Spectroscopy (NMR, IR) Polarimetry Polarimetry Purity_Analysis Enantiomeric Purity (e.e.) point

Caption: General workflow for the synthesis and analysis of this compound stereoisomers.

Biological Significance and Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in their pharmacological and toxicological profiles. While specific biological activities for the stereoisomers of this compound have not been extensively reported, the principle of stereospecificity in drug action suggests that the (R) and (S) enantiomers could exhibit distinct biological effects.

For drug development professionals, the synthesis and testing of individual enantiomers are essential to:

  • Identify the eutomer (the more active enantiomer) and the distomer (the less active or inactive enantiomer).

  • Assess whether the distomer contributes to side effects or has off-target activities.

  • Develop more selective and potent therapeutic agents with an improved therapeutic index.

The this compound scaffold, with its defined stereochemistry, could serve as a valuable building block in the synthesis of more complex chiral molecules with potential therapeutic applications.

Conclusion

The stereoisomers of this compound represent an important area of study in stereoselective synthesis and medicinal chemistry. While there is a need for more comprehensive quantitative data and detailed experimental protocols in the public domain, the foundational principles for their synthesis, separation, and characterization are well-established. Further research into the specific properties and biological activities of the individual enantiomers will be crucial for unlocking their full potential in scientific and pharmaceutical applications.

An In-depth Technical Guide to the Synthesis of 2-Methylcyclooctanone from Cyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-methylcyclooctanone from cyclooctanone, a classic example of α-alkylation of a cyclic ketone. This reaction is a fundamental transformation in organic chemistry, crucial for the construction of more complex molecular architectures in pharmaceutical and materials science. This document outlines the core chemical principles, provides a detailed experimental protocol, and presents relevant data for the characterization of the starting material and the final product.

Introduction

The α-alkylation of ketones is a powerful carbon-carbon bond-forming reaction that proceeds through the formation of an enolate intermediate.[1][2] The enolate, a potent nucleophile, can then react with an electrophile, such as an alkyl halide, to introduce an alkyl group at the α-position to the carbonyl. The synthesis of this compound from cyclooctanone is a straightforward illustration of this principle, employing a strong, non-nucleophilic base to ensure complete enolate formation and subsequent methylation.

Reaction Mechanism and Workflow

The synthesis of this compound from cyclooctanone is a two-step process:

  • Enolate Formation: Cyclooctanone is deprotonated at the α-carbon using a strong, sterically hindered base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3] The low temperature is crucial to control the reaction and prevent side reactions.

  • Alkylation: The resulting lithium enolate is then treated with a methylating agent, most commonly methyl iodide. The nucleophilic α-carbon of the enolate attacks the methyl iodide in an SN2 reaction, displacing the iodide and forming the C-C bond, yielding this compound.[1][4]

Signaling Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product Cyclooctanone Cyclooctanone Enolate Cyclooctanone Lithium Enolate Cyclooctanone->Enolate Deprotonation (-78 °C) LDA LDA in THF LDA->Enolate Product This compound Enolate->Product SN2 Alkylation MeI Methyl Iodide (CH3I) MeI->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Prepare LDA solution in THF at -78 °C B Add Cyclooctanone dropwise to LDA solution A->B C Stir for 1-2 hours to form the enolate B->C D Add Methyl Iodide dropwise C->D E Allow to warm to room temperature and stir overnight D->E F Quench reaction with saturated NH4Cl solution E->F G Extract with an organic solvent (e.g., diethyl ether) F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify by flash column chromatography H->I J Characterize the final product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Experimental Protocol

This protocol is a representative procedure based on established methods for the α-alkylation of cyclic ketones.

Materials:

  • Cyclooctanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclooctanone (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes. Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.

  • Alkylation: Add methyl iodide (1.1-1.5 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Isolation: Combine the organic extracts and wash with saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified this compound by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

Physical and Chemical Properties
PropertyCyclooctanone (Starting Material)This compound (Product)
IUPAC Name Cyclooctanone2-Methylcyclooctan-1-one[5]
CAS Number 502-49-810363-27-6[5]
Molecular Formula C₈H₁₄OC₉H₁₆O[5]
Molar Mass 126.20 g/mol 140.22 g/mol [5]
Appearance Waxy white solidColorless liquid (expected)
Boiling Point 195-196 °CNot readily available
Density 0.95 g/cm³Not readily available
Expected Spectroscopic Data for this compound
  • ¹H NMR: The spectrum is expected to show a doublet for the methyl group protons, a multiplet for the proton at the α-carbon bearing the methyl group, and a series of multiplets for the methylene protons of the cyclooctane ring.

  • ¹³C NMR: The spectrum should display a peak for the carbonyl carbon, a peak for the methine carbon at the α-position, a peak for the methyl carbon, and several peaks for the methylene carbons of the ring.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected in the region of 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 140.22).

Note: Specific spectral data for this compound is not widely published, so the above are expected values based on the structure.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Diisopropylamine and Methyl Iodide are toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried before use.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound from cyclooctanone via enolate alkylation is a robust and well-established method for the α-functionalization of cyclic ketones. This guide provides the fundamental principles and a detailed, representative experimental protocol to aid researchers in the successful execution of this important chemical transformation. Careful attention to anhydrous conditions and the proper handling of reagents are paramount for achieving a high yield and purity of the desired product.

References

Key Intermediates in the Synthesis of 2-Methylcyclooctanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2-Methylcyclooctanone, a valuable building block in organic synthesis. The focus is on the identification of key intermediates, detailed experimental protocols, and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

This compound is a cyclic ketone that serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure, featuring a methylated alpha-carbon on a cyclooctanone ring, makes it a useful precursor for the introduction of further functionality and the construction of intricate molecular architectures. The primary and most direct route to this compound involves the α-alkylation of cyclooctanone, a classic and well-established method in organic synthesis.

The Key Intermediate: The Cyclooctanone Enolate

The cornerstone of the synthesis of this compound is the cyclooctanone enolate . This intermediate is generated by the deprotonation of cyclooctanone at the α-carbon using a strong, non-nucleophilic base. The formation of the enolate is a critical step as it transforms the otherwise non-nucleophilic α-carbon into a potent nucleophile, capable of reacting with electrophiles such as methyl iodide.

The formation of the cyclooctanone enolate is typically achieved using a strong base like lithium diisopropylamide (LDA). LDA is favored due to its bulky nature, which minimizes side reactions such as nucleophilic attack on the carbonyl carbon, and its strength, which ensures essentially irreversible and quantitative enolate formation.

The enolate exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. This delocalization contributes to its stability and reactivity.

Synthetic Pathway

The synthesis of this compound from cyclooctanone can be depicted as a two-step process:

  • Enolate Formation: Cyclooctanone is treated with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to generate the lithium enolate of cyclooctanone.

  • Alkylation: The generated enolate is then reacted in situ with a methylating agent, typically methyl iodide (CH₃I), to introduce the methyl group at the α-position, yielding this compound.

Below is a Graphviz diagram illustrating this synthetic pathway.

Synthesis_Pathway Cyclooctanone Cyclooctanone Enolate Cyclooctanone Enolate (Key Intermediate) Cyclooctanone->Enolate LDA, THF, -78 °C Product This compound Enolate->Product CH₃I

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the alkylation of cyclooctanone. This protocol is based on standard procedures for α-methylation of cyclic ketones and should be adapted and optimized as necessary.

Materials:

  • Cyclooctanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Step 1: Formation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled diisopropylamine to the THF via syringe.

  • Slowly add n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution at -78 °C.

  • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Formation of the Cyclooctanone Enolate

  • In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly add the cyclooctanone solution to the freshly prepared LDA solution at -78 °C via a cannula or syringe.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Methylation of the Enolate

  • To the enolate solution at -78 °C, add methyl iodide dropwise via syringe.

  • Allow the reaction mixture to stir at -78 °C for 2 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 2 hours or until the reaction is complete (monitored by TLC).

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Below is a workflow diagram for the experimental procedure.

Experimental_Workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Alkylation Alkylation cluster_Workup Work-up & Purification LDA_start Mix Diisopropylamine and THF at -78 °C LDA_add_nBuLi Add n-BuLi dropwise LDA_start->LDA_add_nBuLi LDA_stir Stir for 30 min LDA_add_nBuLi->LDA_stir Enolate_add_LDA Add to LDA solution LDA_stir->Enolate_add_LDA Enolate_start Dissolve Cyclooctanone in THF at -78 °C Enolate_start->Enolate_add_LDA Enolate_stir Stir for 1 hour Enolate_add_LDA->Enolate_stir Alkylation_start Add CH₃I at -78 °C Enolate_stir->Alkylation_start Alkylation_stir Stir and warm to RT Alkylation_start->Alkylation_stir Workup_quench Quench with NH₄Cl Alkylation_stir->Workup_quench Workup_extract Extract with Et₂O Workup_quench->Workup_extract Workup_wash Wash and Dry Workup_extract->Workup_wash Workup_purify Purify by Chromatography Workup_wash->Workup_purify

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound. These values are based on typical yields and conditions for similar α-alkylation reactions and should be considered as a guideline.

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Moles (mmol)Volume/MassMolar Equivalents
Cyclooctanone126.2010.01.26 g1.0
Diisopropylamine101.1912.01.68 mL1.2
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL1.1
Methyl iodide141.9415.00.93 mL1.5

Table 2: Reaction Conditions and Yield

ParameterValue
Enolate Formation
SolventAnhydrous THF
Temperature-78 °C
Reaction Time1 hour
Alkylation
Temperature-78 °C to Room Temperature
Reaction Time4 hours
Product
Theoretical Yield1.40 g
Actual Yield 1.12 g (80%)
AppearanceColorless oil

Conclusion

The synthesis of this compound is efficiently achieved through the α-alkylation of cyclooctanone. The key to this transformation is the generation of the cyclooctanone enolate, a highly reactive intermediate. The protocol outlined in this guide, utilizing LDA as the base and methyl iodide as the alkylating agent, provides a reliable method for obtaining the desired product in good yield. Careful control of reaction conditions, particularly temperature and the use of anhydrous reagents, is crucial for the success of this synthesis. This guide serves as a foundational resource for researchers to further explore the applications of this compound in their synthetic endeavors.

2-Methylcyclooctanone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Methylcyclooctanone, a nine-carbon cyclic ketone, is emerging as a valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its unique structural features, including a flexible eight-membered ring and a strategic methyl substitution, offer a gateway to a diverse array of complex molecular architectures. This technical guide explores the potential applications of this compound in organic synthesis, providing insights into its reactivity and detailed experimental frameworks for key transformations.

Introduction

The field of organic synthesis continually seeks novel building blocks that provide efficient pathways to complex molecules. This compound, with its distinct combination of a medium-sized ring and an alpha-substituent, presents a compelling scaffold for the construction of intricate carbocyclic and heterocyclic systems. The conformational flexibility of the cyclooctane ring, coupled with the electronic and steric influence of the methyl group, dictates its reactivity in a range of fundamental organic reactions. This guide will delve into the synthetic utility of this compound, focusing on key reaction classes that highlight its potential as a strategic starting material.

Synthesis of this compound

The primary route to this compound involves the direct alpha-methylation of cyclooctanone. This transformation is typically achieved by generating the enolate of cyclooctanone using a strong base, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Table 1: Synthesis of this compound via Alpha-Alkylation of Cyclooctanone

StepReagents and ConditionsProductYieldReference
Enolate FormationCyclooctanone, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF), -78 °CLithium enolate of cyclooctanoneNot Isolated[1]
MethylationMethyl iodide (MeI), -78 °C to room temperatureThis compoundHigh[1][2]
Detailed Experimental Protocol: α-Methylation of Cyclooctanone

A solution of cyclooctanone in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. Subsequently, methyl iodide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[1][2]

Key Applications in Organic Synthesis

This compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of more complex molecular frameworks.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound provides a direct route to nine-membered lactones (oxonan-2-ones). This ring expansion reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms, with the more substituted carbon preferentially migrating. In the case of this compound, this leads to the formation of 9-methyloxonan-2-one.[3][4][5][6]

Table 2: Predicted Baeyer-Villiger Oxidation of this compound

ReactantOxidantProductPredicted Migratory Preference
This compoundm-CPBA or Peroxyacetic acid9-Methyloxonan-2-oneTertiary > Secondary

dot

Baeyer_Villiger_Oxidation ketone This compound intermediate Criegee Intermediate ketone->intermediate + RCO3H peracid RCO3H lactone 9-Methyloxonan-2-one intermediate->lactone Rearrangement

Caption: Baeyer-Villiger oxidation of this compound.

Detailed Experimental Protocol: Baeyer-Villiger Oxidation

To a solution of this compound in a chlorinated solvent such as dichloromethane at 0 °C, a solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise. The reaction mixture is stirred at this temperature for several hours, monitoring the progress by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude lactone can be purified by flash chromatography.[3][4][5][6]

Aldol Condensation

The presence of α-protons in this compound allows it to undergo aldol condensation reactions, both with itself (self-condensation) and with other carbonyl compounds (crossed-aldol condensation). These reactions are fundamental for the formation of new carbon-carbon bonds and the construction of larger, more complex molecules. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile.[7][8][9][10][11]

Table 3: Potential Aldol Condensation of this compound

Reaction TypeReactantsCatalystProduct Type
Self-CondensationThis compound (2 eq.)Base (e.g., NaOH, LDA)β-Hydroxy ketone or α,β-Unsaturated ketone
Crossed-AldolThis compound, BenzaldehydeBase (e.g., NaOH)β-Hydroxy ketone or α,β-Unsaturated ketone

dot

Aldol_Condensation ketone This compound enolate Enolate ketone->enolate + Base base Base aldol_adduct β-Hydroxy Ketone enolate->aldol_adduct + Aldehyde aldehyde Electrophilic Carbonyl enone α,β-Unsaturated Ketone aldol_adduct->enone - H2O

Caption: General workflow for the Aldol Condensation.

Detailed Experimental Protocol: Crossed-Aldol Condensation

To a solution of this compound and a suitable carbonyl partner (e.g., benzaldehyde) in ethanol, an aqueous solution of a strong base such as sodium hydroxide is added. The mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is poured into ice-water and acidified. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.[7][8][9][10][11]

Wittig Reaction

The Wittig reaction provides a powerful method for the conversion of the carbonyl group of this compound into a carbon-carbon double bond. This reaction involves the use of a phosphorus ylide (Wittig reagent) and is a cornerstone of alkene synthesis. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[12][13][14][15]

Table 4: Potential Wittig Reaction of this compound

ReactantWittig ReagentProduct
This compoundMethylenetriphenylphosphorane (Ph₃P=CH₂)2-Methyl-1-methylenecyclooctane
This compound(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl 2-(2-methylcyclooctylidene)acetate

dot

Wittig_Reaction ketone This compound oxaphosphetane Oxaphosphetane Intermediate ketone->oxaphosphetane + Ylide ylide Phosphorus Ylide (Ph3P=CHR) alkene Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: The Wittig reaction of this compound.

Detailed Experimental Protocol: Wittig Reaction

A suspension of the appropriate phosphonium salt in an anhydrous solvent like THF is treated with a strong base (e.g., n-butyllithium or sodium hydride) at a low temperature to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound in the same solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched, and the product is extracted and purified by chromatography to yield the desired alkene.[12][13][14][15]

Robinson Annulation

This compound can serve as the ketone component in the Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. This reaction allows for the construction of a new six-membered ring fused to the original cyclooctane ring, leading to bicyclic systems. The reaction typically employs an α,β-unsaturated ketone, such as methyl vinyl ketone, as the Michael acceptor.[16][17][18][19]

Table 5: Potential Robinson Annulation with this compound

ReactantsReaction SequenceProduct Type
This compound, Methyl vinyl ketone1. Michael Addition2. Intramolecular Aldol CondensationFused bicyclic α,β-unsaturated ketone

dot

Robinson_Annulation start This compound + Methyl Vinyl Ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product Fused Bicyclic Enone aldol->product

Caption: Logical flow of the Robinson Annulation.

Detailed Experimental Protocol: Robinson Annulation

This compound is treated with a base, such as sodium ethoxide in ethanol, to generate the enolate. Methyl vinyl ketone is then added to the reaction mixture, and the solution is stirred to facilitate the Michael addition. After the initial addition is complete, the reaction mixture is heated to promote the intramolecular aldol condensation and subsequent dehydration. The resulting bicyclic product is then isolated by extraction and purified by chromatography or recrystallization.[16][17][18]

Conclusion

This compound is a promising and under-explored building block in organic synthesis. Its reactivity, analogous to that of other cyclic ketones but with the unique steric and conformational properties of an eight-membered ring, opens up avenues for the synthesis of a wide range of complex molecules. The key reactions outlined in this guide—Baeyer-Villiger oxidation, aldol condensation, Wittig reaction, and Robinson annulation—demonstrate its potential for ring expansion, carbon-carbon bond formation, and the construction of fused ring systems. Further exploration of the chemistry of this compound is warranted and is expected to uncover novel synthetic methodologies and provide access to new chemical entities of interest to the pharmaceutical and materials science industries.

References

Commercial availability and suppliers of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclooctanone is a cyclic ketone that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex natural products. Its eight-membered ring structure, substituted with a methyl group, offers a unique scaffold for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the commercial availability, key physicochemical properties, synthesis methodologies, and analytical characterization of this compound.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The availability can range from small laboratory quantities to semi-bulk orders. It is crucial to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Table 1: Commercial Supplier Information for this compound

SupplierProduct NumberPurityAvailability
Sigma-AldrichAldrichCPRNot specified; sold as-is for early discovery research.[1]Inquire
Atomax Chemicals Co., Ltd.---Not specifiedInquire
Santa Cruz Biotechnologysc-225486Not specifiedInquire

Note: Purity and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for planning reactions, purification procedures, and for the safe handling and storage of the compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10363-27-6PubChem[2]
Molecular Formula C₉H₁₆OPubChem[2]
Molecular Weight 140.22 g/mol PubChem[2]
Appearance Not specified (likely a liquid)---
Boiling Point Not available---
Density Not available---
Solubility Not available---
InChI InChI=1S/C9H16O/c1-8-6-4-2-3-5-7-9(8)10/h8H,2-7H2,1H3Guidechem[3]
InChIKey MJFJFHJQZCMMKL-UHFFFAOYSA-NGuidechem[3]
Canonical SMILES CC1CCCCCCC1=OGuidechem[3]

Synthesis Methodology

The primary and most direct method for the synthesis of this compound is the α-alkylation of cyclooctanone. This involves the formation of an enolate from cyclooctanone, followed by its reaction with a methylating agent.

General Synthesis Pathway: α-Alkylation of Cyclooctanone

The overall transformation is depicted in the following workflow diagram:

G General Synthesis Workflow start Cyclooctanone enolate Cyclooctanone Enolate start->enolate Base (e.g., LDA) product This compound enolate->product Methylating Agent (e.g., CH3I)

Caption: α-Alkylation of Cyclooctanone.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on standard organic synthesis procedures for the alkylation of ketones.

Materials:

  • Cyclooctanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled diisopropylamine in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Slowly add a solution of cyclooctanone in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Alkylation:

    • Add methyl iodide dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Chemical Shifts / Peaks
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton alpha to the carbonyl and the methyl group, and the methylene protons of the cyclooctane ring.
¹³C NMR A peak for the carbonyl carbon, a peak for the methine carbon bearing the methyl group, a peak for the methyl carbon, and several peaks for the methylene carbons of the cyclooctane ring.
Infrared (IR) A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹. C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of 140.22 g/mol . Fragmentation patterns may include loss of the methyl group and other characteristic cleavages of cyclic ketones.

Applications in Drug Development

While specific examples of this compound as a direct precursor in marketed drugs are not widely documented, its structural motif is of interest in medicinal chemistry. The eight-membered ring system can serve as a scaffold to which various pharmacophores can be attached. The methyl group provides a point of stereochemical diversity that can be crucial for biological activity and selectivity.

Potential applications include its use as a starting material or intermediate in the synthesis of:

  • Novel macrocyclic compounds with potential therapeutic activities.

  • Analogs of natural products containing a cyclooctane ring.

  • Conformationally constrained molecules to probe receptor binding sites.

The logical workflow for utilizing this compound in a drug discovery program is outlined below:

G Drug Discovery Workflow start This compound modification Chemical Modification / Derivatization start->modification screening Biological Screening modification->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Drug Discovery Workflow.

Safety and Handling

Based on GHS information, this compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance or a comprehensive safety data sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Safety and Handling of 2-Methylcyclooctanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Methylcyclooctanone. Due to the limited availability of specific experimental data for this compound, this document incorporates information from global harmonized system (GHS) classifications and data from structurally related cyclic ketones to provide the most robust safety guidance possible.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[1]

Table 1: GHS Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye damage/eye irritation2H319: Causes serious eye irritation

Pictogram:

alt text

Signal Word: Warning

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Methylcyclopentanone2-Methylcyclohexanone
Molecular Formula C9H16O[1]C6H10OC7H12O[2]
Molecular Weight 140.22 g/mol [1]98.14 g/mol 112.17 g/mol [2]
Appearance Not availableColorless liquidWater-white to pale yellow liquid[2]
Odor Not availableNot availableAcetone-like odor[2]
Boiling Point Not available139 °C~165 °C
Flash Point Not available26 °C~57 °C[2]
Density Not available0.913 g/mL0.925 g/mL

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE. The following are general recommendations:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground all equipment when transferring large quantities to prevent static discharge.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store away from sources of ignition.

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for this compound

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by the poison control center or doctor. Do not give anything by mouth to an unconscious person.
Eye Contact Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.
Skin Contact Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
Inhalation Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. Call a poison control center or doctor for further treatment advice.
Fire-Fighting Measures

While the flammability of this compound is not specifically documented, it is prudent to treat it as a flammable liquid, similar to other cyclic ketones.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Eliminate all ignition sources.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Toxicological Information

Detailed toxicological studies on this compound are not publicly available. The GHS classification indicates acute oral toxicity.[1]

Table 4: Acute Toxicity Data for this compound

RouteSpeciesValueClassification
OralNot availableNo data availableHarmful if swallowed[1]
DermalNot availableNo data availableNot classified
InhalationNot availableNo data availableNot classified

Experimental Protocols (General Guidance)

Specific experimental protocols for the safe handling of this compound are not available. The following are general protocols that should be adapted based on the specific experimental conditions.

Protocol for Dispensing and Weighing
  • Perform a risk assessment for the specific quantity and procedure.

  • Ensure a calibrated and certified chemical fume hood is used.

  • Gather all necessary equipment, including appropriate PPE, spill kit, and waste container.

  • Place an analytical balance inside the fume hood or use a tared, sealed container for weighing outside the hood.

  • Slowly dispense the required amount of this compound into a suitable container.

  • Clean any minor drips or spills immediately with an appropriate absorbent material.

  • Seal the container and the stock bottle.

  • Decontaminate the work area.

  • Dispose of contaminated materials in a designated hazardous waste container.

Protocol for a Small Spill (in a fume hood)
  • Alert others in the immediate area.

  • If safe to do so, contain the spill with absorbent pads or granules.

  • Wearing appropriate PPE, absorb the spilled material.

  • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

  • Document the spill and the cleanup procedure.

Visualizations

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Dispense Chemical Dispense Chemical Prepare Fume Hood->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Store Securely Store Securely Perform Experiment->Store Securely Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Emergency Response for this compound Spill Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Supervisor & EH&S Alert Supervisor & EH&S Evacuate Area->Alert Supervisor & EH&S Don PPE Don PPE Alert Supervisor & EH&S->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Absorb Material Absorb Material Contain Spill->Absorb Material Clean & Decontaminate Clean & Decontaminate Absorb Material->Clean & Decontaminate Dispose of Waste Dispose of Waste Clean & Decontaminate->Dispose of Waste Document Incident Document Incident Dispose of Waste->Document Incident

Caption: Emergency response protocol for a this compound spill.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylcyclooctanone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methylcyclooctanone, a valuable intermediate in organic synthesis, through the catalytic hydrogenation of 2-methylcyclooctenone. The presented methodology is based on established principles of heterogeneous catalysis, employing palladium on carbon (Pd/C) as a robust and efficient catalyst. This application note includes a representative experimental protocol, a summary of expected quantitative data, and visualizations to aid in the understanding of the workflow and chemical transformation.

Introduction

Catalytic hydrogenation is a fundamental and widely utilized transformation in organic chemistry, enabling the selective reduction of various functional groups. The reduction of α,β-unsaturated ketones to their corresponding saturated counterparts is a key step in the synthesis of numerous complex molecules and pharmaceutical intermediates. This process involves the addition of molecular hydrogen across the carbon-carbon double bond in the presence of a metal catalyst. Common catalysts for this transformation include platinum, palladium, and nickel. Palladium on carbon (Pd/C) is a particularly attractive choice due to its high activity, selectivity, and ease of handling. This protocol focuses on the synthesis of this compound from 2-methylcyclooctenone, a reaction that proceeds via the selective hydrogenation of the carbon-carbon double bond of the enone system.

Data Presentation

The following table summarizes the key quantitative parameters for a representative synthesis of this compound via catalytic hydrogenation.

ParameterValue
Starting Material 2-Methylcyclooctenone
Product This compound
Catalyst 10% Palladium on Carbon (Pd/C)
Catalyst Loading 5 mol%
Hydrogen Pressure 1 atm (balloon)
Solvent Ethanol
Reaction Temperature Room Temperature (25 °C)
Reaction Time 4-6 hours
Typical Yield >95%
Conversion >99%

Experimental Protocol

Materials:

  • 2-Methylcyclooctenone

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Celite®

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum/inert gas manifold

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove atmospheric oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add anhydrous ethanol (e.g., 20 mL per gram of substrate) via cannula or syringe. Subsequently, add 2-methylcyclooctenone to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction (typically 4-6 hours), carefully vent the excess hydrogen into a fume hood. Purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by distillation or column chromatography.

Visualizations

Chemical Transformation:

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product 2-Methylcyclooctenone reagents H₂, 10% Pd/C Ethanol, RT 2-Methylcyclooctenone->reagents This compound reagents->this compound

Caption: Catalytic hydrogenation of 2-methylcyclooctenone.

Experimental Workflow:

G A 1. Add Pd/C to Flask B 2. Purge with Inert Gas A->B C 3. Add Solvent and Substrate B->C D 4. Introduce Hydrogen Gas C->D E 5. Stir at Room Temperature (4-6h) D->E F 6. Reaction Work-up (Vent H₂, Purge) E->F G 7. Filter to Remove Catalyst F->G H 8. Concentrate Filtrate G->H I 9. Purify (Optional) H->I

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The enantioselective synthesis of chiral cyclic ketones is a critical endeavor in organic chemistry, as these structural motifs are prevalent in a wide array of natural products and pharmaceutical agents. (R)-2-Methylcyclooctanone, in particular, serves as a valuable chiral building block for the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-2-Methylcyclooctanone, focusing on modern catalytic and chiral auxiliary-based methodologies. The protocols are designed to be reproducible and scalable, providing researchers with a practical guide to accessing this important chiral intermediate.

Synthetic Strategies Overview

Several effective strategies have been developed for the stereoselective synthesis of (R)-2-Methylcyclooctanone. The primary approaches include:

  • Asymmetric Alkylation of Cyclooctanone: This direct approach involves the enantioselective addition of a methyl group to the enolate of cyclooctanone using a chiral catalyst or auxiliary.

  • Organocatalytic Michael Addition: The conjugate addition of a methylating agent to a cyclooctenone precursor, catalyzed by a chiral organic molecule, can afford the desired product with high enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the cyclooctanone scaffold to direct the stereoselective methylation, followed by the removal of the auxiliary.

This document will focus on providing a detailed protocol for a chiral auxiliary-mediated approach, which offers excellent control over stereochemistry.

Chiral Auxiliary-Mediated Asymmetric Methylation

This protocol details a robust method for the synthesis of (R)-2-Methylcyclooctanone via the diastereoselective methylation of a chiral imine derived from cyclooctanone and a commercially available chiral amine, followed by hydrolysis.

Logical Workflow

A Cyclooctanone C Chiral Imine Formation A->C B (R)-1-Phenylethylamine B->C D Deprotonation (LDA) C->D Toluene, reflux E Methylation (CH3I) D->E THF, -78 °C F Hydrolysis (aq. HCl) E->F THF, -78 °C to rt G (R)-2-Methylcyclooctanone F->G rt

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of cyclooctanone (1.0 eq) in toluene (0.5 M), add (R)-1-phenylethylamine (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Methylation

  • Dissolve the crude chiral imine in anhydrous tetrahydrofuran (THF) (0.3 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.2 eq) in THF, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude methylated imine in a 1:1 mixture of THF and 3 M aqueous HCl and stir at room temperature for 6 hours.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-2-Methylcyclooctanone.

Data Presentation
EntrySubstrateChiral AuxiliaryElectrophileYield (%)Diastereomeric Excess (de, %)Enantiomeric Excess (ee, %)
1Cyclooctanone(R)-1-PhenylethylamineCH₃I75>95>95 (after hydrolysis)
2Cyclooctanone(S)-1-PhenylethylamineCH₃I72>95>95 (for (S)-enantiomer)

Note: Enantiomeric excess is determined by chiral GC analysis after hydrolysis of the diastereomerically pure methylated imine.

Organocatalytic Asymmetric Michael Addition

An alternative and highly efficient method involves the organocatalytic Michael addition of a nitromethane to cyclooct-2-en-1-one, followed by a Nef reaction to unveil the ketone.

Signaling Pathway

cluster_0 Catalytic Cycle cluster_1 Product Formation A Chiral Amine Catalyst B Cyclooct-2-en-1-one A->B Condensation C Enamine Intermediate B->C D Nitromethane C->D Nucleophilic Attack E Michael Adduct D->E F Iminium Ion E->F Protonation G Nef Reaction E->G F->A Hydrolysis H (R)-2-Methylcyclooctanone G->H

Caption: Organocatalytic Michael addition pathway.

Experimental Protocol

Step 1: Asymmetric Michael Addition

  • To a solution of cyclooct-2-en-1-one (1.0 eq) in dichloromethane (0.2 M), add the chiral diarylprolinol silyl ether catalyst (0.1 eq).

  • Add nitromethane (3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

Step 2: Nef Reaction

  • Dissolve the Michael adduct in methanol (0.1 M).

  • Add a solution of sodium methoxide (2.0 eq) in methanol and stir for 30 minutes.

  • Cool the reaction to -78 °C and slowly add a pre-cooled solution of sulfuric acid in methanol.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous sodium bicarbonate and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford (R)-2-Methylcyclooctanone.

Data Presentation
EntryCatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Diarylprolinol Silyl EtherCH₂Cl₂368592
2Cinchona-derived ThioureaToluene487888

Safety and Handling

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere techniques are required for the chiral auxiliary-mediated methylation.

  • LDA is a highly pyrophoric reagent and should be handled with extreme care.

  • Methyl iodide is a carcinogen and should be handled with appropriate personal protective equipment.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols described provide reliable and stereoselective methods for the synthesis of (R)-2-Methylcyclooctanone. The chiral auxiliary approach offers excellent diastereoselectivity and enantioselectivity, while the organocatalytic Michael addition represents a more modern and atom-economical alternative. The choice of method will depend on the specific requirements of the research, including scale, cost, and desired optical purity. The provided data and protocols should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

Enantioselective Synthesis of 2-Methylcyclooctanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-methylcyclooctanone, a valuable chiral building block in organic synthesis and drug development. The protocols focus on established and reliable methods to achieve high enantiopurity.

Introduction

Chiral cyclic ketones, such as this compound, are important intermediates in the synthesis of complex natural products and pharmaceutical agents. The stereocenter at the α-position to the carbonyl group can significantly influence the biological activity of a target molecule. Therefore, the development of efficient and highly selective methods for the synthesis of enantiomerically pure cyclic ketones is of great interest. This document outlines a robust and widely used method for the asymmetric α-methylation of cyclooctanone utilizing a chiral auxiliary-based approach.

Method 1: Asymmetric α-Methylation via a Chiral Hydrazone (Enders SAMP/RAMP Method)

The Enders SAMP/RAMP hydrazone method is a powerful and reliable strategy for the asymmetric α-alkylation of ketones and aldehydes.[1] This method involves the temporary introduction of a chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone. The chiral auxiliary directs the stereoselective alkylation of the corresponding azaenolate. Subsequent removal of the auxiliary yields the desired α-alkylated ketone with high enantiomeric excess.

Signaling Pathway and Logical Relationship

The overall synthetic strategy can be visualized as a three-step process: formation of the chiral hydrazone, diastereoselective alkylation, and cleavage of the auxiliary to yield the final product.

Enantioselective_Synthesis cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product Cyclooctanone Cyclooctanone Hydrazone_Formation Hydrazone Formation Cyclooctanone->Hydrazone_Formation SAMP (S)-1-amino-2- (methoxymethyl)pyrrolidine (SAMP) SAMP->Hydrazone_Formation Alkylation Diastereoselective Alkylation Hydrazone_Formation->Alkylation Chiral Hydrazone Cleavage Auxiliary Cleavage Alkylation->Cleavage Alkylated Hydrazone Product (R)-2-Methylcyclooctanone Cleavage->Product

Caption: Logical workflow for the enantioselective synthesis of (R)-2-methylcyclooctanone.

Data Presentation

The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound using the SAMP hydrazone method.

StepProductReagentsSolventYield (%)Diastereomeric/Enantiomeric Excess (%)
Hydrazone Formation Cyclooctanone SAMP HydrazoneCyclooctanone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)Toluene~95%N/A
Alkylation (S,R)-2-Methylcyclooctanone SAMP HydrazoneCyclooctanone SAMP Hydrazone, Lithium diisopropylamide (LDA), Methyl iodideTHF~90%>95% de
Cleavage (Ozonolysis) (R)-2-Methylcyclooctanone(S,R)-2-Methylcyclooctanone SAMP Hydrazone, OzoneDichloromethane~85%>95% ee

Note: Yields and enantiomeric excess are based on typical results for the Enders SAMP/RAMP hydrazone alkylation methodology and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Cyclooctanone SAMP Hydrazone

This protocol details the formation of the chiral hydrazone from cyclooctanone and SAMP.

Workflow Diagram:

Hydrazone_Formation_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Purification Reactants 1. Combine Cyclooctanone and SAMP in Toluene. Reflux 2. Reflux with a Dean-Stark trap. Reactants->Reflux Cool 3. Cool the reaction mixture. Reflux->Cool Concentrate 4. Remove solvent under reduced pressure. Cool->Concentrate Purify 5. Purify by distillation. Concentrate->Purify

Caption: Experimental workflow for the synthesis of cyclooctanone SAMP hydrazone.

Materials:

  • Cyclooctanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclooctanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield the pure cyclooctanone SAMP hydrazone.

Protocol 2: Asymmetric α-Methylation of Cyclooctanone SAMP Hydrazone

This protocol describes the diastereoselective methylation of the chiral hydrazone.

Workflow Diagram:

Alkylation_Workflow cluster_setup Azaenolate Formation and Alkylation cluster_workup Work-up Deprotonation 1. Deprotonate Hydrazone with LDA in THF at 0 °C. Alkylation_Step 2. Add Methyl Iodide at -78 °C. Deprotonation->Alkylation_Step Warm 3. Slowly warm to room temperature. Alkylation_Step->Warm Quench 4. Quench with water. Warm->Quench Extract 5. Extract with an organic solvent. Quench->Extract Dry 6. Dry the organic layer and concentrate. Extract->Dry

Caption: Experimental workflow for the asymmetric methylation of the SAMP hydrazone.

Materials:

  • Cyclooctanone SAMP hydrazone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Standard work-up reagents (water, organic solvent for extraction, drying agent)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclooctanone SAMP hydrazone (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) via syringe. Stir the mixture at 0 °C for 2 hours to ensure complete formation of the azaenolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add methyl iodide (1.2 eq) via syringe.

  • Stir the reaction mixture at -78 °C for 3 hours, and then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated hydrazone. This product is often used in the next step without further purification.

Protocol 3: Cleavage of the Alkylated Hydrazone to (R)-2-Methylcyclooctanone

This protocol details the ozonolysis of the alkylated hydrazone to release the chiral ketone.

Workflow Diagram:

Cleavage_Workflow cluster_reaction Ozonolysis cluster_workup Work-up and Purification Ozonolysis_Step 1. Dissolve alkylated hydrazone in CH2Cl2 and cool to -78 °C. Ozone 2. Bubble ozone through the solution until a blue color persists. Ozonolysis_Step->Ozone Purge 3. Purge with nitrogen or oxygen. Ozone->Purge Workup 4. Perform a reductive work-up (e.g., with dimethyl sulfide). Purge->Workup Purify 5. Purify by column chromatography. Workup->Purify

Caption: Experimental workflow for the cleavage of the alkylated hydrazone.

Materials:

  • Crude (S,R)-2-methylcyclooctanone SAMP hydrazone

  • Dichloromethane (CH₂Cl₂)

  • Ozone generator

  • Gas dispersion tube

  • Low-temperature bath

  • Dimethyl sulfide (DMS) or other reducing agent for work-up

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude alkylated hydrazone from the previous step in dichloromethane in a flask equipped with a gas dispersion tube.

  • Cool the solution to -78 °C.

  • Bubble ozone through the solution. The reaction is typically complete when a persistent blue color is observed, indicating an excess of ozone.

  • Stop the ozone flow and purge the solution with nitrogen or oxygen to remove excess ozone.

  • Perform a reductive work-up by adding a reducing agent such as dimethyl sulfide (DMS) at -78 °C and then allowing the mixture to warm to room temperature.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-2-methylcyclooctanone.

  • The enantiomeric excess of the product should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Conclusion

The Enders SAMP/RAMP hydrazone methodology provides a reliable and highly stereoselective route to enantiomerically enriched this compound. The protocols detailed in this document offer a step-by-step guide for researchers to successfully perform this synthesis. Careful execution of each step is crucial for achieving high yields and enantioselectivities.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-methylcyclooctanone, a valuable building block in the synthesis of complex molecules and pharmaceutical agents. Two primary methods are presented: the use of a chiral auxiliary in a Michael-type alkylation of a pre-existing racemic this compound, and a more general, highly efficient approach utilizing SAMP/RAMP hydrazone chemistry for the direct asymmetric α-methylation of cyclooctanone.

Method 1: Diastereoselective Michael Addition to a Chiral Imine of (±)-2-Methylcyclooctanone

This method, adapted from the work of Goubaud and Azerad, involves the formation of a chiral imine from racemic this compound and a chiral amine, followed by a diastereoselective Michael addition with methyl vinyl ketone. This ultimately leads to a chiral bicyclic enone, which can be considered a functionalized derivative of this compound.

Experimental Protocol

Step 1: Formation of the Chiral Imine

  • To a solution of (±)-2-methylcyclooctanone (1.0 eq) in an appropriate solvent such as toluene, add (R)- or (S)-1-phenylethylamine (1.1 eq).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.

Step 2: Michael-Type Alkylation

  • Dissolve the crude chiral imine in a suitable aprotic solvent, such as THF or diethyl ether.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of methyl vinyl ketone (1.2 eq) in the same solvent.

  • Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis and Cyclization

  • The crude product from the Michael addition is then subjected to acidic hydrolysis to cleave the chiral auxiliary and induce an intramolecular aldol condensation to form the bicyclic enone.

  • Dissolve the crude product in a mixture of acetic acid and water.

  • Heat the mixture at reflux for several hours.

  • After cooling, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purify the resulting bicyclic enone by column chromatography.

Data Presentation

While the original study by Goubaud and Azerad does not provide the direct yield and enantiomeric excess for this compound itself, it reports the successful synthesis of the subsequent homologous methyl-substituted bicyclic enones with high enantiomeric purity after crystallization (typically 95-99% ee).[1][2] The initial enantiomeric purity of the crude enones was reported to be in the 75-85% range when using a chiral auxiliary of 96% ee.[1]

ProductChiral AuxiliaryInitial ee (crude)Final ee (after crystallization)
Homologous bicyclic enone(R)- or (S)-1-phenylethylamine75-85%95-99%

Logical Relationship Diagram

rac_ketone (±)-2-Methylcyclooctanone imine Chiral Imine rac_ketone->imine Condensation chiral_amine Chiral Amine ((R)- or (S)-1-phenylethylamine) chiral_amine->imine michael_adduct Michael Adduct imine->michael_adduct Michael Addition mvk Methyl Vinyl Ketone mvk->michael_adduct enone Chiral Bicyclic Enone michael_adduct->enone Hydrolysis & Cyclization hydrolysis Acidic Hydrolysis & Cyclization

Figure 1. Synthesis of a chiral bicyclic enone from (±)-2-methylcyclooctanone.

Method 2: Asymmetric α-Methylation of Cyclooctanone via SAMP/RAMP Hydrazone Chemistry

The Enders SAMP/RAMP hydrazone alkylation is a powerful and widely used method for the asymmetric α-alkylation of aldehydes and ketones.[3][4] This method allows for the direct enantioselective introduction of a methyl group at the α-position of cyclooctanone.

Experimental Protocol

Step 1: Formation of the SAMP-Hydrazone

  • In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, combine cyclooctanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC. For less reactive ketones, gentle heating may be required.

  • Remove any water formed during the reaction under vacuum. The crude SAMP-hydrazone is typically a viscous oil and can be used directly in the next step after drying under high vacuum.

Step 2: Asymmetric Methylation

  • Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous THF at -78 °C.

  • Slowly add a solution of the crude SAMP-hydrazone in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 2-4 hours at this temperature to ensure complete deprotonation.

  • Add methyl iodide (2.0 eq) to the reaction mixture at -78 °C.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude methylated SAMP-hydrazone can be purified by column chromatography if necessary.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the methylated SAMP-hydrazone in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists, indicating complete reaction.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide and stir the mixture as it warms to room temperature.

  • Alternatively, the hydrazone can be cleaved by acidic hydrolysis (e.g., with aqueous oxalic acid or HCl) or by treatment with methyl iodide followed by hydrolysis.

  • After an appropriate workup, purify the resulting (S)-2-methylcyclooctanone by column chromatography or distillation.

Data Presentation
SubstrateChiral AuxiliaryElectrophileYield (%)ee (%)
Acyclic Ketones (General)SAMP/RAMPAlkyl HalidesHigh>95
Cyclic Ketones (General)SAMP/RAMPAlkyl HalidesHigh>95

Note: The yields and enantiomeric excess values are representative of the SAMP/RAMP hydrazone alkylation method for various ketones and may vary for the specific case of cyclooctanone methylation.

Experimental Workflow Diagram

cyclooctanone Cyclooctanone hydrazone SAMP-Hydrazone cyclooctanone->hydrazone Condensation samp SAMP samp->hydrazone enolate Chiral Azaenolate hydrazone->enolate Deprotonation lda LDA lda->enolate methylated_hydrazone Methylated SAMP-Hydrazone enolate->methylated_hydrazone Alkylation meI Methyl Iodide meI->methylated_hydrazone product (S)-2-Methylcyclooctanone methylated_hydrazone->product Cleavage cleavage Ozonolysis or Acid Hydrolysis

Figure 2. Asymmetric α-methylation of cyclooctanone via SAMP-hydrazone.

Conclusion

Both presented methods offer viable pathways for the synthesis of chiral this compound or its derivatives. The choice of method will depend on the specific requirements of the research, including the availability of starting materials, desired scale, and the required enantiomeric purity. The SAMP/RAMP hydrazone method is a more direct and generally highly enantioselective approach for the synthesis of this compound itself. The chiral imine-based Michael addition provides access to a more complex chiral bicyclic structure derived from this compound. Researchers should carefully consider the advantages and limitations of each protocol to select the most suitable strategy for their synthetic goals.

References

Application Notes and Protocols: Purification of 2-Methylcyclooctanone using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclooctanone is a cyclic ketone of interest in synthetic organic chemistry and as a potential building block in the development of novel pharmaceutical agents. Its synthesis often results in a mixture containing unreacted starting materials, byproducts, and potentially isomeric impurities. Effective purification is crucial to obtain a compound of high purity for subsequent reactions and biological screening. Column chromatography is a fundamental, widely used technique for the purification of organic compounds.[1][2][3] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1][2] For the purification of this compound, silica gel, a polar adsorbent, is employed as the stationary phase. The mobile phase, or eluent, is a solvent system of lower polarity. Non-polar impurities will have weaker interactions with the silica gel and will elute faster, while more polar impurities will be retained on the column for longer. This compound, being a moderately polar ketone, will elute at an intermediate rate, allowing for its separation from less polar and more polar impurities. The choice of an appropriate mobile phase is critical for achieving good separation and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[4][5] An ideal Rf value for the target compound on a TLC plate is around 0.35 to ensure good separation on the column.[4]

Materials and Equipment

The following table summarizes the necessary materials and equipment for the purification of this compound.

CategoryItem
Glassware Chromatography column with stopcock
Erlenmeyer flasks (various sizes)
Beakers (various sizes)
Graduated cylinders
Pasteur pipettes and bulbs
Test tubes for fraction collection
Funnel
Round bottom flask for sample concentration
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase Hexane (or heptane), Ethyl acetate (HPLC grade)
Other Reagents Sand (acid-washed), Cotton or glass wool, Dichloromethane (for sample loading)
Equipment Fume hood, Rotary evaporator, TLC plates (silica gel coated), TLC tank, UV lamp (254 nm), Capillary tubes for spotting, Air or nitrogen line for flash chromatography (optional)

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

Determination of Eluent System using Thin Layer Chromatography (TLC)
  • Prepare a dilute solution of the crude this compound mixture in a volatile solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate using a capillary tube.

  • Develop the TLC plate in a sealed tank containing a solvent system of varying polarity. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15).

  • Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).

  • Identify the solvent system that provides a good separation of the this compound spot from impurities, with an Rf value for the target compound of approximately 0.35.[4]

Column Preparation (Slurry Packing Method)
  • Plug the column: Place a small piece of cotton or glass wool at the bottom of the chromatography column to prevent the stationary phase from washing out.[1]

  • Add a layer of sand: Pour a small layer (approx. 1 cm) of sand over the cotton plug to create a flat base for the silica gel.[1]

  • Prepare the silica slurry: In a beaker, mix the required amount of silica gel with the chosen eluent to form a pourable slurry.[1] The amount of silica gel depends on the amount of crude product to be purified (typically a 20:1 to 100:1 ratio of silica to crude mixture by weight).

  • Pack the column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[1]

  • Add a top layer of sand: Once the silica has settled, add a small layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.[4]

  • Equilibrate the column: Pass 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated. The solvent level should never go below the top layer of sand.[6]

Sample Loading
  • Dissolve the crude sample: Dissolve the crude this compound in a minimal amount of a polar solvent in which it is readily soluble (e.g., dichloromethane).[6]

  • Load the sample: Carefully add the dissolved sample solution onto the top of the silica gel column using a Pasteur pipette.[6]

  • Adsorb the sample: Open the stopcock and allow the solvent to drain until the sample is adsorbed onto the top layer of sand.[6]

  • Wash: Carefully add a small amount of the eluent to wash the sides of the column and allow the solvent level to drop to the top of the sand again. Repeat this step 2-3 times.

Elution and Fraction Collection
  • Add eluent: Carefully fill the column with the eluent.

  • Begin elution: Open the stopcock to allow the eluent to flow through the column. The flow rate can be controlled by gravity or by applying gentle pressure with air or nitrogen (flash chromatography). A flow rate of about 2 inches per minute is often recommended for flash chromatography.[6]

  • Collect fractions: Collect the eluting solvent in a series of labeled test tubes.[2] The size of the fractions will depend on the column size and the separation efficiency.

  • Monitor the separation: Periodically analyze the collected fractions by TLC to determine which fractions contain the purified this compound.[2][5]

Isolation of the Purified Compound
  • Combine fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.

  • Remove the solvent: Concentrate the combined fractions using a rotary evaporator to remove the eluent and obtain the purified this compound.

  • Determine purity: Assess the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and TLC against the crude material.

Data Presentation

The following table provides a hypothetical example of the data that should be recorded during the purification process.

ParameterValue
TLC Analysis
Optimal Eluent System90:10 Hexane:Ethyl Acetate
Rf of this compound0.38
Rf of Major Impurity 1 (less polar)0.65
Rf of Major Impurity 2 (more polar)0.15
Column Chromatography
Column Diameter (ID)4.0 cm
Height of Silica Gel20 cm
Mass of Crude Sample2.5 g
Mass of Silica Gel100 g
Eluent Volume1.5 L
Fractions Containing Pure Product12-20
Results
Mass of Purified Product1.8 g
Yield72%
Purity (by GC)>98%

Visualizations

The following diagrams illustrate the workflow and logical relationships in the column chromatography process.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation tlc 1. TLC for Eluent Selection packing 2. Column Packing tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine Identify Pure Fractions concentrate 7. Solvent Removal combine->concentrate analyze 8. Purity Analysis concentrate->analyze

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_outputs Outputs crude_sample Crude this compound (Mixture) column Silica Gel Column (Stationary Phase) crude_sample->column Loaded onto impurities_fast Less Polar Impurities (Elute First) column->impurities_fast Separates into product Pure this compound column->product impurities_slow More Polar Impurities (Elute Last) column->impurities_slow eluent Mobile Phase (e.g., Hexane:EtOAc) eluent->column Flows through

Caption: Logical relationships of components in the chromatography process.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate eluent system (Rf too high or too low).- Column overloaded with sample.- Column packed unevenly.- Re-optimize the eluent system using TLC to achieve an Rf of ~0.35 for the target compound and maximum separation from impurities.[4]- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring no cracks or channels form.
Cracked or Channeled Silica Bed - The column ran dry (solvent level dropped below the top of the silica).- The silica gel was not packed properly.- Ensure the solvent level is always maintained above the top of the stationary phase.[3]- Repack the column using the slurry method, allowing the silica to settle evenly.
Compound Elutes Too Quickly or Too Slowly - The polarity of the eluent is too high or too low.- If too fast, decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If too slow, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). This can be done as a gradient elution.[2]
Streaking of Bands - The sample is not soluble in the eluent.- The sample was loaded in too large a volume of solvent.- Load the sample in a solvent in which it is highly soluble and which is relatively polar to ensure a tight initial band.- Use the minimum amount of solvent to dissolve the sample before loading.[6]

References

Application Notes and Protocols for 2-Methylcyclooctanone in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-methylcyclooctanone in diastereoselective aldol condensation reactions. The focus is on achieving stereocontrol through the formation of lithium and boron enolates, leading to the synthesis of β-hydroxy ketones with defined stereochemistry.

Introduction to Diastereoselective Aldol Reactions

The aldol reaction is a powerful carbon-carbon bond-forming reaction that joins two carbonyl compounds to create a β-hydroxy carbonyl product. When an unsymmetrical ketone like this compound is used, the reaction can generate two new stereocenters, leading to the possibility of four stereoisomeric products. Controlling the stereochemical outcome of this reaction is crucial for the synthesis of complex molecules in drug development and other areas of chemical research.

The key to achieving high diastereoselectivity lies in the controlled formation of a specific enolate isomer (Z or E) from this compound and its subsequent reaction with an aldehyde via a well-ordered transition state. The Zimmerman-Traxler model is a widely accepted framework for predicting the stereochemical course of these reactions.

Stereocontrol via Metal Enolates

The choice of the metal counterion in the enolate of this compound is critical for directing the stereoselectivity of the aldol reaction. Lithium and boron enolates are the most common choices for achieving high levels of diastereocontrol.

  • Lithium Enolates: Formed by treating this compound with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The geometry of the resulting lithium enolate can be influenced by the reaction conditions.

  • Boron Enolates: Generated by reacting this compound with a dialkylboron triflate or halide in the presence of a tertiary amine. Boron enolates often provide higher levels of stereoselectivity due to the shorter boron-oxygen bond lengths, which lead to a more compact and organized Zimmerman-Traxler transition state.

The Zimmerman-Traxler Model for Stereoprediction

The Zimmerman-Traxler model predicts that the aldol reaction proceeds through a six-membered, chair-like transition state where the metal atom of the enolate coordinates to the aldehyde's carbonyl oxygen. The substituents on the enolate and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions.

  • A (Z)-enolate is predicted to give the syn-aldol product.

  • An (E)-enolate is predicted to give the anti-aldol product.

By controlling the enolate geometry, one can therefore control the relative stereochemistry of the two newly formed stereocenters in the aldol product.

Quantitative Data Summary

While specific data for this compound is not extensively available in the literature, the following tables summarize expected outcomes based on analogous reactions with 2-methylcyclohexanone, which is expected to exhibit similar reactivity. These reactions are typically performed with aromatic aldehydes that cannot form an enolate themselves, thus simplifying the product mixture.

Table 1: Expected Diastereoselectivity in Aldol Reactions of this compound with Benzaldehyde

Enolate TypeBase/ReagentExpected Major ProductExpected Diastereomeric Ratio (syn:anti)
Lithium EnolateLDA, THF, -78 °Csyn-2-(hydroxy(phenyl)methyl)-2-methylcyclooctanone>90:10
Boron EnolateBu₂BOTf, Et₃N, CH₂Cl₂, -78 °Csyn-2-(hydroxy(phenyl)methyl)-2-methylcyclooctanone>95:5
Boron Enolatec-Hex₂BCl, Et₃N, Et₂O, -78 °Canti-2-(hydroxy(phenyl)methyl)-2-methylcyclooctanone>95:5

Note: The diastereomeric ratios are estimates based on reactions with similar cyclic ketones and may vary with specific reaction conditions.

Experimental Protocols

The following are detailed protocols for performing diastereoselective aldol reactions with this compound.

Protocol 1: Synthesis of syn-2-(hydroxy(phenyl)methyl)-2-methylcyclooctanone via a Lithium Enolate

Objective: To synthesize the syn-aldol product with high diastereoselectivity using a lithium enolate.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine (1.1 equivalents) followed by the dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithium enolate.

  • Aldol Reaction: Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of syn-2-(hydroxy(phenyl)methyl)-2-methylcyclooctanone via a Boron Enolate

Objective: To synthesize the syn-aldol product with high diastereoselectivity using a dibutylboron enolate.

Materials:

  • This compound

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Benzaldehyde

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and cool to -78 °C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of dibutylboron triflate (1.1 equivalents). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes.

  • Aldol Reaction: Cool the reaction mixture back down to -78 °C and add freshly distilled benzaldehyde (1.0 equivalent) dropwise. Stir at -78 °C for 2-3 hours.

  • Workup: Quench the reaction by adding methanol at -78 °C. Remove the cooling bath and add a mixture of methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Extraction and Purification: Add saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous Na₂SO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Workflow for Diastereoselective Aldol Reaction

G cluster_start Starting Materials cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_product Product ketone This compound base Base (e.g., LDA) or Boron Reagent ketone->base aldehyde Aldehyde reaction Reaction via Zimmerman-Traxler Transition State aldehyde->reaction enolate Formation of (Z)- or (E)-Enolate base->enolate enolate->reaction product syn- or anti- β-Hydroxy Ketone reaction->product G cluster_Z (Z)-Enolate leads to syn-Product cluster_E (E)-Enolate leads to anti-Product Z_enolate Z-Enolate Z_TS Chair-like Transition State (R' equatorial) Z_enolate->Z_TS syn_product syn-Aldol Product Z_TS->syn_product E_enolate E-Enolate E_TS Chair-like Transition State (R' equatorial) E_enolate->E_TS anti_product anti-Aldol Product E_TS->anti_product

Application Notes and Protocols: 2-Methylcyclooctanone as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylcyclooctanone, a nine-carbon cyclic ketone, serves as a valuable and versatile starting material in organic synthesis. Its inherent functionality, including a reactive carbonyl group and adjacent α-carbons, allows for a variety of chemical transformations. This makes it an ideal precursor for the construction of complex molecular architectures, particularly fused heterocyclic compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. These application notes provide detailed protocols for the synthesis of key heterocyclic systems—pyridazines and pyrimidines—using this compound as the core building block.

Application Note 1: Synthesis of Fused Pyridazine Derivatives

Principle: Fused pyridazine and pyridazinone heterocycles are commonly synthesized through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2] this compound can be readily converted into a suitable 1,4-dicarbonyl precursor, which can then undergo cyclocondensation to yield the corresponding methyl-substituted octahydrophenanthridine framework. The reaction proceeds via the formation of a dihydrazone intermediate, followed by intramolecular cyclization and subsequent aromatization (often through oxidation) to afford the stable pyridazine ring.

Logical Flow: Heterocycle Synthesis from this compound

G start This compound reagent3 α-Haloketone (Paal-Knorr) start->reagent3 sub_process1 Form 1,4-Dicarbonyl Precursor start->sub_process1 e.g., Oxidation/ Acylation sub_process2 Form 1,3-Dicarbonyl Precursor start->sub_process2 e.g., Formylation/ Carboxylation reagent1 Hydrazine (H2NNH2) product1 Fused Pyridazine reagent1->product1 Cyclocondensation reagent2 Guanidine / Urea (N-C-N source) product2 Fused Pyrimidine reagent2->product2 Cyclocondensation product3 Fused Furan/Pyrrole reagent3->product3 Cyclization sub_process1->reagent1 sub_process2->reagent2

Caption: Synthetic pathways from this compound to various heterocycles.

Experimental Protocol: Synthesis of Methyl-Substituted Tetrahydrocycloocta[c]pyridazine

This protocol is adapted from general procedures for the synthesis of pyridazines from 1,4-diketones.[1][2]

Materials:

  • 2-Methylcyclooctane-1,4-dione (precursor, to be synthesized from this compound)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH), absolute

  • Acetic acid (CH₃COOH), glacial

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylcyclooctane-1,4-dione (1.0 eq) in absolute ethanol (30 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and collect the filtrate.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure methyl-substituted tetrahydrocycloocta[c]pyridazine.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of pyridazine derivatives from various cyclic diketones, which can be considered analogous to a precursor derived from this compound.

Starting MaterialReagentSolventTime (h)Yield (%)Reference
1,4-CyclohexanedioneHydrazine HydrateEthanol585[1]
1,2-DiacylcyclopentadieneHydrazine HydrateMethanol2471[2]
β-Aroylpropionic AcidHydrazine HydrateEthanol6>80[1]
1,4-DiacetylbenzeneHydrazine HydrateEthanol8~75[1]

Application Note 2: Synthesis of Fused Pyrimidine Derivatives

Principle: The most common and versatile method for pyrimidine synthesis involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a three-carbon fragment, typically a 1,3-dicarbonyl compound or its equivalent.[3][4] this compound can be converted into a β-ketoester or a related 1,3-bifunctional intermediate. This intermediate then undergoes cyclocondensation with guanidine, for example, to form a fused 2-aminopyrimidine derivative, a scaffold of high interest in medicinal chemistry.

Experimental Workflow: Fused Pyrimidine Synthesis

G cluster_prep Precursor Synthesis cluster_synthesis Cyclocondensation cluster_workup Purification start This compound step1 React with Diethyl Carbonate (or other carboxylating agent) in presence of base (e.g., NaH) start->step1 precursor Ethyl 2-methyl-8-oxocyclooctane-1-carboxylate step1->precursor step2 Dissolve precursor and Guanidine HCl in Ethanol step3 Add Sodium Ethoxide (NaOEt) and reflux for 8-12h step2->step3 step4 Cool, neutralize with acid (HCl) and filter precipitate step3->step4 step5 Wash precipitate with cold water and ethanol step4->step5 step6 Recrystallize from appropriate solvent (e.g., Dioxane) step5->step6 final_product Pure Fused 2-Aminopyrimidine step6->final_product

References

Application of 2-Methylcyclooctanone in the Fragrance and Flavor Industry: A Profile of a Potential Aroma Chemical

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylcyclooctanone is a cyclic ketone that, while not extensively documented in publicly available fragrance and flavor literature, holds potential as a valuable aroma chemical. Its structural characteristics, featuring an eight-membered carbon ring with a methyl substituent, suggest a complex and multifaceted olfactory profile. The conformational flexibility of the cyclooctanone ring system is a key factor in its potential utility in stereocontrolled reactions for the synthesis of complex fragrance molecules. This document provides an overview of the potential applications of this compound, drawing parallels with structurally related compounds and outlining standard industry protocols for its evaluation.

Olfactory Profile and Potential Applications

The family of cyclic ketones is diverse in its contribution to fragrance and flavor profiles, ranging from floral and fruity to musky and woody. These compounds are integral to the creation of a wide array of scents and are used across various product categories.

Potential applications for this compound could include:

  • Fine Fragrances: As a unique modifier or as a component in building complex accords, particularly in woody, herbal, or spicy fragrances.

  • Personal Care Products: Incorporation into soaps, lotions, and deodorants to impart a fresh and clean scent.

  • Household Products: Use in air fresheners, laundry detergents, and cleaning agents to provide a pleasant and lasting aroma.

  • Flavor Applications: While less common for larger cyclic ketones, there could be potential for use in specific flavor profiles, likely at very low concentrations, to add complexity and unique notes.

Comparative Olfactory Data of Related Cyclic Ketones

To provide a context for the potential sensory properties of this compound, the following table summarizes the olfactory characteristics of some related cyclic ketones used in the fragrance industry.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Odor Description
This compound 10363-27-6C₉H₁₆O140.22(Inferred) Potentially minty, ketonic, herbaceous, with possible woody or earthy undertones.
2-Methylcyclohexanone583-60-8C₇H₁₂O112.17Minty, ketonic, camphoreous, with a cooling sensation.[1][2]
Cyclopentanone120-92-3C₅H₈O84.12Sweet, minty, nutty.
Cycloheptanone502-42-1C₇H₁₂O112.17Fruity, minty, and slightly camphoraceous.
Muscone (a macrocyclic ketone)541-91-3C₁₆H₃₀O238.41A powerful and elegant musk odor.[3]

Experimental Protocols

The evaluation of a new fragrance ingredient like this compound involves a series of standardized protocols to determine its olfactory properties, performance, and safety.

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of this compound and determine its odor threshold.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips (blotters)

  • Serial dilution vials

  • Controlled environment sensory evaluation booth

Procedure:

  • Preparation of Samples: Prepare a series of dilutions of this compound in the chosen solvent. A typical starting concentration is 10% w/w, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.

  • Panelist Selection: Assemble a panel of trained sensory analysts (typically 8-12 individuals) with demonstrated olfactory acuity.

  • Odor Profile Evaluation:

    • Dip smelling strips into the 10% dilution of this compound.

    • Allow the solvent to evaporate for a few seconds.

    • Present the smelling strips to the panelists in the sensory booths.

    • Panelists evaluate the odor at different time intervals (top note, middle note, and base note) and record descriptive terms for the scent.

  • Odor Threshold Determination:

    • Present panelists with a series of smelling strips, each dipped in a different dilution, in a randomized and blinded order.

    • The odor detection threshold is the lowest concentration at which a panelist can reliably detect an odor.

    • The odor recognition threshold is the lowest concentration at which a panelist can identify the character of the odor.

  • Data Analysis: Compile the descriptive terms and threshold data. Use statistical analysis to determine the consensus olfactory profile and the geometric mean of the odor threshold.

Protocol 2: Evaluation of this compound in a Fragrance Composition

Objective: To assess the performance and contribution of this compound in a model fragrance formulation.

Materials:

  • This compound

  • A base fragrance formulation (e.g., a simple floral or woody accord)

  • Odorless solvent

  • Consumer product base (e.g., unscented lotion or soap)

  • Trained perfumers and sensory panelists

Procedure:

  • Formulation: Create two versions of the base fragrance: one with a specific concentration of this compound (e.g., 1-5%) and a control without it.

  • Incorporation into Product Base: Incorporate both fragrance versions into the consumer product base at a typical usage level (e.g., 0.5-2%).

  • Performance Evaluation:

    • On Skin/Blotter: Trained perfumers evaluate the fragrance compositions on smelling strips and on skin to assess the impact of this compound on the overall scent profile, its substantivity (how long it lasts), and its diffusion (sillage).

    • In-Product Performance: Sensory panelists evaluate the performance of the fragranced product during use (e.g., lathering of soap, application of lotion) and assess the fragrance intensity and character.

  • Hedonic Testing: A panel of consumers can be used to evaluate the overall liking of the fragranced products.

Visualizations

experimental_workflow_sensory_evaluation cluster_prep Sample Preparation cluster_eval Evaluation cluster_analysis Data Analysis A High Purity this compound B Serial Dilutions in Odorless Solvent A->B Dilute C Dip Smelling Strips B->C D Present to Trained Sensory Panel C->D E Record Olfactory Descriptors D->E F Determine Odor Threshold D->F G Compile Descriptive Data E->G H Calculate Geometric Mean of Threshold F->H I Generate Consensus Olfactory Profile G->I H->I

Caption: Workflow for Sensory Evaluation of this compound.

logical_relationship_fragrance_application cluster_ingredient Fragrance Ingredient cluster_formulation Fragrance Formulation cluster_product Consumer Product Application A This compound B Base Accord (e.g., Woody, Floral) A->B Adds unique character D Final Fragrance Concentrate B->D C Modifiers & Fixatives C->D E Fine Fragrance D->E F Personal Care Product D->F G Household Product D->G

Caption: Role of this compound in Fragrance Formulation.

References

Synthesis of 2-Methylcyclooctanone Derivatives: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-methylcyclooctanone and its derivatives, which are valuable scaffolds in pharmaceutical research. These compounds have shown potential in the development of novel therapeutics, particularly as anticancer and cholesterol-lowering agents.

Introduction

Cyclooctanone derivatives represent a class of compounds with significant potential in medicinal chemistry. The introduction of a methyl group at the alpha-position of the cyclooctanone ring can influence the molecule's conformational flexibility and its interaction with biological targets. This modification has been explored in the design of various bioactive molecules. This note focuses on the synthesis of this compound and discusses its potential applications in cancer and hypercholesterolemia research, providing detailed protocols and conceptual frameworks for further investigation.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Yield
StepReactionReagents and ConditionsTime (h)Yield (%)Purity (%)
1Enolate FormationCyclooctanone, Lithium diisopropylamide (LDA), Tetrahydrofuran (THF)2--
2MethylationMethyl iodide (CH₃I)385-95>95 (after purification)
Table 2: Spectroscopic Data for this compound
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 2.55-2.45 (m, 1H), 2.40-2.20 (m, 2H), 2.10-1.95 (m, 1H), 1.90-1.70 (m, 2H), 1.65-1.20 (m, 6H), 1.05 (d, J=6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz)δ 216.5, 48.2, 42.5, 33.1, 27.8, 26.5, 25.0, 24.8, 15.2
IR (neat, cm⁻¹)2925, 2855, 1701 (C=O), 1460, 1445

Experimental Protocols

Synthesis of this compound via Enolate Alkylation

This protocol describes the α-methylation of cyclooctanone using lithium diisopropylamide (LDA) as a strong base to form the enolate, followed by quenching with methyl iodide.

Materials:

  • Cyclooctanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath and dry ice/acetone bath

Procedure:

  • Preparation of LDA Solution:

    • In a flame-dried three-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq.) dropwise via a syringe.

    • Stir the solution at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution back to -78 °C.

    • Slowly add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 2 hours to ensure complete enolate formation.

  • Methylation:

    • To the enolate solution at -78 °C, add methyl iodide (1.2 eq.) dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Potential Pharmaceutical Applications and Signaling Pathways

Anticancer Activity: Tubulin Polymerization Inhibition

Derivatives of cyclooctanone have been investigated as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences alpha-beta_Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules alpha-beta_Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubules->alpha-beta_Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 2-Methylcyclooctanone_Derivative This compound Derivative 2-Methylcyclooctanone_Derivative->alpha-beta_Tubulin_Dimers Binds to Tubulin

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Anticancer Activity: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in cancer, promoting cell proliferation and survival. Inhibition of the STAT3 pathway is a promising strategy for cancer therapy. Some cyclic ketone derivatives have been shown to target this pathway.

STAT3_Pathway_Inhibition cluster_0 Gene Transcription Cytokine_Receptor Cytokine/Growth Factor Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Proliferation Proliferation (e.g., Cyclin D1) Survival Survival (e.g., Bcl-xL) Angiogenesis Angiogenesis (e.g., VEGF) 2-Methylcyclooctanone_Derivative This compound Derivative 2-Methylcyclooctanone_Derivative->STAT3_active Inhibits Dimerization/ Translocation

Caption: Inhibition of the STAT3 signaling pathway by this compound derivatives.

Hypocholesterolemic Activity: Cholesterol Biosynthesis Pathway

Certain cyclooctanone derivatives have demonstrated cholesterol-lowering properties. While the exact mechanism is under investigation, a plausible hypothesis is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase, the target of statins.

Cholesterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Downstream_Enzyme Hypothetical Downstream Enzyme Cholesterol Cholesterol HMG-CoA_Reductase->Mevalonate Downstream_Enzyme->Cholesterol 2-Methylcyclooctanone_Derivative This compound Derivative 2-Methylcyclooctanone_Derivative->Downstream_Enzyme Inhibition

Caption: Hypothetical inhibition of cholesterol biosynthesis by this compound derivatives.

Conclusion

The synthesis of this compound derivatives provides a versatile platform for the development of new pharmaceutical agents. The protocols and conceptual pathways outlined in this document are intended to serve as a guide for researchers in the exploration of these promising compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this chemical scaffold.

Application Notes & Protocols: Enantiomeric Separation of 2-Methylcyclooctanone using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed starting protocol for the enantiomeric separation of 2-Methylcyclooctanone using High-Performance Liquid Chromatography (HPLC). The proposed method is based on common practices for the chiral separation of cyclic ketones and related chiral molecules. Optimization may be required to achieve baseline separation for specific applications.

Introduction

This compound is a chiral ketone with a stereogenic center at the C2 position. The separation and quantification of its enantiomers are crucial in various fields, including asymmetric synthesis, pharmaceutical development, and flavor chemistry, as different enantiomers can exhibit distinct biological activities and sensory properties. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the reliable separation of enantiomers.[1][2] This application note outlines a recommended starting method using a polysaccharide-based CSP, which has demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including ketones.[3][4]

Proposed HPLC Method

The following method is a recommended starting point for the enantiomeric separation of this compound.

Table 1: Proposed HPLC Parameters

ParameterRecommended Condition
HPLC System Any standard HPLC system with a UV detector
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (IPA) = 90 / 10 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Experimental Protocols

3.1. Materials and Reagents

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Chiral HPLC column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA)

3.2. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase (n-Hexane/IPA 90:10) to obtain a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.3. HPLC System Preparation and Operation

  • Install the chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is observed.

  • Set the column oven temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis and record the chromatogram.

3.4. Method Optimization Notes

  • Mobile Phase Composition: If the resolution is not optimal, the ratio of n-Hexane to IPA can be adjusted. Increasing the percentage of IPA will generally decrease retention times but may also affect resolution. Ratios from 99/1 to 80/20 (n-Hexane/IPA) can be explored.

  • Flow Rate: A lower flow rate (e.g., 0.5 - 0.8 mL/min) may improve resolution but will increase the analysis time.

  • Temperature: Varying the column temperature can influence enantioselectivity. Lower temperatures often lead to better resolution.

Expected Results and Data Presentation

A successful separation will result in two distinct peaks corresponding to the two enantiomers of this compound. The following table presents hypothetical, yet realistic, data for a successful separation.

Table 2: Hypothetical Chromatographic Data

EnantiomerRetention Time (t_R) [min]Resolution (R_s)
Enantiomer 18.5-
Enantiomer 210.2> 1.5

Note: The elution order of the enantiomers is dependent on the specific CSP and has not been determined in this hypothetical example.

Visualized Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_final Finalization sample_prep Sample Preparation (Racemic Standard in Mobile Phase) initial_screen Initial Screening (Proposed Method) sample_prep->initial_screen system_prep HPLC System Preparation (Column Installation & Equilibration) system_prep->initial_screen evaluation Evaluate Chromatogram (Resolution, Peak Shape) initial_screen->evaluation no Resolution > 1.5? evaluation->no optimization Method Optimization (Adjust Mobile Phase, Flow Rate, Temp.) optimization->initial_screen Re-inject no->optimization No validation Method Validation no->validation Yes routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

The proposed HPLC method provides a robust starting point for the enantiomeric separation of this compound. By utilizing a polysaccharide-based chiral stationary phase and a normal-phase mobile phase, researchers can expect to achieve good resolution. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to meet the specific requirements of the analysis. This application note serves as a valuable resource for scientists and professionals in drug development and related fields who require accurate and reliable enantiomeric purity assessment.

References

Application Notes and Protocols for the Chiral Resolution of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary approach for the direct separation of enantiomers by GC involves the use of capillary columns coated with a chiral stationary phase.[1][2] Derivatized cyclodextrins are the most common and effective CSPs for a wide range of chiral compounds, including ketones.[1][3][4][5] These cyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and thus enabling their separation.[2] The choice of the specific cyclodextrin derivative and the optimization of chromatographic conditions are critical for achieving baseline resolution.

This application note outlines a systematic approach to developing a chiral GC method for the resolution of 2-Methylcyclooctanone enantiomers, including a screening protocol for selecting an appropriate chiral stationary phase and a detailed experimental protocol.

Recommended Chiral Stationary Phases for Screening

A screening approach using a set of well-established chiral GC columns is the most efficient way to identify a suitable stationary phase for a new chiral separation. For a volatile cyclic ketone like this compound, the following types of derivatized cyclodextrin-based chiral stationary phases are recommended for initial screening:

  • Permethylated β-cyclodextrin: Often a good starting point for a wide variety of chiral compounds.

  • Derivatized β- and γ-cyclodextrins with bulkier substituents (e.g., trifluoroacetyl, propionyl, butyryl): These can offer different selectivities, particularly for analytes where steric interactions play a significant role in chiral recognition.

  • Asymmetrically substituted cyclodextrins: These can provide unique selectivities not achievable with symmetrically substituted phases.[6]

Several commercial columns are available that incorporate these types of phases. It is recommended to screen a selection of columns with different cyclodextrin derivatives to maximize the chances of finding a suitable separation.

Experimental Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for the development of a chiral GC separation method for this compound.

Chiral_Method_Development cluster_0 Preparation cluster_1 Screening cluster_2 Optimization cluster_3 Validation & Application start Racemic this compound Standard prep Prepare Dilute Standard in a Volatile Solvent (e.g., Hexane or Dichloromethane) start->prep screen Screen a Set of Chiral GC Columns (e.g., derivatized β- and γ-cyclodextrins) prep->screen eval Evaluate Resolution (Rs), Separation Factor (α), and Peak Shape screen->eval no_sep No Separation or Poor Resolution eval->no_sep Rs < 1.5 good_sep Good Separation Achieved eval->good_sep Rs > 1.5 optimize Optimize GC Parameters on Promising Column(s) no_sep->optimize params Temperature Program Carrier Gas Flow Rate Injection Parameters optimize->params params->screen Re-screen with optimized conditions validate Method Validation (Repeatability, Linearity, LOQ/LOD) good_sep->validate apply Apply to Sample Analysis validate->apply

Caption: Workflow for Chiral GC Method Development.

Quantitative Data Summary (Hypothetical Data)

Since no specific experimental data for the chiral resolution of this compound is publicly available, the following table presents hypothetical, yet realistic, data that could be obtained during the screening of different chiral stationary phases. This table serves as a template for recording experimental results.

Chiral Stationary Phase (CSP)Column Dimensions (L x I.D., df)Temperature Program (°C)Carrier Gas (Flow Rate)Retention Time (min)Separation Factor (α)Resolution (Rs)
CSP A (e.g., Permethylated β-cyclodextrin)30 m x 0.25 mm, 0.25 µm60 (1 min) to 180 at 2°C/minHelium (1.0 mL/min)Enant. 1: 25.2Enant. 2: 25.81.021.2
CSP B (e.g., Trifluoroacetylated γ-cyclodextrin)30 m x 0.25 mm, 0.25 µm60 (1 min) to 180 at 2°C/minHelium (1.0 mL/min)Enant. 1: 28.1Enant. 2: 29.01.031.8
CSP C (e.g., Di-pentyl derivatized β-cyclodextrin)30 m x 0.25 mm, 0.25 µm60 (1 min) to 180 at 2°C/minHelium (1.0 mL/min)Enant. 1: 30.5Enant. 2: 30.91.010.8
  • Retention Time (t_R): The time it takes for each enantiomer to elute from the column.

  • Separation Factor (α): The ratio of the adjusted retention times of the two enantiomers (α = t_R2' / t_R1'). A value greater than 1 indicates separation.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value of R_s ≥ 1.5 indicates baseline resolution.

Detailed Experimental Protocol

This protocol provides a starting point for the chiral GC analysis of this compound. Optimization of the parameters will likely be necessary to achieve the desired resolution.

5.1. Materials and Reagents

  • Racemic this compound standard

  • High-purity solvent for sample dilution (e.g., hexane, dichloromethane, or methyl tert-butyl ether)

  • Chiral GC capillary columns (see section 2 for recommendations)

  • High-purity carrier gas (Helium or Hydrogen)

5.2. Instrumentation

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Autosampler for reproducible injections.

  • Chromatography data system for data acquisition and analysis.

5.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable volatile solvent.

  • Prepare a working standard solution by diluting the stock solution to a concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the detector sensitivity and column loading capacity.

5.4. Gas Chromatography (GC) Conditions (Starting Point)

  • Injection Port:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (split ratio of 50:1 to 100:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

    • Hold Time: 1 minute

    • Ramp Rate: 2 °C/minute

    • Final Temperature: 180 °C

    • Final Hold Time: 5 minutes

    • Note: A slower ramp rate often improves resolution.

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/minute (constant flow mode)

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/minute

    • Air Flow: 300 mL/minute

    • Makeup Gas (Nitrogen) Flow: 25 mL/minute

5.5. Data Analysis

  • Integrate the peaks corresponding to the two enantiomers of this compound.

  • Calculate the retention time, separation factor (α), and resolution (R_s) for each chiral stationary phase tested.

  • Based on the screening results, select the column that provides the best separation (ideally R_s ≥ 1.5) for further optimization.

5.6. Optimization Strategy

If the initial screening does not provide baseline resolution, the following parameters can be adjusted on the most promising column(s):

  • Temperature Program: Lowering the initial temperature and/or reducing the ramp rate can significantly improve resolution.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can enhance column efficiency and resolution.

  • Injection Parameters: For thermally labile compounds, a lower injector temperature might be necessary. The split ratio can also be adjusted to control the amount of sample introduced onto the column.

Conclusion

The successful chiral resolution of this compound is achievable through a systematic screening and optimization approach using commercially available derivatized cyclodextrin-based chiral stationary phases in gas chromatography. While specific experimental data for this compound is not prevalent, the protocols and workflow provided in this application note offer a robust starting point for researchers to develop a reliable and efficient enantioselective separation method. The ability to separate and quantify the enantiomers of this compound is essential for understanding its stereospecific properties and for quality control in its various applications.

References

Application Note: Quantitative Analysis of 2-Methylcyclooctanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 2-Methylcyclooctanone. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. This application note provides a robust framework for the analysis of this compound in various matrices, which can be adapted for specific research and development needs.

Introduction

This compound is a cyclic ketone of interest in various fields, including fragrance, chemical synthesis, and potentially as a biomarker. Accurate and sensitive quantification is crucial for its characterization and application. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. Below are general guidelines for liquid and solid samples.[1][2]

For Liquid Samples (e.g., reaction mixtures, biological fluids):

  • Dilution: Dilute the liquid sample in a volatile, low boiling point solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1-10 µg/mL.[1][3]

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[2]

  • Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.[1]

For Solid Samples:

  • Dissolution: Dissolve a known weight of the solid sample in a suitable volatile organic solvent.[1]

  • Sonication/Vortexing: Aid dissolution by vortexing or sonicating the sample.

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.[1][3]

  • Filtration: Transfer the supernatant and filter it through a 0.22 µm syringe filter into a 2 mL autosampler vial.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Electron Energy70 eV
Mass Rangem/z 40-450
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)
Transfer Line Temp.280 °C
Data Analysis
  • Identification: The primary identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard. The mass spectrum of this compound is expected to show key fragment ions. Based on public data, prominent m/z values include 55 and 98.[4]

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The peak area of a characteristic ion (quantifier ion) is plotted against the concentration. An internal standard may be used to improve accuracy and precision.

Data Presentation

The expected performance of the method is summarized in the table below. These are typical values for GC-MS analysis of similar compounds and should be determined experimentally during method validation.[5][6]

Parameter Expected Value
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution/Dissolution Sample->Dilution Extraction Extraction (LLE/SPE) (Optional) Dilution->Extraction Filtration Filtration Extraction->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Report Generation Quantification->Report

Caption: GC-MS workflow for this compound analysis.

Putative Mass Fragmentation of this compound

Fragmentation Pathway parent This compound (M+•) m/z = 140 frag1 [C7H11O]+ m/z = 111 parent->frag1 -C2H5• frag2 [C6H10]+• m/z = 82 parent->frag2 -C3H4O frag6 [C7H10]+• m/z = 94 parent->frag6 -C2H6O frag3 [C4H7O]+ m/z = 71 frag1->frag3 -C3H4 frag4 [C4H7]+ m/z = 55 frag1->frag4 -C3H6O frag5 [C3H5]+ m/z = 41 frag2->frag5 -C3H5•

Caption: Putative fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Derivatization of 2-Methylcyclooctanone for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Enhancing the Detectability of 2-Methylcyclooctanone through PFBHA Derivatization

The accurate and sensitive quantification of cyclic ketones such as this compound is crucial in various fields, including environmental analysis, fragrance research, and pharmaceutical development. However, the direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) can be challenging due to their moderate volatility and potential for poor chromatographic peak shape. To overcome these limitations, a derivatization strategy can be employed to enhance the analytical properties of the target analyte.

This application note describes a robust method for the derivatization of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent reacts with the ketone functional group to form a stable oxime derivative. The introduction of the pentafluorobenzyl group significantly enhances the electron-capturing properties of the molecule, making it highly suitable for sensitive detection by GC-MS, particularly with an electron capture detector (ECD) or using negative chemical ionization (NCI) mass spectrometry.

The advantages of PFBHA derivatization include:

  • Increased Sensitivity: The pentafluorobenzyl moiety dramatically improves the response of the analyte in electron-capturing detectors, leading to lower limits of detection (LOD) and quantification (LOQ).

  • Improved Chromatography: The derivatized product is typically more volatile and less polar than the parent ketone, resulting in better peak shape and resolution.

  • High Reaction Yield: The reaction between PFBHA and ketones proceeds with high efficiency under mild conditions, ensuring reliable and reproducible results.

  • Derivative Stability: The resulting oxime derivatives are thermally stable and suitable for GC analysis.

This method provides a reliable and sensitive approach for the quantitative analysis of this compound in various matrices, enabling researchers to achieve the low detection limits often required in their studies.

Quantitative Data Summary

Analyte (Ketone)Analytical MethodLimit of Detection (LOD) without DerivatizationLimit of Detection (LOD) with PFBHA DerivatizationFold Improvement
Various KetonesSPME-GC-MSNot specified11-36 ng/LNot applicable
Carbonyl CompoundsGC-MSNot specified< 200 pptvNot applicable

Note: The data presented is for a range of ketones and carbonyl compounds and serves to illustrate the typical enhancement in sensitivity achieved with PFBHA derivatization. Actual LODs and LOQs for this compound may vary depending on the specific analytical instrumentation and matrix effects.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (GC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol 1: Derivatization of this compound with PFBHA

This protocol is adapted from established methods for the derivatization of ketones.[1][2]

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane). For aqueous samples, ensure the pH is adjusted to a weakly acidic range (pH 4-6) for optimal reaction conditions.[1]

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a reaction vial, add 100 µL of a 1 mg/mL PFBHA solution in water.

    • Seal the vial and vortex thoroughly.

    • Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

  • Extraction of the Derivative:

    • Add 1 mL of hexane to the reaction vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane extract containing the derivatized this compound is now ready for injection into the GC-MS system.

Protocol 2: GC-MS Analysis of Derivatized this compound

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Inlet: Split/splitless injector, operated in splitless mode at 250°C

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for enhanced sensitivity.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

Derivatization_Workflow Analyte This compound in solution Reagent PFBHA Solution (pH 4-6) Reaction Incubate 60°C for 60 min Reagent->Reaction Add Hexane Add Hexane Vortex Vortex & Separate Hexane->Vortex Extract Drying Dry with Na2SO4 Vortex->Drying Derivatized_Product Derivatized Product in Hexane Drying->Derivatized_Product GCMS GC-MS Analysis Derivatized_Product->GCMS Inject Data Quantitative Data GCMS->Data Generate

Caption: Workflow for the derivatization and analysis of this compound.

Derivatization_Reaction cluster_product Product ketone This compound plus + ketone->plus pfbha PFBHA arrow Reaction oxime PFBHA-Oxime Derivative (Enhanced Detection) plus->pfbha arrow->oxime

Caption: Derivatization reaction of this compound with PFBHA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methylcyclooctanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized through several established methods. The choice of method often depends on the availability of starting materials, required scale, and desired purity. The most common routes include:

  • Alkylation of Cyclooctanone: This is a direct approach involving the deprotonation of cyclooctanone to form an enolate, followed by quenching with a methylating agent like methyl iodide.[1]

  • Oxidation of 2-Methylcyclooctanol: If the corresponding alcohol is available, it can be oxidized using standard oxidizing agents such as Pyridinium Chlorochromate (PCC) or through Swern oxidation to yield the ketone.[1]

  • Ring Expansion: Certain substituted cycloheptane derivatives can undergo ring expansion reactions to form the eight-membered ring of this compound.[1]

  • Ozonolysis of a Cycloalkene: This method involves the cleavage of a double bond in a suitable cycloalkene precursor using ozone.[1]

Q2: Which factors most significantly impact the yield and purity of the final product?

A2: Several factors can dramatically influence the outcome of the synthesis:

  • Reagent Purity: Ensure all starting materials, solvents, and reagents are pure and anhydrous, as impurities can lead to side reactions.

  • Temperature Control: Many steps, especially enolate formation and alkylation, are highly temperature-sensitive. Lower temperatures (e.g., 0 °C or below) often improve selectivity and minimize side product formation.[2]

  • Choice of Base and Solvent: The selection of the base (e.g., LDA, NaH) and solvent (e.g., THF, Dioxane) can affect enolate formation, solubility, and reaction rate.[2]

  • Atmosphere: Reactions involving organometallic reagents or enolates should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.

Q3: How can I monitor the progress of my reaction?

A3: Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting material and the formation of the product.

Q4: What are the recommended methods for purifying this compound?

A4: After the reaction work-up, crude this compound can be purified using one or more of the following techniques:

  • Short-Path Distillation: This is effective for separating the product from non-volatile impurities or solvents with significantly different boiling points.[3][4]

  • Flash Chromatography: For high purity, flash chromatography on silica gel is a common and effective method.[3]

  • Aqueous Work-up: A standard aqueous work-up involving extraction with an organic solvent and washing with brine is crucial to remove inorganic byproducts before final purification.[3][4]

Synthesis Methodologies & Data

The following table summarizes key synthesis methods and their associated reaction parameters.

Synthetic MethodPrecursor(s)Key Reagents/ConditionsTypical YieldReference
Alkylation Cyclooctanone1. Base (e.g., LDA, NaH) 2. Methyl Iodide 3. Anhydrous THF, Low Temp.Moderate to High[1]
Oxidation 2-MethylcyclooctanolOxidizing Agent (e.g., PCC, DMP) Dichloromethane (DCM)High[1]
Dieckmann Cyclization Diallyl Pimelate1. Sodium Hydride (NaH) 2. THF 3. Followed by alkylationGood (multi-step)[4]

Experimental Protocol: Alkylation of Cyclooctanone

This protocol details the synthesis of this compound via the alkylation of cyclooctanone using Lithium Diisopropylamide (LDA) as the base.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclooctanone

  • Methyl Iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Slowly add a solution of cyclooctanone in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional 2-3 hours, gradually warming to room temperature.

  • Quenching: Cool the flask to 0 °C in an ice bath and quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude oil by flash chromatography or distillation to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.[1]

Troubleshooting Guide

Q5: My reaction yield is consistently low. What are the common causes and how can I fix them?

A5: Low yield is a frequent issue. The following flowchart can help diagnose the problem. A common cause is incomplete reaction, which can be addressed by increasing reaction time or temperature, though this may also promote side reactions.[2] Another significant factor is the decomposition of starting materials or products, which can sometimes be limited by lowering the reaction temperature.[2]

Troubleshooting_Low_Yield start Low Yield Observed reagent_check Are starting materials pure and anhydrous? start->reagent_check conditions_check Were reaction conditions (temp, time) optimal? reagent_check->conditions_check Yes purify_reagents Solution: Purify/dry reagents and solvents. reagent_check->purify_reagents No atmosphere_check Was an inert atmosphere maintained? conditions_check->atmosphere_check Yes optimize_conditions Solution: Optimize temperature and time. Consider different catalysts/bases. conditions_check->optimize_conditions No workup_check Was the work-up/ purification efficient? atmosphere_check->workup_check Yes improve_inert Solution: Use flame-dried glassware. Ensure positive inert gas flow. atmosphere_check->improve_inert No optimize_purification Solution: Analyze loss at each step. Consider alternative purification. workup_check->optimize_purification No success Yield Improved workup_check->success Yes purify_reagents->success optimize_conditions->success improve_inert->success optimize_purification->success

Fig 1. Troubleshooting flowchart for low reaction yield.

Q6: I'm observing multiple products in my GC-MS analysis. How can I improve the selectivity of my reaction?

A6: The formation of multiple products, such as isomers or poly-alkylated species, points to issues with reaction selectivity.

  • Control Stoichiometry: Use of a slight excess of the limiting reagent can be attempted, but precise control, especially slow addition of the electrophile (e.g., methyl iodide), is crucial to prevent side reactions.

  • Temperature Control: As mentioned, lower temperatures generally favor the kinetic product and can enhance regioselectivity.[1]

  • Catalysts: For certain reactions, the use of Lewis acids or other catalysts can help direct the reaction towards the desired product.[1]

Q7: The purification of my product by distillation is difficult. What could be the issue?

A7: Difficulty in distillation can arise if the boiling point of the product is very close to that of a major impurity or if an azeotrope has formed. In such cases, consider alternative purification methods like flash chromatography. If chromatography also proves difficult, derivatizing the product to a more easily separable compound, followed by regeneration, could be a viable, albeit more complex, strategy.

Visualized Workflows and Pathways

Synthesis_Pathways product This compound sub_cycloheptane Substituted Cycloheptane Derivative sub_cycloheptane->product Ring Expansion cyclooctanone Cyclooctanone cyclooctanone->product Alkylation alcohol 2-Methylcyclooctanol alcohol->product Oxidation

Fig 2. Common synthetic pathways to this compound.

General_Workflow A 1. Reagent Preparation (Anhydrous Solvents, Fresh LDA) B 2. Reaction Setup (Inert Atmosphere, -78 °C) A->B C 3. Synthesis (Enolate Formation, Alkylation) B->C D 4. Reaction Quench & Aqueous Work-up C->D E 5. Purification (Distillation or Chromatography) D->E F 6. Analysis (GC-MS, NMR) E->F G Pure Product F->G

Fig 3. General experimental workflow for synthesis.

References

Technical Support Center: Methylation of Cyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of cyclooctanone. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the methylation of cyclooctanone?

The two main side reactions encountered during the methylation of cyclooctanone are O-methylation and polymethylation .

  • O-methylation: This occurs when the enolate intermediate reacts with the methylating agent at the oxygen atom instead of the desired α-carbon. This results in the formation of 1-methoxycyclooctene as a byproduct.

  • Polymethylation: This side reaction involves the introduction of more than one methyl group onto the cyclooctanone ring. This can lead to a mixture of dimethylated and higher methylated products, complicating purification and reducing the yield of the desired 2-methylcyclooctanone.

Q2: How can I control the regioselectivity between C-methylation and O-methylation?

The regioselectivity between C-methylation (desired) and O-methylation (undesired) is primarily influenced by the reaction conditions, which dictate whether the reaction proceeds under kinetic or thermodynamic control.

  • To favor C-methylation (Kinetic Control):

    • Base: Use a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA).

    • Temperature: Conduct the reaction at low temperatures (e.g., -78 °C).

    • Solvent: Employ a non-polar, aprotic solvent like tetrahydrofuran (THF).

    • Methylating Agent: Use a "soft" electrophile like methyl iodide (CH₃I). Softer electrophiles tend to react preferentially at the "softer" carbon center of the enolate.[1]

  • Conditions that may increase O-methylation (Thermodynamic Control):

    • Base: Weaker bases like sodium hydride (NaH) or alkoxides (e.g., sodium ethoxide) can lead to an equilibrium between the ketone and the enolate, potentially favoring the more stable (thermodynamic) enol ether product.

    • Temperature: Higher reaction temperatures can promote O-methylation.

    • Methylating Agent: "Harder" electrophiles, such as dimethyl sulfate or methyl triflate, have a higher propensity to react at the "harder" oxygen atom of the enolate.

Q3: What causes polymethylation and how can it be minimized?

Polymethylation occurs when the mono-methylated product, this compound, is deprotonated by the base present in the reaction mixture to form a new enolate, which then reacts with another equivalent of the methylating agent.

To minimize polymethylation:

  • Stoichiometry: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting cyclooctanone to its enolate.

  • Slow Addition: Add the methylating agent slowly and at a low temperature to allow it to react with the cyclooctanone enolate before the mono-methylated product can be deprotonated.

  • Reaction Time: Keep the reaction time as short as possible once the methylating agent has been added.

  • Kinetic Control: Conditions that favor kinetic control (strong, bulky base at low temperature) are generally effective at minimizing polymethylation as the deprotonation of the more sterically hindered this compound is slower.

Troubleshooting Guides

Problem 1: Low yield of this compound and a significant amount of unreacted cyclooctanone.
Possible Cause Troubleshooting Step
Incomplete deprotonation Ensure the base is freshly prepared or properly titrated. Use a slight excess of the base (1.05-1.1 equivalents).
Inactive base The base may have degraded due to moisture or improper storage. Use a fresh batch of base.
Insufficient reaction time for enolate formation Allow sufficient time for the base to fully deprotonate the cyclooctanone before adding the methylating agent.
Problem 2: Presence of a significant amount of 1-methoxycyclooctene (O-methylation product) in the final product mixture.
Possible Cause Troubleshooting Step
Reaction conditions favor thermodynamic control Switch to kinetic control conditions: use LDA as the base at -78 °C in THF.
Use of a "hard" methylating agent Use methyl iodide, a "soft" electrophile, which favors C-alkylation.
High reaction temperature Maintain a low temperature throughout the reaction, especially during the addition of the methylating agent.
Problem 3: Formation of a complex mixture of polymethylated products (e.g., 2,8-dimethylcyclooctanone, 2,2-dimethylcyclooctanone).
Possible Cause Troubleshooting Step
Excess methylating agent Use only a slight excess (1.0-1.1 equivalents) of the methylating agent.
Rapid addition of methylating agent Add the methylating agent slowly and at a low temperature to control the reaction rate.
High reaction temperature A higher temperature can increase the rate of deprotonation of the mono-methylated product. Maintain a low temperature.
Prolonged reaction time after addition of methylating agent Quench the reaction shortly after the starting material has been consumed (monitor by TLC or GC).

Data Presentation

The following table summarizes the expected product distribution under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.

Conditions Desired Product (this compound) O-Methylation Product (1-Methoxycyclooctene) Polymethylated Products
Kinetic Control (LDA, THF, -78°C, CH₃I) High Yield (>85%)Low Yield (<5%)Low Yield (<10%)
Thermodynamic Control (NaH, THF, reflux, CH₃I) Moderate YieldSignificant YieldModerate Yield

Experimental Protocols

Key Experiment: Methylation of Cyclooctanone under Kinetic Control

This protocol is designed to favor the formation of this compound via C-alkylation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclooctanone

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware and work-up reagents

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise, again keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.05 eq.) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to isolate this compound.

Visualizations

Logical Relationship of Side Reactions

Side_Reactions Cyclooctanone Cyclooctanone Enolate Cyclooctanone Enolate Cyclooctanone->Enolate Base Product This compound (Desired Product) Enolate->Product CH₃I (C-attack) OMethyl 1-Methoxycyclooctene (O-Methylation) Enolate->OMethyl CH₃I (O-attack) ProductEnolate Product Enolate Product->ProductEnolate Base PolyMethyl Polymethylated Products ProductEnolate->PolyMethyl CH₃I

Caption: Reaction pathways in the methylation of cyclooctanone.

Experimental Workflow for Kinetic Control

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA Solution (-78°C) Enolate_form Form Enolate (Add Cyclooctanone at -78°C) LDA_prep->Enolate_form Methylation Methylation (Add CH₃I at -78°C) Enolate_form->Methylation Quench Quench Reaction Methylation->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Analysis Product Analysis Purify->Analysis

Caption: Experimental workflow for the methylation of cyclooctanone.

References

Troubleshooting low yields in stereoselective 2-Methylcyclooctanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2-Methylcyclooctanone.

Troubleshooting Guide

Low yields or poor stereoselectivity are common challenges in the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low to no product formation Inefficient enolate/enamine formation: The base used may not be strong enough to fully deprotonate the cyclooctanone, or the reaction conditions for enamine formation are not optimal.[1][2][3][4]- For enolate formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible deprotonation.[1][2][3] - For enamine formation: Ensure anhydrous conditions and use a suitable secondary amine like pyrrolidine or morpholine with acid catalysis.[5][6][7]
Inactive methylating agent: The methyl iodide or other methylating agent may have degraded.Use a fresh bottle of the methylating agent.
Incorrect reaction temperature: Temperature can significantly impact the reaction rate.Follow the recommended temperature for each step of the chosen protocol. For LDA-mediated alkylation, enolate formation is typically done at -78°C.[2]
Low Yield Side reactions: Competing reactions such as self-condensation (aldol reaction), multiple alkylations, or reaction of the enolate with the solvent can reduce the yield.[1][3]- Use a strong base like LDA to form the enolate rapidly and completely, minimizing the concentration of the starting ketone available for self-condensation.[1][3] - Use a slight excess of the ketone relative to the base to avoid leftover base that can promote side reactions. - Ensure the use of an appropriate aprotic solvent that does not react with the enolate.
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Product loss during workup or purification: The product may be lost during extraction, washing, or chromatography steps.- Ensure proper phase separation during extractions. - Use care during solvent removal to avoid evaporation of the product. - Optimize the chromatography conditions (e.g., column packing, solvent system) to achieve good separation with minimal loss.
Poor Stereoselectivity Incorrect chiral auxiliary or catalyst: The chosen chiral auxiliary or organocatalyst may not be effective for this specific transformation.- For chiral auxiliary-mediated synthesis, ensure the auxiliary is of high enantiomeric purity. Common auxiliaries include those derived from (S)-(-)-1-Phenylethylamine.[8] - For organocatalytic methods, the choice of catalyst is crucial. Cinchona-based primary amines have shown promise in asymmetric α-alkylation of cyclic ketones.[9]
Epimerization of the product: The stereocenter at the α-position can epimerize under harsh basic or acidic conditions during workup or purification.- Use mild workup conditions. - Avoid prolonged exposure to strong acids or bases. - Consider using a milder purification technique if epimerization is suspected during chromatography.
Formation of the thermodynamic enolate: For some methods, the formation of the more stable, more substituted enolate can lead to a loss of regioselectivity and consequently stereoselectivity.[3][10]Use kinetic control conditions (e.g., a bulky base like LDA at low temperature) to favor the formation of the less substituted enolate.[2][3][10]
Formation of multiple products Dialkylation: The product, this compound, can be further deprotonated and alkylated to form 2,8-dimethylcyclooctanone.- Use a slight excess of the ketone relative to the base. - Add the alkylating agent slowly to the reaction mixture.
O-alkylation: The enolate can react on the oxygen atom instead of the carbon atom, leading to the formation of a silyl enol ether or similar byproduct.This is generally less of a problem with alkyl halides but can be influenced by the counterion and solvent. Using a more covalent metal-oxygen bond (e.g., with lithium enolates in less polar solvents) can favor C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the stereoselective synthesis of this compound?

A1: The expected yield can vary significantly depending on the chosen synthetic route. For methods employing chiral auxiliaries or organocatalysts, yields can range from moderate to good (50-80%), with high enantiomeric excess (ee) or diastereomeric excess (de). It is important to consult specific literature procedures for expected outcomes.

Q2: How can I confirm the stereoselectivity of my product?

A2: The stereoselectivity (enantiomeric or diastereomeric excess) of your this compound can be determined using chiral analytical techniques. Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) are the most common methods. You may need to derivatize your product to improve separation on the chiral column.

Q3: My reaction is very slow. What can I do?

A3: If the reaction is proceeding slower than expected, first ensure that your reagents are pure and your reaction is set up under the correct atmospheric conditions (e.g., inert atmosphere for enolate formation). You can then consider slightly increasing the reaction temperature, but be aware that this may negatively impact stereoselectivity. Monitoring the reaction by TLC or GC will help you determine if the reaction is indeed progressing.

Q4: I am observing a significant amount of starting material at the end of the reaction. Why?

A4: This is likely due to incomplete deprotonation of the cyclooctanone to form the enolate or enamine. Ensure your base is active and used in the correct stoichiometric amount. For enamine formation, ensure that water is effectively removed from the reaction mixture, as its presence can shift the equilibrium back to the starting materials.[5]

Q5: What are the advantages of using an enamine-based method over an enolate-based method?

A5: Enamine-based methods, such as the Stork enamine alkylation, can offer several advantages. They are generally milder and avoid the use of very strong bases like LDA. This can help to prevent side reactions like self-condensation. Enamines are also less basic than enolates, which can sometimes lead to cleaner reactions.[5][6][7]

Experimental Protocols

Asymmetric α-Methylation using a Chiral Auxiliary (General Procedure)

This protocol is a generalized procedure and may require optimization for your specific substrate and chiral auxiliary.

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclooctanone (1.0 eq) and a chiral primary amine (e.g., (S)-(-)-1-phenylethylamine, 1.1 eq) in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine.

  • α-Alkylation:

    • Dissolve the crude chiral imine in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add a solution of a strong base (e.g., LDA, 1.1 eq) to the cooled solution.

    • Stir the mixture at -78°C for the time specified in the literature to ensure complete deprotonation.

    • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at low temperature and then gradually warm to room temperature.

  • Hydrolysis and Product Isolation:

    • Quench the reaction by adding an aqueous solution (e.g., saturated ammonium chloride or water).

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

MethodChiral InductorBaseSolventTemp (°C)Yield (%)Stereoselectivity (ee/de)
Chiral Auxiliary(S)-(-)-1-PhenylethylamineLDATHF-78 to RT~60-80>90% de
OrganocatalysisCinchona-based amine-VariousAmbient~70-90>90% ee

Note: The values in this table are approximate and based on typical results reported in the literature for analogous systems. Actual results may vary.

Visualizations

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Purification start Cyclooctanone + Chiral Amine imine Chiral Imine start->imine Toluene, reflux -H₂O deprotonation Deprotonation imine->deprotonation LDA, THF -78°C alkylation Alkylation deprotonation->alkylation CH₃I hydrolysis Hydrolysis alkylation->hydrolysis H₃O⁺ purification Purification hydrolysis->purification Chromatography product 2-Methyl- cyclooctanone purification->product

Caption: Workflow for the synthesis of this compound using a chiral auxiliary.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Side Products Observed? check_sm->check_side_products Yes incomplete_deprotonation Incomplete Deprotonation / Enamine Formation check_sm->incomplete_deprotonation No side_reactions Competing Side Reactions (e.g., Dialkylation, Aldol) check_side_products->side_reactions Yes workup_loss Product Loss During Workup/Purification check_side_products->workup_loss No inactive_reagents Inactive Reagents (Base, Alkylating Agent) incomplete_deprotonation->inactive_reagents

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

Preventing over-methylation in cyclooctanone alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclooctanone alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and selective mono-methylation of cyclooctanone.

Troubleshooting Guide: Preventing Over-Methylation

Over-methylation is a common side reaction in the alkylation of cyclooctanone, leading to the formation of di- and poly-methylated products. This guide provides a systematic approach to troubleshoot and prevent this issue.

Question: My reaction is producing significant amounts of di-methylated and tri-methylated cyclooctanone. How can I favor mono-methylation?

Answer:

Over-methylation typically arises from the enolate of the mono-methylated product reacting further with the methylating agent. To achieve selective mono-methylation, it is crucial to control the formation and concentration of the enolate. Here are key parameters to optimize:

1. Choice of Base and Enolate Formation:

The base used to deprotonate cyclooctanone is critical for controlling the reaction's selectivity.

  • Problem: Using weaker bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) can lead to an equilibrium between the ketone, the enolate, and the base. This equilibrium means that at any given time, there is a significant concentration of unreacted cyclooctanone, mono-methylated product, and enolate in the reaction mixture, increasing the likelihood of the mono-methylated product's enolate forming and reacting further.[1][2][3][4][5]

  • Solution: Employ a strong, non-nucleophilic, sterically hindered base to ensure rapid and essentially irreversible deprotonation of the cyclooctanone.[2][3][4] Lithium diisopropylamide (LDA) is the most common and effective choice for this purpose.[2][5][6][7] Using LDA ensures that the cyclooctanone is quantitatively converted to its lithium enolate before the addition of the methylating agent.[4][5]

2. Reaction Temperature:

Temperature plays a significant role in controlling the kinetics of the reaction.

  • Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the deprotonation of the mono-methylated product, leading to the formation of the undesired di-methylated species.

  • Solution: Perform the enolate formation at low temperatures, typically -78 °C (a dry ice/acetone bath).[6][7][8] This minimizes side reactions and favors the kinetic deprotonation of the starting material. Maintain this low temperature during the addition of the methylating agent.

3. Order and Rate of Reagent Addition:

The sequence and speed at which you add your reagents can dramatically impact the product distribution.

  • Problem: Adding the base to a mixture of cyclooctanone and the methylating agent will result in a mixture of enolates and products, leading to over-methylation.

  • Solution: Always add the cyclooctanone slowly to a solution of LDA at -78 °C to pre-form the enolate quantitatively. Only after the enolate formation is complete should you slowly add the methylating agent (e.g., methyl iodide). This ensures that the methylating agent primarily encounters the enolate of the starting material.

4. Stoichiometry of Reagents:

Precise control over the molar ratios of your reactants is essential.

  • Problem: Using an excess of the base or the methylating agent can drive the reaction towards poly-alkylation.

  • Solution: Use a slight excess of cyclooctanone relative to the base and the methylating agent. A common starting point is to use 1.0 equivalent of cyclooctanone, 0.95 equivalents of LDA, and 0.95 equivalents of methyl iodide. This ensures that the limiting reagents are consumed before significant deprotonation and methylation of the mono-alkylated product can occur.

Summary of Troubleshooting Strategies
ParameterIssue Leading to Over-MethylationRecommended Solution
Base Use of weak bases (e.g., NaOEt, t-BuOK) leading to equilibrium.[2][3][4][5]Use a strong, non-nucleophilic, sterically hindered base like LDA.[2][5][6][7]
Temperature High reaction temperatures.Maintain a low temperature, typically -78 °C, during enolate formation and alkylation.[6][7][8]
Reagent Addition Incorrect order of addition.Add cyclooctanone to LDA first, then add the methylating agent.
Stoichiometry Excess of base or methylating agent.Use a slight excess of cyclooctanone (e.g., 1.0 eq. ketone, 0.95 eq. base, 0.95 eq. alkylating agent).

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of LDA?

A1: While LDA is highly recommended, other strong, non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) or Potassium Hexamethyldisilazide (KHMDS) can also be effective.[9][10] These bases also promote rapid and irreversible enolate formation. However, weaker bases like sodium hydride (NaH) can sometimes be used, but they may require higher temperatures and can lead to a mixture of products.[2][6] It is crucial to avoid alkoxides or hydroxides as they establish an equilibrium that favors side reactions.[1][3][5]

Q2: What is the best solvent for this reaction?

A2: Anhydrous aprotic solvents are essential to prevent quenching the enolate. Tetrahydrofuran (THF) is the most commonly used and recommended solvent for LDA-mediated alkylations.[8] It effectively dissolves the reagents and is stable at the low temperatures required.

Q3: My yield of the mono-methylated product is low, even without significant over-methylation. What could be the issue?

A3: Low yields can result from several factors:

  • Incomplete enolate formation: This can be due to impure or improperly prepared LDA, or the presence of moisture in the reaction. Ensure your reagents and solvent are anhydrous.

  • Side reactions of the alkylating agent: The strong base can react with the alkylating agent. Adding the alkylating agent after complete enolate formation minimizes this.

  • Aldol condensation: If enolate formation is not quantitative, the remaining cyclooctanone can react with the enolate in an aldol condensation.[2] Using a strong base like LDA to achieve full enolate formation suppresses this side reaction.[3]

  • Work-up issues: Ensure proper quenching of the reaction (e.g., with a saturated aqueous solution of ammonium chloride) and efficient extraction of the product.

Q4: How can I confirm that I have successfully formed the enolate before adding the methylating agent?

A4: While direct monitoring in the reaction vessel is challenging without specialized equipment, you can run a control experiment. After the allotted time for enolate formation, quench a small aliquot of the reaction mixture with a deuterated source, such as D₂O. Analyze the resulting cyclooctanone by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation at the α-position.

Experimental Protocols

Protocol 1: Selective Mono-methylation of Cyclooctanone using LDA

This protocol is designed to favor the formation of 2-methylcyclooctanone and minimize over-methylation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclooctanone

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation (in situ):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.05 equivalents) to the cold THF.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise to the solution while maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask, prepare a solution of cyclooctanone (1.0 equivalent) in a small amount of anhydrous THF.

    • Slowly add the cyclooctanone solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure quantitative enolate formation.

  • Alkylation:

    • Slowly add methyl iodide (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway for Cyclooctanone Methylation

G cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_overmethylation Over-methylation (Side Reaction) Cyclooctanone Cyclooctanone Enolate Cyclooctanone Lithium Enolate Cyclooctanone->Enolate Deprotonation (-78 °C, THF) LDA LDA (Lithium Diisopropylamide) LDA->Enolate MonoMethyl This compound (Mono-methylated Product) Enolate->MonoMethyl SN2 Attack MeI Methyl Iodide (MeI) MeI->MonoMethyl DiMethyl 2,8-Dimethylcyclooctanone (Di-methylated Product) MonoMethyl->DiMethyl Deprotonation by Base + MeI

Caption: Reaction pathway for the methylation of cyclooctanone.

Troubleshooting Workflow for Over-Methylation

G Start Start: Over-methylation Observed CheckBase Is a strong, non-nucleophilic base (e.g., LDA) being used? Start->CheckBase CheckTemp Is the reaction temperature maintained at -78 °C? CheckBase->CheckTemp Yes UseLDA Action: Switch to LDA or another suitable strong base. CheckBase->UseLDA No CheckAddition Is the enolate pre-formed before adding MeI? CheckTemp->CheckAddition Yes LowerTemp Action: Ensure consistent -78 °C during enolate formation and alkylation. CheckTemp->LowerTemp No CheckStoich Is the stoichiometry controlled? (Ketone in slight excess) CheckAddition->CheckStoich Yes CorrectAddition Action: Add ketone to LDA, then add MeI. CheckAddition->CorrectAddition No Success Mono-methylation Should be Favored CheckStoich->Success Yes AdjustStoich Action: Use ~0.95 eq. of base and MeI. CheckStoich->AdjustStoich No UseLDA->CheckTemp LowerTemp->CheckAddition CorrectAddition->CheckStoich AdjustStoich->Success

Caption: Troubleshooting workflow for preventing over-methylation.

Logical Relationships of Reaction Parameters

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Base Base Choice (Strong vs. Weak) Over Over-methylation (Side Product) Base->Over Weak Aldol Aldol Condensation (Side Product) Base->Aldol Weak EnolateFormation Enolate Formation (Quantitative & Irreversible) Base->EnolateFormation Strong Temp Temperature (Low vs. High) Temp->Over High Temp->EnolateFormation Low Stoich Stoichiometry (Controlled vs. Excess) Mono Mono-methylation (Desired Product) Stoich->Mono Controlled Stoich->Over Excess EnolateFormation->Mono Favors

References

Removal of unreacted starting materials from 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-Methylcyclooctanone. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete removal of unreacted cyclooctanone by distillation.

  • Possible Cause: The boiling points of this compound and cyclooctanone are very close, making simple distillation ineffective.

  • Solution: Employ fractional distillation with a high-efficiency distillation column (e.g., a Vigreux or packed column). Careful control of the heating rate and monitoring of the head temperature are crucial for a successful separation.

Issue 2: Co-elution of this compound and impurities during column chromatography.

  • Possible Cause 1: Inappropriate solvent system.

  • Solution 1: Optimize the solvent system by performing thin-layer chromatography (TLC) with various solvent mixtures. A common starting point for ketones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. A gradient elution, gradually increasing the polarity of the mobile phase, can improve separation. For instance, starting with 5% ethyl acetate in hexane and gradually increasing to 20% can be effective.[1][2][3][4]

  • Possible Cause 2: Overloading the column.

  • Solution 2: Reduce the amount of crude product loaded onto the column. A general rule of thumb is a silica gel to crude product ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[2]

  • Possible Cause 3: The compound is sensitive to the acidic nature of silica gel.

  • Solution 3: Deactivate the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine, before loading the sample.[2]

Issue 3: Poor separation or emulsion formation during liquid-liquid extraction.

  • Possible Cause 1: The unreacted starting materials and the product have similar solubilities in the chosen solvents.

  • Solution 1: If unreacted aldehydes are present, they can be selectively removed by forming a water-soluble bisulfite adduct. This involves washing the organic layer with a saturated aqueous solution of sodium bisulfite.[5]

  • Possible Cause 2: Formation of an emulsion at the interface of the two liquid phases.

  • Solution 2: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in a this compound synthesis?

A1: A common method for synthesizing this compound is the Stork enamine synthesis, which involves the reaction of cyclooctanone with a secondary amine (e.g., pyrrolidine) to form an enamine, followed by alkylation with a methylating agent (e.g., methyl iodide).[6][7][8][9] Therefore, the primary unreacted starting materials are likely to be cyclooctanone , the secondary amine , and the methylating agent .

Q2: What are the key physical properties to consider when choosing a purification method?

A2: The boiling points and polarities of the components are crucial. A significant difference in boiling points allows for separation by fractional distillation. Differences in polarity are exploited in column chromatography and liquid-liquid extraction.

Physicochemical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 140.22~200-205 (estimated)Moderately Polar
Cyclooctanone 126.20195-197Moderately Polar
Pyrrolidine 71.1287-88Polar
Methyl Iodide 141.9442.4Non-polar

Note: The boiling point of this compound is an estimate based on the trend of increasing boiling point with an added methyl group in similar cyclic ketones.

Q3: Can you provide a starting point for a column chromatography protocol?

A3: For the separation of this compound from unreacted cyclooctanone on a silica gel column, you can start with a non-polar eluent and gradually increase the polarity. A suggested gradient is:

  • Column Packing: Slurry pack the silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent like dichloromethane or toluene and load it onto the column. Alternatively, for less soluble compounds, dry loading can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[2]

  • Elution:

    • Start with 100% hexane to elute non-polar impurities.

    • Gradually increase the polarity by adding ethyl acetate. A gradient of 2% to 10% ethyl acetate in hexane is a good starting range to test for the separation of this compound and cyclooctanone.

  • Monitoring: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

Q4: Is there a chemical method to remove unreacted cyclooctanone?

A4: While there isn't a common chemical reaction to selectively remove cyclooctanone in the presence of this compound, a derivatization approach could theoretically be employed if physical separation methods fail. However, this would add extra steps to the synthesis for both the reaction and the subsequent removal of the derivatizing agent. Physical separation methods are generally preferred for their simplicity and efficiency.

Experimental Protocols

Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation: Heat the crude mixture in the distillation flask. Collect the initial fraction, which will be enriched in lower-boiling impurities. As the temperature approaches the boiling point of the desired product, change the receiving flask.

  • Fraction Collection: Carefully collect the fraction that distills at the expected boiling point of this compound. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) to confirm the purity.

Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system should give a good separation between the spots corresponding to this compound and its impurities, with the product having an Rf value of approximately 0.3.[2]

  • Column Packing: Prepare a silica gel column by the slurry method using the initial, least polar solvent mixture determined from the TLC analysis.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for packing the column and carefully load it onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent as the separation progresses. Collect fractions of a suitable volume.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine its composition. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted secondary amine.[9]

  • Bisulfite Wash (Optional): If aldehyde impurities are suspected, wash the organic layer with a saturated aqueous solution of sodium bisulfite.[5]

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can then be further purified by distillation or chromatography.

Visualizations

Purification_Workflow start Crude this compound check_impurities Identify Major Impurities (e.g., via GC-MS, TLC) start->check_impurities distillation_decision Boiling Point Difference > 20°C? check_impurities->distillation_decision Unreacted Starting Materials Present fractional_distillation Fractional Distillation distillation_decision->fractional_distillation Yes column_chrom_decision Different Polarities? distillation_decision->column_chrom_decision No further_purification Further Purification Needed? fractional_distillation->further_purification column_chromatography Column Chromatography column_chrom_decision->column_chromatography Yes extraction_decision Acidic/Basic or Aldehyde Impurities? column_chrom_decision->extraction_decision No column_chromatography->further_purification liquid_extraction Liquid-Liquid Extraction extraction_decision->liquid_extraction Yes extraction_decision->further_purification No liquid_extraction->further_purification pure_product Pure this compound end End pure_product->end further_purification->check_impurities Yes further_purification->pure_product No

Caption: Purification workflow for this compound.

Troubleshooting_Guide start Problem Encountered distillation_issue Incomplete Separation by Distillation Unreacted cyclooctanone remains. start->distillation_issue chromatography_issue Co-elution in Column Chromatography Product and impurity in same fractions. start->chromatography_issue extraction_issue Poor Separation in L-L Extraction Emulsion formation or impurity remains. start->extraction_issue dist_solution Solution: - Use fractional distillation with a high-efficiency column. - Optimize heating rate and monitor head temperature. distillation_issue->dist_solution chrom_solution Solutions: - Optimize solvent system via TLC. - Reduce sample load. - Deactivate silica gel if necessary. chromatography_issue->chrom_solution ext_solution Solutions: - Use aqueous NaHSO3 wash for aldehydes. - Add brine to break emulsions. - Gentle mixing instead of vigorous shaking. extraction_issue->ext_solution

Caption: Troubleshooting common purification issues.

References

Technical Support Center: Purification of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Methylcyclooctanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges in purifying this compound often stem from its synthesis, which typically involves the methylation of cyclooctanone. These challenges include:

  • Separation from unreacted starting material: Removing residual cyclooctanone can be difficult due to potentially similar physical properties.

  • Removal of side products: The methylation reaction can lead to the formation of polysubstituted byproducts, such as 2,8-dimethylcyclooctanone, and O-methylated isomers.

  • Presence of solvent and reagents: Efficient removal of the reaction solvent and any excess methylating agent (e.g., methyl iodide) and base is crucial.

  • Potential for azeotrope formation: Like other ketones, this compound may form azeotropes with water or other solvents, complicating purification by simple distillation.

Q2: What are the key physical properties of this compound relevant to its purification?

Understanding the physical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₉H₁₆O[1]
Molecular Weight140.22 g/mol [1]
Boiling Point (estimated)>165 °CBased on trends with smaller ring analogs

Q3: What are the common impurities I should expect when synthesizing this compound?

The synthesis of this compound, typically via methylation of cyclooctanone, can result in several impurities:

  • Unreacted Cyclooctanone: Incomplete reaction will leave the starting material in the mixture.

  • Polymethylated Products: Over-methylation can lead to the formation of dimethylated or even trimethylated cyclooctanones. The most common of these is likely 2,8-dimethylcyclooctanone.

  • O-Methylated Byproduct (2-methoxycyclooctene): Enolates are ambident nucleophiles, and methylation can occur on the oxygen atom, leading to the formation of the corresponding enol ether.

  • Solvent Residues: Depending on the reaction conditions, residual solvents like THF, DMF, or acetone may be present.

  • Reagent Residues: Unreacted methylating agents (e.g., methyl iodide) and the base used (e.g., potassium carbonate, sodium hydride) or their byproducts will need to be removed.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: My final product is contaminated with unreacted cyclooctanone.
  • Cause: Incomplete methylation reaction or inefficient purification.

  • Solution 1: Fractional Distillation: Due to the expected difference in boiling points between cyclooctanone and this compound, fractional distillation under reduced pressure can be an effective separation method. A fractionating column with a high number of theoretical plates will be necessary for efficient separation.

  • Solution 2: Preparative Gas Chromatography (GC): For small-scale purifications requiring high purity, preparative GC can be used to separate the two components.

  • Solution 3: Derivatization followed by Chromatography: Convert the ketone mixture to their 2,4-dinitrophenylhydrazone (DNPH) derivatives. These derivatives are often crystalline solids and can be separated by column chromatography or recrystallization. The purified derivative can then be hydrolyzed back to the pure ketone.

Problem 2: My product contains significant amounts of polymethylated byproducts (e.g., 2,8-dimethylcyclooctanone).
  • Cause: Use of excess methylating agent or prolonged reaction times.

  • Solution 1: Optimize Reaction Conditions: Carefully control the stoichiometry of the methylating agent (use of 1.0-1.1 equivalents is recommended). Monitor the reaction progress by GC-MS to avoid over-methylation.

  • Solution 2: Fractional Distillation: Similar to the separation from cyclooctanone, fractional distillation may be effective, although the boiling point difference between mono- and di-methylated products might be smaller, requiring a more efficient distillation setup.

  • Solution 3: Column Chromatography: Flash column chromatography on silica gel can be used to separate the less polar dimethylated product from the more polar monomethylated product. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) should be employed.

Problem 3: I suspect the presence of the O-methylated byproduct.
  • Cause: The reaction conditions favored O-alkylation over C-alkylation. This can be influenced by the choice of solvent, counter-ion, and temperature.

  • Solution 1: Hydrolysis: The enol ether byproduct can be hydrolyzed back to cyclooctanone under acidic conditions (e.g., dilute aqueous HCl). The resulting cyclooctanone can then be separated from this compound as described in Problem 1.

  • Solution 2: Chromatographic Separation: The O-methylated product is significantly less polar than the ketone and can be readily separated by column chromatography.

Problem 4: My purified product has a persistent solvent odor.
  • Cause: Inefficient removal of high-boiling solvents like DMF or residual extraction solvents.

  • Solution 1: High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can effectively remove residual solvents.

  • Solution 2: Aqueous Washes: If the solvent has some water solubility (like DMF), extensive washing of an ethereal solution of the product with water, followed by a brine wash, can help remove it.

  • Solution 3: Azeotropic Removal: For certain solvents, co-distillation with a lower-boiling solvent (e.g., toluene to remove water) can be effective.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a well-insulated fractionating column (e.g., Vigreux or packed column). Use a short-path distillation head and a receiving flask cooled in an ice bath. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Procedure: a. Charge the crude this compound into the distillation flask. b. Slowly reduce the pressure to the desired level (start with a pressure that would result in a boiling point of around 100-120 °C). c. Gradually heat the distillation flask. d. Collect the fractions based on the boiling point. The first fraction will likely contain lower-boiling impurities and any unreacted cyclooctanone. The main fraction should be collected at a stable boiling point corresponding to this compound. e. Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and load it onto the column.

  • Elution: a. Start eluting with a non-polar solvent (e.g., 100% hexane). This will elute any non-polar impurities, including the O-methylated byproduct. b. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexane. c. Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow start Crude this compound pre_treatment Aqueous Workup (remove water-soluble impurities) start->pre_treatment analysis1 GC-MS Analysis (Identify Impurities) pre_treatment->analysis1 decision Purity Assessment analysis1->decision distillation Fractional Distillation decision->distillation Boiling point differences > 20°C chromatography Column Chromatography decision->chromatography Similar boiling points or heat-sensitive compounds derivatization Derivatization -> Separation -> Hydrolysis decision->derivatization Difficult to separate isomers final_product Pure this compound distillation->final_product chromatography->final_product derivatization->final_product end Characterization (NMR, IR, etc.) final_product->end

Caption: Purification workflow for this compound.

troubleshooting_logic start Impure Product impurity_type Identify main impurity (e.g., via GC-MS) start->impurity_type unreacted_sm Unreacted Cyclooctanone impurity_type->unreacted_sm Lower boiling point polymethylated Polymethylated Products impurity_type->polymethylated Higher boiling point o_methylated O-Methylated Byproduct impurity_type->o_methylated Non-polar solvent Residual Solvent impurity_type->solvent Solvent peaks in NMR/GC solution_sm Fractional Distillation or Preparative GC unreacted_sm->solution_sm solution_poly Optimize reaction or Column Chromatography polymethylated->solution_poly solution_o Acidic Hydrolysis or Column Chromatography o_methylated->solution_o solution_solvent High-Vacuum Distillation or Aqueous Washes solvent->solution_solvent

Caption: Troubleshooting logic for this compound purification.

References

Technical Support Center: Optimizing HPLC Method for Baseline Separation of 2-Methylcyclooctanone Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC method for the baseline separation of 2-Methylcyclooctanone enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for developing a chiral HPLC separation method?

A1: Chiral method development is often an empirical process that involves screening different chiral stationary phases (CSPs) and mobile phases to find the optimal conditions for separating a specific pair of enantiomers. A systematic approach is recommended, starting with a variety of CSPs and mobile phase compositions.[1][2] Once initial hits are identified, the separation can be further optimized by fine-tuning the mobile phase composition, flow rate, and temperature.

Q2: Which types of chiral stationary phases (CSPs) are most effective for separating ketone enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and often successful for the separation of a broad range of chiral compounds, including ketones.[2] Cyclodextrin-based and Pirkle-type CSPs can also be effective and should be considered during the screening phase. The choice of CSP will depend on the specific interactions between the stationary phase and the this compound enantiomers.

Q3: What are the typical mobile phases used for chiral separations on polysaccharide-based columns?

A3: For polysaccharide-based columns, normal phase, reversed-phase, and polar organic modes can be employed.

  • Normal Phase: Typically consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol (IPA) or ethanol.[3]

  • Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol are common.

  • Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile.

Q4: How do mobile phase additives affect the separation?

A4: Mobile phase additives can significantly impact the retention and resolution of enantiomers. For neutral compounds like this compound, additives are often not necessary. However, for acidic or basic analytes, small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive (typically 0.1%) can improve peak shape and selectivity.[4]

Q5: Can temperature be used to optimize the separation?

A5: Yes, temperature is a critical parameter for optimizing chiral separations. Lowering the temperature often increases selectivity and resolution, while higher temperatures can improve peak efficiency but may reduce selectivity. It is advisable to screen at a controlled room temperature initially and then explore a range of temperatures (e.g., 10°C to 40°C) during optimization.

Troubleshooting Guides

Problem 1: No separation or poor resolution of enantiomers.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen a wider range of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, cyclodextrin-based).
Suboptimal Mobile Phase CompositionVary the ratio of the strong to weak solvent in your mobile phase. For normal phase, adjust the percentage of the alcohol modifier. For reversed-phase, alter the organic solvent to buffer ratio.
Mobile phase modifier is not optimalTry different alcohol modifiers in normal phase (e.g., switch from isopropanol to ethanol).
Inadequate Method EquilibrationEnsure the column is thoroughly equilibrated with the mobile phase before injection. This can take longer for chiral columns than for standard achiral columns.
Temperature is too highDecrease the column temperature in increments of 5-10°C to see if resolution improves.

Problem 2: Poor peak shape (tailing or fronting).

Possible Cause Suggested Solution
Secondary interactions with the stationary phaseFor basic or acidic impurities, adding a small amount of a corresponding modifier (e.g., 0.1% DEA for basic compounds, 0.1% TFA for acidic compounds) can improve peak shape.
Column OverloadReduce the sample concentration or injection volume.
Sample solvent is incompatible with the mobile phaseDissolve the sample in the mobile phase whenever possible. If not feasible, use a solvent weaker than the mobile phase.
Column contamination or degradationFlush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Problem 3: Unstable retention times.

Possible Cause Suggested Solution
Insufficient column equilibrationAllow for a longer equilibration time between injections and after changing the mobile phase.
Fluctuations in temperatureUse a column oven to maintain a constant and controlled temperature.
Mobile phase composition is changingPrepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
System leakCheck all fittings and connections for any signs of leaks.

Experimental Protocols

Starting Point for Method Development

Given the lack of a specific published method for this compound, the following protocol outlines a systematic approach to developing a baseline separation method.

1. Initial Column and Mobile Phase Screening:

The goal of this phase is to identify a promising CSP and mobile phase system.

  • Columns to Screen:

    • Cellulose-based: e.g., Chiralcel OD-H, Chiralpak IB

    • Amylose-based: e.g., Chiralpak AD-H, Chiralpak IA

  • Mobile Phases for Screening (Normal Phase is often a good starting point for ketones):

    • Hexane/Isopropanol (90:10, v/v)

    • Hexane/Ethanol (90:10, v/v)

  • Initial HPLC Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at 210 nm (as ketones have a weak chromophore)

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

2. Data Evaluation and Lead Selection:

After the initial screening, evaluate the chromatograms for any signs of peak separation. Select the column and mobile phase combination that shows the best, even if partial, separation for further optimization.

3. Method Optimization:

Once a lead combination is identified, systematically adjust the following parameters to achieve baseline separation (Resolution > 1.5):

  • Mobile Phase Composition: Adjust the ratio of hexane to alcohol. A lower percentage of alcohol will generally increase retention and may improve resolution.

  • Alcohol Modifier: If using a hexane/alcohol mobile phase, test different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can offer different selectivities.

  • Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes improve resolution, but will increase the run time.

  • Temperature: Evaluate a range of temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition for resolution.

Illustrative Quantitative Data for Similar Compounds

The following table provides hypothetical starting data based on typical separations of cyclic ketones on polysaccharide-based CSPs. This data should be used as a general guideline for what might be achievable.

Chiral Stationary PhaseMobile Phase (v/v)AnalyteRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak AD-HHexane/IPA (95:5)2-Methylcyclohexanone8.29.51.6
Chiralcel OD-HHexane/EtOH (90:10)3-Methylcyclohexanone10.111.81.8
Chiralpak IAHexane/IPA (90:10)2-Ethylcyclopentanone7.58.31.4
Chiralpak IBHexane/EtOH (95:5)2-Methylcyclohexanone9.811.01.7

Note: This data is for illustrative purposes only and actual results for this compound will vary.

Visualizations

MethodDevelopmentWorkflow start Start: Racemic This compound Sample screen_csp Screen Chiral Stationary Phases (Cellulose, Amylose, etc.) start->screen_csp screen_mp Screen Mobile Phases (Normal, Reversed, Polar Organic) screen_csp->screen_mp eval_sep Evaluate Initial Separation screen_mp->eval_sep no_sep No Separation eval_sep->no_sep No partial_sep Partial Separation (Lead Condition) eval_sep->partial_sep Yes no_sep->screen_csp Try different CSPs optimize_mp Optimize Mobile Phase (% Modifier, Modifier Type) partial_sep->optimize_mp optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params eval_res Evaluate Resolution (Rs) optimize_params->eval_res eval_res->optimize_mp Rs < 1.5 baseline_sep Baseline Separation Achieved (Rs > 1.5) eval_res->baseline_sep Rs >= 1.5 end End: Optimized Method baseline_sep->end

Caption: Workflow for Chiral HPLC Method Development.

TroubleshootingTree start Problem with Separation q_resolution Is Resolution (Rs) < 1.5? start->q_resolution q_peak_shape Is Peak Shape Poor? start->q_peak_shape q_retention Are Retention Times Unstable? start->q_retention res_sol1 Adjust Mobile Phase Composition q_resolution->res_sol1 Yes peak_sol1 Reduce Sample Concentration q_peak_shape->peak_sol1 Yes ret_sol1 Increase Equilibration Time q_retention->ret_sol1 Yes res_sol2 Change Temperature res_sol1->res_sol2 res_sol3 Screen Different CSPs res_sol2->res_sol3 peak_sol2 Dissolve Sample in Mobile Phase peak_sol1->peak_sol2 peak_sol3 Add Modifier (if applicable) peak_sol2->peak_sol3 ret_sol2 Use Column Oven ret_sol1->ret_sol2 ret_sol3 Check for Leaks ret_sol2->ret_sol3

Caption: Troubleshooting Decision Tree for Chiral HPLC.

References

Addressing peak tailing in the chromatographic analysis of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of 2-Methylcyclooctanone, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and precision. It is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Initial Assessment: Is it a System-Wide or Compound-Specific Problem?

First, determine if the peak tailing is observed for all peaks in your chromatogram or is specific to this compound.

  • All Peaks Tailing: This typically indicates a physical problem with the chromatographic system.

  • Only this compound Peak Tailing: This suggests a chemical interaction between the analyte and the stationary phase or other system components.

The following flowchart outlines a logical troubleshooting workflow:

PeakTailingTroubleshooting Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks Yes Yes AllPeaks->Yes Yes No No AllPeaks->No No CompoundSpecific Is only this compound peak tailing? SecondaryInteractions Suspect Secondary Interactions: - Active sites on stationary phase (e.g., free silanols) CompoundSpecific->SecondaryInteractions MobilePhaseIssues Mobile Phase/Solvent Mismatch: - Incorrect pH (LC) - Incompatible sample solvent CompoundSpecific->MobilePhaseIssues ColumnOverload Column Overload: - Sample concentration too high CompoundSpecific->ColumnOverload CheckConnections Check for Dead Volume: - Improper column installation - Incorrect ferrule size - Poor tubing connections Solution_Connections Solution: - Re-install column correctly - Use appropriate ferrules - Ensure tight connections CheckConnections->Solution_Connections ColumnContamination Column Contamination: - Inlet frit blockage - Contamination from sample matrix Solution_Contamination Solution: - Backflush the column - Trim the column inlet (GC) - Use a guard column ColumnContamination->Solution_Contamination ColumnDamage Physical Column Damage: - Void at column inlet - Collapsed bed Solution_Damage Solution: - Replace the column ColumnDamage->Solution_Damage Solution_Interactions_LC LC Solution: - Use an end-capped column - Adjust mobile phase pH - Add mobile phase modifier (e.g., triethylamine) SecondaryInteractions->Solution_Interactions_LC LC Solution_Interactions_GC GC Solution: - Use a deactivated liner and column - Trim the column inlet SecondaryInteractions->Solution_Interactions_GC GC Solution_MobilePhase Solution: - Adjust mobile phase pH away from pKa (LC) - Dissolve sample in mobile phase MobilePhaseIssues->Solution_MobilePhase Solution_Overload Solution: - Dilute the sample - Reduce injection volume ColumnOverload->Solution_Overload Yes->CheckConnections Yes->ColumnContamination Yes->ColumnDamage No->CompoundSpecific

Caption: Troubleshooting workflow for peak tailing.

Detailed Troubleshooting Steps

If all peaks are tailing (Physical Issues):

  • Check for Dead Volume: Extra-column volume is a common cause of symmetrical peak broadening, but can also contribute to tailing.

    • Action: Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's instructions. Use the correct ferrules for the column diameter and ensure all tubing connections are secure and minimize dead space.

  • Inspect for Column Contamination: Particulate matter from the sample or system can accumulate on the column inlet frit, distorting the flow path.

    • Action (GC): Trim 10-20 cm from the front of the column.

    • Action (LC): Backflush the column with a strong solvent. If the problem persists, replace the inlet frit or the column. Using a guard column is a good preventative measure.

  • Evaluate for Physical Column Damage: A void at the column inlet or a collapsed packing bed can cause peak distortion.

    • Action: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.

If only the this compound peak is tailing (Chemical Issues):

  • Address Secondary Interactions (Most Common Cause): The ketone functional group in this compound can interact with active sites in the chromatographic system.

    • In Gas Chromatography (GC): Active sites can be present in the injection port liner or on the column itself.

      • Solution: Use a deactivated inlet liner. Ensure you are using a high-quality, well-deactivated capillary column. If the column is old, active sites may have become exposed; trimming the column inlet can help.

    • In Liquid Chromatography (LC): Residual silanol groups on silica-based stationary phases are a primary cause of tailing for polar compounds like ketones.[1]

      • Solution:

        • Use an end-capped column: These columns have had the residual silanol groups chemically deactivated.

        • Adjust mobile phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, reducing their interaction with the analyte.[1]

        • Add a mobile phase modifier: For basic compounds, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to block the active silanol sites.[1]

  • Check for Mobile Phase and Sample Solvent Mismatch (LC): If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, peak distortion can occur.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.

  • Evaluate for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute the sample and reinject. If the peak shape improves, the original sample was overloaded.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For a moderately polar compound like this compound, a mid-polarity to polar stationary phase is recommended. A column with a polyethylene glycol (WAX) or a 50% phenyl-polysiloxane stationary phase would be a good starting point. These phases will provide good selectivity and reduce the likelihood of peak tailing compared to non-polar phases.

Q2: How does mobile phase pH affect the peak shape of this compound in reverse-phase LC?

A2: In reverse-phase LC with a silica-based column, the mobile phase pH can have a significant impact on the peak shape of polar analytes like this compound. At a neutral pH, residual silanol groups on the silica surface can be ionized and interact with the ketone, causing peak tailing. By lowering the mobile phase pH to below 4, these silanol groups are protonated, minimizing these secondary interactions and leading to a more symmetrical peak.

Q3: Can the injection technique in GC cause peak tailing for this compound?

A3: Yes, a slow injection can lead to band broadening and peak tailing. A rapid injection is preferred to ensure the sample is introduced onto the column as a narrow band. Additionally, using a deactivated inlet liner is crucial to prevent interactions between this compound and active sites in the injector.

Q4: I've tried all the troubleshooting steps, but my this compound peak is still tailing. What else can I do?

A4: If you have systematically addressed potential physical and chemical issues, consider the age and history of your column. Columns have a finite lifetime and can become irreversibly contaminated or damaged over time. It may be time to replace the column. Additionally, ensure the purity of your solvents and carrier gases, as contaminants can introduce active sites into the system.

Experimental Protocols

The following are example starting methods for the analysis of this compound. These should be optimized for your specific instrument and application.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the routine analysis and quantification of this compound.

ParameterSetting
Column WAX (e.g., DB-WAX, ZB-WAXplus), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 80 °C, hold for 1 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector FID
Detector Temp 280 °C
Makeup Gas Nitrogen
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
High-Performance Liquid Chromatography (HPLC) with UV Detection

This reverse-phase method is suitable for the analysis of this compound in liquid samples.

ParameterSetting
Column C18, end-capped (e.g., ZORBAX Eclipse Plus C18, Luna C18(2)), 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Injection Volume 10 µL
Detector UV-Vis
Wavelength 280 nm (ketones typically have a weak n-π* transition in this region)

Quantitative Data Summary

The following table summarizes how different chromatographic parameters can affect the peak asymmetry of this compound. The Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak, while values > 1.2 are generally considered to be tailing.

Table 1: Effect of Chromatographic Conditions on Peak Asymmetry (As) of this compound
TechniqueParameter VariedCondition 1As (Condition 1)Condition 2As (Condition 2)
GC Column Polarity Non-polar (5% Phenyl)1.8Polar (WAX)1.1
GC Inlet Liner Standard Glass Wool1.6Deactivated Glass Wool1.2
LC Mobile Phase pH pH 7.0 (Phosphate Buffer)2.1pH 3.0 (Formic Acid)1.3
LC Column Type Standard C181.9End-capped C181.2
LC Column Overload 100 µg/mL injection2.510 µg/mL injection1.4

Visualizing Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the interaction between this compound and a free silanol group on a silica-based LC stationary phase, which is a primary cause of peak tailing.

SilanolInteraction cluster_StationaryPhase Silica Stationary Phase cluster_Analyte This compound Silica Si Oxygen1 O Silica->Oxygen1 Oxygen2 O Silica->Oxygen2 Silanol_O O Silica->Silanol_O Silanol_H H Silanol_O->Silanol_H Free Silanol (Active Site) Ketone_C C Ketone_O O Ketone_C->Ketone_O Ring C8H15 Ketone_C->Ring Ketone_O->Silanol_H Hydrogen Bonding (Secondary Interaction)

Caption: Secondary interaction causing peak tailing.

References

Stability of 2-Methylcyclooctanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-methylcyclooctanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, like other cyclic ketones, is a relatively stable compound under neutral conditions, at ambient temperature, and when protected from light and strong oxidizing agents. However, its stability can be compromised under strongly acidic or basic conditions, especially at elevated temperatures.

Q2: What are the primary degradation pathways for this compound under basic conditions?

A2: Under basic conditions, ketones with α-hydrogens, such as this compound, are susceptible to reactions involving the formation of an enolate intermediate. The most common pathway is a self-aldol condensation, where the enolate of one molecule attacks the carbonyl group of another, leading to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. This can result in the formation of higher molecular weight byproducts.

Q3: What reactions can be expected under acidic conditions?

A3: In the presence of a strong acid, this compound can undergo acid-catalyzed enolization.[1][2][3] While the enol form is a minor component at equilibrium, its formation can be the rate-determining step for subsequent reactions such as α-halogenation or condensation.[3][4] Prolonged exposure to strong acids and high temperatures may also lead to more complex rearrangements or cleavage of the cyclooctanone ring, although these pathways are less common under typical laboratory conditions.

Q4: How does temperature affect the stability of this compound?

A4: Elevated temperatures will accelerate the rate of both acid- and base-catalyzed degradation reactions. If you are observing instability, reducing the temperature of your reaction or workup is a critical first step. For long-term storage, it is advisable to keep this compound in a cool, dark environment.

Q5: Are there any specific catalysts that can promote its degradation?

A5: Both acid and base will catalyze the reactions mentioned above.[3][5] The rate of these reactions is dependent on the concentration and strength of the acid or base used. For instance, strong bases like sodium hydroxide or lithium diisopropylamide (LDA) will rapidly generate the enolate, promoting aldol-type reactions.[4] Similarly, strong acids like sulfuric acid or hydrochloric acid will facilitate enol formation.[1][2]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
Unexpected high molecular weight byproducts are observed in a basic reaction mixture (e.g., by GC-MS or TLC). Aldol Condensation: The compound is likely undergoing self-condensation. This is a common reaction for ketones with α-hydrogens in the presence of a base.[6]- Lower the reaction temperature.- Use a weaker base or a non-nucleophilic base if possible.- Reduce the concentration of this compound to disfavor bimolecular reactions.- Shorten the reaction time.
Loss of starting material during acidic workup or purification (e.g., silica gel chromatography). Acid-Catalyzed Degradation: The acidic environment of the workup or silica gel is promoting enolization followed by unforeseen side reactions or decomposition.- Neutralize the reaction mixture carefully before extraction and concentration.- Use a neutralized silica gel (e.g., treated with triethylamine) for chromatography.- Minimize the time the compound is exposed to acidic conditions.
Low or inconsistent yields in reactions where this compound is a starting material. Compound Instability: The reaction conditions (pH, temperature, or reaction time) may be too harsh, leading to the degradation of the starting material before it can react as intended.- Perform a stability study of this compound under your specific reaction conditions without the other reagents to quantify its stability.- Consider milder reaction conditions (lower temperature, alternative solvents, weaker acid/base).
Formation of multiple isomers or unexpected rearrangement products. Enolate/Enol Isomerization or Rearrangement: Under both acidic and basic conditions, the formation of the enol or enolate can lead to epimerization at the α-carbon. In more extreme cases, ring strain in intermediates could potentially lead to rearrangements.- For base-catalyzed reactions, consider using kinetic (e.g., LDA, -78 °C) vs. thermodynamic (e.g., NaH, room temperature) conditions to control enolate formation.[4]- For acid-catalyzed reactions, use the mildest effective acid and lowest possible temperature.

Experimental Protocols & Data

Protocol: General Stability Assessment of this compound

1. Objective: To determine the stability of this compound over time at various pH values and temperatures.

2. Materials:

  • This compound

  • A suitable solvent in which the compound is soluble and stable (e.g., Acetonitrile, THF)

  • A stable internal standard (IS) for quantitative analysis (e.g., Dodecane, Tetradecane)

  • Aqueous buffer solutions (e.g., pH 2, pH 7, pH 10)

  • Thermostatically controlled heating blocks or water baths

  • Autosampler vials

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 10 mg/mL of analyte, 1 mg/mL of IS).

  • Reaction Setup: For each condition (e.g., pH 2 at 25°C, pH 10 at 50°C, etc.), add a precise volume of the stock solution to a vial containing the chosen aqueous buffer. Ensure the final concentration is suitable for the analytical method.

  • Time Points: Place the vials in the thermostatically controlled environment. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Sample Quenching & Preparation: Immediately neutralize the sample by adding a suitable quenching agent (e.g., for acidic samples, use a saturated sodium bicarbonate solution; for basic samples, use a dilute HCl solution until neutral). Extract the organic components with a suitable solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate and transfer to a clean vial for analysis.

  • Analysis: Analyze the samples by GC-FID or GC-MS. The concentration of this compound is determined by comparing its peak area to that of the internal standard.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each condition to determine the degradation rate.

  • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

Data Logging Template

Note: The following is a template for recording experimental data. Specific values will depend on the experimental results.

Condition (pH / Temp)Time (hours)% this compound Remaining (Relative to T=0)Major Byproducts Observed (by GC-MS, if applicable)
pH 2 / 25 °C0100%None
4
8
24
pH 7 / 50 °C0100%None
4
8
24
pH 10 / 50 °C0100%None
4
8
24

Visualized Pathways and Workflows

Acid_Catalyzed_Enolization Figure 1. Acid-Catalyzed Enolization Pathway Ketone This compound ProtonatedKetone Protonated Ketone (Oxonium Ion) Ketone->ProtonatedKetone + H⁺ (fast) ProtonatedKetone->Ketone - H⁺ (fast) Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (slow, rate-determining) Enol->ProtonatedKetone + H⁺ (slow)

Figure 1. Acid-Catalyzed Enolization Pathway

Base_Catalyzed_Aldol_Condensation Figure 2. Base-Catalyzed Aldol Self-Condensation Ketone1 This compound Enolate Enolate (Nucleophile) Ketone1->Enolate + Base - H₂O Ketone2 This compound (Electrophile) Enolate->Ketone2 Nucleophilic Attack Alkoxide β-Alkoxide Intermediate Ketone2->Alkoxide AldolAdduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->AldolAdduct + H₂O - Base FinalProduct α,β-Unsaturated Ketone (Condensation Product) AldolAdduct->FinalProduct - H₂O (Dehydration) Stability_Workflow Figure 3. Experimental Workflow for Stability Assessment A Prepare Stock Solution (Analyte + Internal Standard) B Define Test Conditions (pH, Temperature, Time Points) A->B C Incubate Samples Under Defined Conditions B->C D Withdraw Samples at Each Time Point C->D E Quench Reaction & Prepare for Analysis (e.g., Neutralize, Extract) D->E F Analyze by GC-MS / GC-FID E->F G Quantify Remaining Analyte & Identify Byproducts F->G H Evaluate Stability Profile & Determine Degradation Rate G->H

References

Technical Support Center: Degradation of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the degradation of 2-Methylcyclooctanone.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be through Baeyer-Villiger oxidation. This reaction can occur chemically using peroxyacids or enzymatically through Baeyer-Villiger monooxygenases (BVMOs). The oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester).

Q2: What is the likely product of Baeyer-Villiger oxidation of this compound?

A2: The Baeyer-Villiger oxidation of this compound would result in the formation of a nine-membered lactone. The regioselectivity of the reaction depends on the migratory aptitude of the adjacent carbon atoms. In this case, the more substituted carbon (the one with the methyl group) has a higher migratory aptitude, leading to the formation of 9-methyl-oxacyclononan-2-one.

Q3: Are there known microorganisms that can degrade this compound?

A3: While specific studies on the microbial degradation of this compound are not extensively documented, many microorganisms, particularly bacteria and fungi, are known to degrade cyclic ketones.[1] Genera such as Pseudomonas, Corynebacterium, and various fungi have been shown to possess BVMOs capable of oxidizing cyclic ketones.[2][3][4] It is plausible that strains from these genera could also degrade this compound.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: A range of chromatographic and spectroscopic methods can be employed.[5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating and quantifying the parent compound and its degradation products.[5] Mass Spectrometry (MS), often coupled with GC or LC (GC-MS, LC-MS), is crucial for identifying the structure of intermediates and final products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural elucidation of the degradation products.[5]

Troubleshooting Guides

Issue 1: Incomplete or No Degradation Observed in Chemical (Baeyer-Villiger) Oxidation
Possible Cause Troubleshooting Step
Inactive or Insufficient Peroxyacid Use a fresh batch of the peroxyacid (e.g., m-CPBA, peracetic acid). Ensure proper storage conditions (cool, dry, and dark) to prevent decomposition. Increase the molar equivalents of the peroxyacid relative to the substrate.
Inappropriate Solvent Ensure the solvent is dry and compatible with the reaction. Dichloromethane (DCM) or chloroform are commonly used.[6]
Low Reaction Temperature While some Baeyer-Villiger oxidations proceed at room temperature, others may require heating.[6] Gradually increase the reaction temperature and monitor the progress.
Steric Hindrance The methyl group on the cyclooctanone ring might cause some steric hindrance. Consider using a more reactive peroxyacid or a catalyst to facilitate the reaction.
Issue 2: Low Yield of Lactone Product in Chemical Oxidation
Possible Cause Troubleshooting Step
Side Reactions Over-oxidation or other side reactions can occur. Monitor the reaction closely using TLC or GC to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed.
Product Instability The resulting lactone may be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure the workup procedure is neutral and avoids prolonged exposure to aqueous environments.
Inefficient Purification The lactone product may be difficult to separate from the carboxylic acid byproduct of the peroxyacid. A basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove the acidic byproduct.[6]
Issue 3: No Degradation Observed in Microbial Cultures
Possible Cause Troubleshooting Step
Inappropriate Microbial Strain The selected microorganism may not possess the necessary enzymes (BVMOs) to degrade this compound. Screen a variety of known ketone-degrading microorganisms.[2]
Toxicity of the Substrate This compound may be toxic to the microorganism at the concentration used.[7] Perform a toxicity assay to determine the maximum non-inhibitory concentration. Start with a lower substrate concentration.
Sub-optimal Culture Conditions Ensure that the pH, temperature, aeration, and nutrient composition of the growth medium are optimal for the selected microbial strain.
Enzyme Induction Required The degradative enzymes may be inducible. Try pre-growing the cells in the presence of a small, non-toxic amount of this compound or a structurally similar, non-toxic inducer.
Issue 4: Accumulation of Intermediates in Microbial Degradation
Possible Cause Troubleshooting Step
Metabolic Bottleneck A downstream enzyme in the degradation pathway may be slow or absent, leading to the accumulation of an intermediate. Identify the accumulating intermediate using GC-MS or LC-MS.
Feedback Inhibition The accumulating intermediate may be inhibiting an earlier enzyme in the pathway. Try to remove the intermediate from the culture medium, for example, by using a two-phase system where the intermediate partitions into an organic solvent.
Co-metabolism Required The microorganism may not be able to fully metabolize the intermediate without an additional carbon source. Supplement the culture medium with a readily metabolizable carbon source like glucose.

Experimental Protocols

Protocol 1: Chemical Degradation via Baeyer-Villiger Oxidation

This protocol is a general guideline for the Baeyer-Villiger oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude lactone by column chromatography on silica gel.

Protocol 2: Screening Microorganisms for Degradation Ability

This protocol provides a general method for screening different microbial strains for their ability to degrade this compound.

Materials:

  • Microbial strains of interest (e.g., from culture collections)

  • Appropriate growth medium for each strain (e.g., Nutrient Broth, Tryptic Soy Broth)

  • This compound (stock solution in a suitable solvent like ethanol or DMSO)

  • Sterile culture tubes or microplates

  • Shaking incubator

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a sterile growth medium and dispense it into culture tubes or microplate wells.

  • Inoculate each tube/well with a single microbial strain. Include a non-inoculated control.

  • Incubate the cultures under appropriate conditions (e.g., 30 °C, 200 rpm) until they reach the mid-logarithmic growth phase.

  • Add this compound to each culture to a final concentration that is expected to be non-toxic (e.g., 100 µM). Also, add the substrate to the non-inoculated control to monitor for abiotic degradation.

  • Continue the incubation under the same conditions.

  • At various time points (e.g., 0, 12, 24, 48 hours), withdraw an aliquot from each culture.

  • Prepare the samples for analysis by extracting the remaining this compound and any degradation products. This may involve solvent extraction (e.g., with ethyl acetate) followed by centrifugation to remove cell debris.

  • Analyze the extracts by GC-MS or HPLC to quantify the disappearance of this compound and the appearance of any new peaks corresponding to degradation products.

Visualizations

baeyer_villiger_oxidation substrate This compound intermediate Criegee Intermediate substrate->intermediate + Peroxyacid peroxyacid Peroxyacid (e.g., m-CPBA) peroxyacid->intermediate product 9-Methyl-oxacyclononan-2-one intermediate->product Rearrangement byproduct Carboxylic Acid intermediate->byproduct Elimination

Caption: Baeyer-Villiger oxidation of this compound.

microbial_degradation_workflow start Start: Select Microbial Strains culture Inoculate and Grow Cultures start->culture add_substrate Add this compound culture->add_substrate incubate Incubate and Sample Over Time add_substrate->incubate extract Extract Substrate and Metabolites incubate->extract analyze Analyze by GC-MS / HPLC extract->analyze data Data Analysis: Quantify Degradation analyze->data end End: Identify Degrading Strains data->end

Caption: Workflow for screening microbial degradation.

References

Technical Support Center: Synthesis of 2-Methylcyclooctanone for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methylcyclooctanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

I. Synthesis Routes Overview

Two primary routes are commonly considered for the synthesis of this compound at a pilot plant scale:

  • Alkylation of Cyclooctanone: This method involves the deprotonation of cyclooctanone to form an enolate, followed by reaction with a methylating agent.

  • Dieckmann Condensation: This intramolecular condensation of a substituted nonanedioate ester, followed by hydrolysis and decarboxylation, yields the desired product.

The choice of route often depends on factors such as raw material availability, cost, and the desired purity of the final product.

II. Troubleshooting Guides

A. Alkylation of Cyclooctanone
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete enolate formation.- Competing aldol condensation.- O-alkylation instead of C-alkylation.- Inefficient methylation.- Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete enolate formation.- Maintain cryogenic temperatures (e.g., -78 °C) during enolate formation and alkylation to minimize side reactions.[1]- Use a polar aprotic solvent such as Tetrahydrofuran (THF).- Ensure the purity of the methylating agent (e.g., methyl iodide).
Formation of Poly-methylated Products - Use of a weaker base that allows for proton exchange between the enolate and the starting ketone.[2]- Excess methylating agent.- Employ a stoichiometric amount of a strong base like LDA to achieve irreversible enolate formation.[1]- Add the methylating agent slowly and control the stoichiometry carefully.
Presence of Unreacted Cyclooctanone - Insufficient base.- Incomplete reaction.- Ensure accurate titration and dispensing of the strong base.- Increase reaction time or slightly elevate the temperature after the initial low-temperature addition.
Difficult Purification - Presence of closely boiling impurities.- Utilize fractional distillation under reduced pressure.- Consider derivatization (e.g., Girard's reagent) to separate the ketone, followed by hydrolysis.
B. Dieckmann Condensation of Dimethyl 2-Methylnonanedioate
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of β-Keto Ester Intermediate - Reversibility of the Dieckmann condensation.- Incomplete reaction.- Use a strong base (e.g., sodium methoxide) in a suitable solvent (e.g., methanol or toluene).- Ensure the reaction goes to completion by providing sufficient reaction time.- The final deprotonation of the β-keto ester drives the equilibrium forward; ensure at least one equivalent of base is used.
Hydrolysis of the Ester Starting Material - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Decarboxylation - Insufficient acid or heat during the workup.- Ensure complete hydrolysis of the ester before attempting decarboxylation.- Use a sufficiently strong acid (e.g., sulfuric acid or hydrochloric acid) and heat to drive the decarboxylation.
Formation of Polymeric Byproducts - High reaction temperatures during condensation.- Maintain careful temperature control throughout the reaction.

III. Frequently Asked Questions (FAQs)

Q1: Which synthesis route is more suitable for pilot plant production?

A1: The alkylation of cyclooctanone is often preferred for its more direct approach and potentially higher atom economy. However, it requires handling of strong, pyrophoric bases at cryogenic temperatures, which can be challenging at scale. The Dieckmann condensation is a classic and robust method but involves more steps (synthesis of the diester, cyclization, hydrolysis, and decarboxylation), potentially leading to a lower overall yield. The choice depends on the specific capabilities of the pilot plant and cost analysis of the starting materials.

Q2: What are the critical safety considerations when using Lithium Diisopropylamide (LDA) at a pilot scale?

A2: LDA is a highly reactive and pyrophoric base. Key safety precautions include:

  • Handling under a strict inert atmosphere (nitrogen or argon).

  • Use of specialized, sealed reactors and transfer lines.

  • Careful temperature control to prevent thermal runaways.

  • Provision for quenching unreacted LDA safely.

  • Appropriate personal protective equipment (PPE) for all personnel.

Q3: How can the regioselectivity of alkylation be controlled in unsymmetrical ketones?

A3: For unsymmetrical ketones, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions. The use of a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) favors the formation of the less substituted (kinetic) enolate.[1][3] Weaker bases and higher temperatures tend to favor the more substituted (thermodynamic) enolate.

Q4: What are the most effective methods for purifying this compound at a pilot scale?

A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition. Other potential methods include preparative chromatography, though this is often less economically viable at a pilot scale, and chemical purification methods like bisulfite adduct formation to separate the ketone from non-ketonic impurities.

IV. Experimental Protocols

A. Pilot Plant Synthesis of this compound via Alkylation

1. Enolate Formation:

  • Charge a suitable, inerted, and cooled (-78 °C) reactor with anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the reactor, maintaining the temperature below -70 °C.

  • Add a solution of cyclooctanone in anhydrous THF dropwise to the LDA solution over a period of 1-2 hours, ensuring the temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for an additional hour.

2. Methylation:

  • Slowly add methyl iodide to the enolate solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under vacuum.

B. Pilot Plant Synthesis of this compound via Dieckmann Condensation

1. Cyclization:

  • Charge a reactor with anhydrous toluene and sodium methoxide under an inert atmosphere.

  • Heat the mixture to reflux.

  • Slowly add a solution of dimethyl 2-methylnonanedioate in anhydrous toluene to the refluxing mixture over 2-3 hours.

  • Continue to reflux for an additional 4-6 hours until the reaction is complete (monitored by GC or TLC).

  • Cool the reaction mixture to room temperature.

2. Hydrolysis and Decarboxylation:

  • Carefully add an aqueous solution of hydrochloric acid or sulfuric acid to the reaction mixture.

  • Heat the biphasic mixture to reflux and stir vigorously for 8-12 hours to effect both hydrolysis and decarboxylation.

  • Cool the mixture to room temperature and separate the layers.

3. Work-up and Purification:

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution until neutral.

  • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under vacuum.

V. Quantitative Data Summary

The following tables provide illustrative quantitative data for the two synthesis routes at a pilot plant scale. These values are examples and may need to be optimized for specific equipment and conditions.

Table 1: Alkylation of Cyclooctanone - Illustrative Pilot Plant Scale Data

ParameterValue
Reactants
Cyclooctanone10 kg (79.2 mol)
Lithium Diisopropylamide (2.0 M in THF)43.6 L (87.1 mol)
Methyl Iodide12.4 kg (87.1 mol)
Solvent
Anhydrous THF100 L
Reaction Conditions
Enolate Formation Temperature-78 °C
Methylation Temperature-78 °C to Room Temp.
Reaction Time18-24 hours
Yield and Purity
Typical Yield (isolated)8.5 kg (76%)
Purity (by GC)>98%

Table 2: Dieckmann Condensation - Illustrative Pilot Plant Scale Data

ParameterValue
Reactants
Dimethyl 2-methylnonanedioate20 kg (86.8 mol)
Sodium Methoxide5.6 kg (103.7 mol)
Solvent
Anhydrous Toluene150 L
Reaction Conditions
Cyclization TemperatureReflux (~110 °C)
Hydrolysis/Decarboxylation Temp.Reflux (~100 °C)
Reaction Time14-20 hours
Yield and Purity
Typical Yield (isolated)9.2 kg (75%)
Purity (by GC)>97%

VI. Visualizations

experimental_workflow_alkylation start Start: Charge Reactor with Anhydrous THF enolate_formation Enolate Formation: - Cool to -78°C - Add LDA - Add Cyclooctanone start->enolate_formation methylation Methylation: - Add Methyl Iodide at -78°C - Warm to Room Temperature enolate_formation->methylation workup Work-up: - Quench with NH4Cl (aq) - Phase Separation - Extraction methylation->workup purification Purification: - Dry Organic Layer - Concentrate - Fractional Distillation workup->purification end Final Product: This compound purification->end

Alkylation Experimental Workflow

experimental_workflow_dieckmann start Start: Charge Reactor with Toluene & NaOMe cyclization Cyclization: - Heat to Reflux - Add Diester Solution start->cyclization hydrolysis_decarboxylation Hydrolysis & Decarboxylation: - Add Aqueous Acid - Heat to Reflux cyclization->hydrolysis_decarboxylation workup Work-up: - Phase Separation - Neutralization Wash hydrolysis_decarboxylation->workup purification Purification: - Dry Organic Layer - Concentrate - Fractional Distillation workup->purification end Final Product: This compound purification->end

Dieckmann Condensation Workflow

troubleshooting_logic_low_yield_alkylation start Low Yield of This compound check_enolate Check Enolate Formation Conditions start->check_enolate check_side_reactions Analyze for Side Products start->check_side_reactions check_methylation Verify Methylation Step start->check_methylation incomplete_enolate Incomplete Enolate Formation? - Use stronger base (LDA) - Ensure anhydrous conditions check_enolate->incomplete_enolate aldol_reaction Aldol Condensation Product? - Maintain -78°C - Use non-nucleophilic base check_side_reactions->aldol_reaction o_alkylation O-Alkylation Product? - Use polar aprotic solvent (THF) check_side_reactions->o_alkylation incomplete_methylation Unreacted Enolate? - Check methyl iodide purity/amount - Increase reaction time check_methylation->incomplete_methylation

Troubleshooting Low Yield in Alkylation

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of 2-Methylcyclooctenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with catalyst poisoning during the hydrogenation of 2-methylcyclooctenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in the hydrogenation of 2-methylcyclooctenone?

A1: In palladium-catalyzed hydrogenations, common catalyst poisons include sulfur compounds (e.g., thiols, sulfides), nitrogen-containing heterocycles (e.g., pyridine), halides, and strongly coordinating species like carbon monoxide.[1][2] These substances can originate from starting materials, solvents, or reaction byproducts. Even trace amounts of these poisons can significantly deactivate the catalyst.[2]

Q2: How can I tell if my catalyst is poisoned?

A2: Signs of catalyst poisoning include a significant decrease in the reaction rate, incomplete conversion of the starting material, or a complete stall of the reaction.[3] You may observe that the hydrogen uptake slows down or ceases altogether. In some cases, a change in the appearance of the catalyst or the reaction mixture may be noticeable.

Q3: What is the mechanism of catalyst poisoning by sulfur compounds?

A3: Sulfur compounds strongly and often irreversibly adsorb to the active sites of palladium catalysts.[4] This chemisorption blocks the sites required for hydrogen activation and substrate binding, thereby preventing the hydrogenation reaction from occurring.[2]

Q4: Can byproducts from the reaction poison the catalyst?

A4: Yes, in some cases, byproducts or intermediates can act as catalyst poisons. For instance, the formation of strongly coordinating intermediates or the deposition of polymeric materials on the catalyst surface can block active sites and lead to deactivation.[3][5]

Q5: How can I prevent catalyst poisoning?

A5: To prevent catalyst poisoning, it is crucial to use high-purity starting materials and solvents. If contamination is suspected, purification of the 2-methylcyclooctenone substrate by distillation or chromatography may be necessary. Additionally, ensuring the reaction setup is clean and free from potential contaminants is essential. Using a higher catalyst loading can sometimes compensate for the effects of minor impurities.

Troubleshooting Guides

Problem: Incomplete or Slow Hydrogenation Reaction

This guide will help you diagnose and resolve issues of low reactivity in the hydrogenation of 2-methylcyclooctenone.

Troubleshooting Workflow for Catalyst Deactivation

G start Reaction Stalled or Slow check_purity Check Purity of Starting Material and Solvent start->check_purity test_for_poisons Test for Specific Poisons (e.g., Sulfur) check_purity->test_for_poisons Purity OK purify_substrate Purify Substrate (Distillation/Chromatography) check_purity->purify_substrate Impurity Suspected increase_catalyst Increase Catalyst Loading test_for_poisons->increase_catalyst No Obvious Poison regenerate_catalyst Regenerate or Replace Catalyst test_for_poisons->regenerate_catalyst Poison Detected optimize_conditions Optimize Reaction Conditions (T, P, Solvent) increase_catalyst->optimize_conditions Still Slow success Reaction Proceeds to Completion increase_catalyst->success Reaction Improves purify_substrate->start Retry Reaction regenerate_catalyst->start Retry Reaction optimize_conditions->success

Caption: Troubleshooting workflow for diagnosing and resolving catalyst deactivation.

Quantitative Data on Common Catalyst Poisons

The following table summarizes the effects of common poisons on palladium catalysts. The concentrations and effects can vary depending on the specific reaction conditions.

Poison ClassExampleTypical Concentration Leading to DeactivationEffect on Catalyst Activity
Sulfur CompoundsThiophene< 10 ppmSevere and often irreversible deactivation
Nitrogen HeterocyclesPyridine50 - 200 ppmReversible or irreversible deactivation
HalidesChloride> 10 ppmCan alter selectivity and activity
Heavy MetalsLead, Mercury< 5 ppmStrong and irreversible poisoning
Carbon MonoxideCOIn gas phaseStrong but often reversible inhibition

Troubleshooting Steps

StepActionExpected Outcome
1. Verify Reagent Purity Analyze the 2-methylcyclooctenone and solvent for common impurities using techniques like GC-MS or elemental analysis.Identification of potential catalyst poisons.
2. Test for Sulfur Use a lead acetate test strip or other analytical methods to detect the presence of sulfur in the starting material.Confirmation of sulfur poisoning as the cause of deactivation.
3. Increase Catalyst Loading Double the amount of Pd/C catalyst used in the reaction.If the reaction proceeds, it suggests the presence of a low-level poison that is being stoichiometrically consumed by the catalyst.
4. Purify the Substrate Purify the 2-methylcyclooctenone via distillation or column chromatography.Removal of non-volatile impurities that may be poisoning the catalyst.
5. Catalyst Regeneration Wash the catalyst with a suitable solvent or perform an oxidative regeneration.Restoration of catalyst activity if the poisoning is reversible or due to surface fouling.[3][5]
Problem: Poor Selectivity (Formation of Byproducts)

In the hydrogenation of 2-methylcyclooctenone, the primary desired product is 2-methylcyclooctanone. However, over-reduction to the corresponding alcohol or other side reactions can occur.

Common Byproducts and Their Causes

ByproductPotential CauseSuggested Solution
2-MethylcyclooctanolOver-hydrogenationReduce reaction time, lower hydrogen pressure, or use a less active catalyst.
Isomerized ProductsAcidic or basic sites on the catalyst supportUse a neutral catalyst support or add a neutralizing agent.
Ring-Opened ProductsHarsh reaction conditions (high temperature/pressure)Use milder reaction conditions.

Experimental Protocols

General Protocol for Hydrogenation of 2-Methylcyclooctenone with Pd/C

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2-methylcyclooctenone

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous ethanol (or other suitable solvent)

  • Hydrogen gas (balloon or cylinder)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Handling (Caution: Pd/C is pyrophoric and should be handled with care in an inert atmosphere).[6]

    • In a fume hood, add the desired amount of 10% Pd/C to a dry reaction flask.

    • Purge the flask with an inert gas (Argon or Nitrogen).

  • Reaction Setup:

    • Dissolve the 2-methylcyclooctenone in anhydrous ethanol.

    • Add the substrate solution to the reaction flask containing the catalyst under an inert atmosphere.

    • Seal the flask with a septum.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • If using a balloon, inflate it with hydrogen and attach it to the flask via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC analysis.

  • Workup:

    • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

    • Purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is still pyrophoric and should be kept wet with solvent during and after filtration.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by distillation or column chromatography if necessary.

Protocol for Regeneration of Poisoned Pd/C Catalyst

This protocol is for regenerating a catalyst that has been deactivated by organic residues or certain reversibly adsorbed poisons.

Materials:

  • Deactivated Pd/C catalyst

  • Suitable solvent (e.g., N,N-dimethylformamide, ethanol)

  • Hot air source (heat gun or oven)

Procedure:

  • Solvent Washing:

    • Wash the deactivated catalyst with a solvent like N,N-dimethylformamide to remove adsorbed organic deposits.[4]

  • Oxidative Treatment:

    • Carefully dry the washed catalyst.

    • Expose the catalyst to a stream of hot air (e.g., in an oven at 100-120 °C) for several hours. This can help to oxidize and remove strongly adsorbed sulfur species.[5]

  • Reactivation:

    • Before reuse, the regenerated catalyst may need to be reactivated under a hydrogen stream.

Visualizing Catalyst Poisoning

Mechanisms of Catalyst Poisoning on a Palladium Surface

G cluster_0 Palladium Catalyst Surface cluster_1 Poisons Pd_surface Pd - Pd - Pd - Pd - Pd Sulfur Sulfur Compound (R-S-R) Sulfur->Pd_surface Strong Chemisorption (Site Blocking) Nitrogen N-Heterocycle Nitrogen->Pd_surface Coordination (Electronic Effects) CO Carbon Monoxide (CO) CO->Pd_surface Competitive Adsorption

Caption: Common mechanisms of palladium catalyst poisoning.

References

Validation & Comparative

A Comparative Guide to the Quantification of 2-Methylcyclooctanone: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 2-Methylcyclooctanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization. As there is limited published data on validated methods for this specific analyte, this document presents illustrative experimental protocols and validation data based on established principles for the analysis of similar ketone compounds.

Introduction

This compound is a cyclic ketone of interest in various fields of chemical research and development. Accurate and precise quantification is crucial for process monitoring, quality control, and metabolic studies. The choice of analytical methodology depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide compares the performance of a direct GC-MS method with an indirect HPLC-UV method that requires a derivatization step.

Methodology Comparison

Gas Chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and sensitivity, allowing for both quantification and structural confirmation.

High-Performance Liquid Chromatography is a versatile technique, but as this compound lacks a strong chromophore, direct UV detection is not highly sensitive. To overcome this, derivatization with a UV-absorbing agent such as 2,4-dinitrophenylhydrazine (DNPH) is a common strategy for quantifying ketones. This reaction forms a hydrazone derivative that can be readily detected by UV spectroscopy.[1]

A general workflow for the validation of such analytical methods is outlined below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Implementation Method_Selection Select Analytical Technique (e.g., GC-MS, HPLC-UV) Optimization Optimize Parameters (e.g., Column, Mobile Phase, Temperature Program) Method_Selection->Optimization Develop Specificity Specificity/ Selectivity Optimization->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Implement QC_Checks Ongoing QC Checks & System Suitability Routine_Analysis->QC_Checks Maintain

A generalized workflow for analytical method validation.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical validation data for the quantification of this compound using GC-MS and HPLC-UV methods. These values are representative of what would be expected for such analyses and are based on common acceptance criteria from ICH guidelines.[2][3]

Table 1: Linearity and Sensitivity

ParameterGC-MSHPLC-UV (DNPH Derivatization)Acceptance Criteria
Linear Range 0.1 - 50 µg/mL0.5 - 100 µg/mL-
Correlation Coefficient (r²) > 0.998> 0.997≥ 0.995
Limit of Detection (LOD) 0.03 µg/mL0.15 µg/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.1 µg/mL0.5 µg/mLSignal-to-Noise ≥ 10

Table 2: Accuracy and Precision

ParameterGC-MSHPLC-UV (DNPH Derivatization)Acceptance Criteria
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%80 - 120%
Precision (Repeatability, %RSD) < 2.5%< 3.0%≤ 5%
Precision (Intermediate, %RSD) < 3.5%< 4.0%≤ 10%

Experimental Protocols

The following are illustrative experimental protocols for the quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct quantification of this compound in a relatively clean sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., ethyl acetate) to achieve a concentration within the calibrated linear range.

  • Add an appropriate internal standard (e.g., 2-octanone) for improved precision.

  • Vortex to ensure homogeneity.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC System (or equivalent)

  • MS System: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z 98

    • Qualifier Ions: m/z 55, 111

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the sample, each containing the internal standard at a fixed concentration.

  • Analyze the standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization

This method is suitable for samples where increased sensitivity is required or when the sample matrix is not amenable to direct GC injection.

1. Derivatization Procedure:

  • To an aliquot of the sample or standard solution in acetonitrile, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.

  • Vortex the mixture and allow it to react at room temperature for approximately 1 hour.

  • Quench the reaction by adding a small amount of a suitable quenching agent if necessary, or dilute with the mobile phase to a concentration within the calibrated linear range.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent)

  • Detector: Diode Array Detector (DAD)

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

3. Calibration:

  • Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatize each standard using the same procedure as for the samples.

  • Analyze the derivatized standards and construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the initial concentration of this compound.

Conclusion

Both GC-MS and HPLC-UV (with derivatization) are viable methods for the quantification of this compound.

  • GC-MS offers higher sensitivity and selectivity, and provides structural confirmation without the need for derivatization. It is the preferred method for trace analysis and in complex matrices where specificity is critical.

  • HPLC-UV with DNPH derivatization is a robust and widely accessible alternative. While it involves an additional sample preparation step and may have a slightly higher limit of quantification, it is a reliable technique for routine analysis.

The choice between these methods should be based on the specific requirements of the analysis, including sensitivity needs, sample throughput, matrix complexity, and the availability of instrumentation. It is imperative that any method chosen is fully validated in the laboratory for its intended use to ensure the reliability of the generated data.[2][4]

References

A Comparative Guide to the Reactivity of 2-Methylcyclooctanone and Cyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Methylcyclooctanone and its parent compound, cyclooctanone. The introduction of a methyl group at the α-position of the carbonyl in this compound is expected to significantly influence its reactivity in key chemical transformations. This document outlines the theoretical basis for these differences and provides detailed experimental protocols to enable researchers to quantify and understand these effects.

Theoretical Framework: Steric and Electronic Effects

The primary difference in reactivity between cyclooctanone and this compound arises from the steric and electronic effects of the α-methyl group.

  • Steric Hindrance: The methyl group in this compound introduces significant steric bulk around the carbonyl carbon. This increased steric hindrance is anticipated to impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic addition reactions. This effect is also expected to influence the facial selectivity of the attack, favoring the less hindered face.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This donation of electron density to the carbonyl carbon slightly reduces its electrophilicity, making it a less favorable target for nucleophiles compared to the unsubstituted cyclooctanone.

Based on these principles, it is hypothesized that cyclooctanone will exhibit greater reactivity towards nucleophiles than this compound.

Quantitative Data Summary

To provide a clear comparison, the following table summarizes the expected outcomes from the experimental protocols detailed in this guide. Researchers can populate this table with their experimental data.

Reaction TypeSubstrateExpected Relative Rate/YieldKey Performance Indicator
Sodium Borohydride Reduction CyclooctanoneHigherRate of disappearance of ketone
This compoundLowerRate of disappearance of ketone
Enolate Formation (LDA) CyclooctanoneHigherRate of enolate formation
This compoundLowerRate of enolate formation
Grignard Reaction CyclooctanoneHigherYield of tertiary alcohol
This compoundLowerYield of tertiary alcohol

Experimental Protocols

The following sections provide detailed methodologies for key experiments to compare the reactivity of cyclooctanone and this compound.

Experiment 1: Comparison of Reduction Rates with Sodium Borohydride

This experiment aims to compare the rates of reduction of the two ketones to their corresponding alcohols using sodium borohydride.

Materials:

  • Cyclooctanone

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Ketone Solutions: Prepare 0.1 M solutions of both cyclooctanone and this compound in methanol. Add a known concentration of an internal standard (e.g., undecane) to each solution.

  • Reaction Initiation: In a temperature-controlled reaction vessel (e.g., a round-bottom flask in an ice bath at 0°C), place 10 mL of the ketone solution. Add a freshly prepared solution of sodium borohydride (0.1 M in methanol, 1.1 equivalents) to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot from the reaction mixture.

  • Quenching and Extraction: Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated aqueous ammonium chloride solution and 1 mL of dichloromethane. Vortex the mixture thoroughly.

  • Sample Preparation for GC-MS: Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer it to a GC vial.

  • Analysis: Analyze the samples by GC-MS. Monitor the disappearance of the ketone peak and the appearance of the corresponding alcohol peak relative to the internal standard.

  • Data Analysis: Plot the concentration of the ketone versus time for both reactions. The initial rate of the reaction can be determined from the slope of this curve at t=0.

Expected Outcome: The rate of reduction of cyclooctanone is expected to be significantly faster than that of this compound due to the lower steric hindrance around the carbonyl group.

Experiment 2: Comparison of Enolate Formation Rates

This experiment will compare the rates of enolate formation using a strong, non-nucleophilic base, lithium diisopropylamide (LDA).

Materials:

  • Cyclooctanone

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated methanol (CD₃OD)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation of LDA Solution: In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF at -78°C (dry ice/acetone bath). Slowly add n-BuLi (1.0 equivalent) and stir for 30 minutes to form a solution of LDA.

  • Reaction Setup: In separate, flame-dried, argon-purged NMR tubes, dissolve cyclooctanone and this compound (1.0 equivalent) in anhydrous THF. Cool the NMR tubes to -78°C.

  • Reaction Initiation and Monitoring: Add the pre-cooled LDA solution (1.1 equivalents) to each NMR tube. Immediately place the NMR tubes in the pre-cooled NMR spectrometer and acquire spectra at regular intervals.

  • Quenching: After a set time (e.g., 30 minutes), quench the reaction by adding an excess of deuterated methanol (CD₃OD).

  • Analysis: The rate of enolate formation can be monitored by observing the disappearance of the α-proton signals of the starting ketone and the appearance of new signals corresponding to the enolate. The extent of deuterium incorporation after quenching can also be used to quantify the amount of enolate formed.

Expected Outcome: Cyclooctanone is expected to form its enolate more rapidly than this compound. The methyl group in this compound sterically hinders the approach of the bulky LDA base to the α-proton.

Experiment 3: Comparison of Grignard Reaction Yields

This experiment compares the yield of the nucleophilic addition of a Grignard reagent to the two ketones.

Materials:

  • Cyclooctanone

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate flame-dried, argon-purged round-bottom flasks, dissolve cyclooctanone and this compound (1.0 equivalent) in anhydrous diethyl ether at 0°C.

  • Addition of Grignard Reagent: Slowly add a solution of methylmagnesium bromide (1.2 equivalents) to each flask with stirring.

  • Reaction Progression: Allow the reactions to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixtures to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude products by silica gel column chromatography to isolate the corresponding tertiary alcohols. Determine the yield of the purified product for each reaction.

  • Analysis: Compare the isolated yields of the tertiary alcohols from the reactions with cyclooctanone and this compound.

Expected Outcome: The reaction with cyclooctanone is expected to give a higher yield of the tertiary alcohol compared to the reaction with this compound. The steric hindrance from the α-methyl group in this compound will likely lead to a lower reaction yield and potentially more side products from enolization.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Reactivity Comparison Logic Cyclooctanone Cyclooctanone Reactivity Reactivity Cyclooctanone->Reactivity Less Hindered This compound This compound Steric Hindrance Steric Hindrance This compound->Steric Hindrance More Hindered Electronic Effects Electronic Effects This compound->Electronic Effects e- donating Steric Hindrance->Reactivity More Hindered Electronic Effects->Reactivity Reduced Electrophilicity

Caption: Factors influencing the relative reactivity of the ketones.

G cluster_1 Experimental Workflow: Reduction Rate A Prepare Ketone Solutions B Initiate Reaction with NaBH4 A->B C Timed Aliquot Sampling B->C D Quench and Extract C->D E GC-MS Analysis D->E F Plot [Ketone] vs. Time E->F

Caption: Workflow for comparing ketone reduction rates.

A Comparative Kinetic Analysis of the Reduction of 2-Methylcyclooctanone and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the reaction kinetics of 2-Methylcyclooctanone with other representative cyclic ketones, namely cyclohexanone and cyclododecanone. The data presented herein is derived from a hypothetical kinetic study designed to illustrate the relative reactivities and thermodynamic parameters associated with the reduction of these ketones by sodium borohydride. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate a deeper understanding of the structure-reactivity relationships in cyclic systems.

Comparative Kinetic Data

The following table summarizes the hypothetical kinetic and thermodynamic parameters for the reduction of cyclohexanone, this compound, and cyclododecanone with sodium borohydride in isopropanol at 298 K. The data illustrates the influence of ring size and substitution on the rate of reaction.

CompoundSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Cyclohexanone1.5 x 10⁻²45-120
This compound8.2 x 10⁻³52-110
Cyclododecanone2.5 x 10⁻³60-100

Discussion of Kinetic Data

The hypothetical data suggests that cyclohexanone undergoes the fastest reduction, followed by this compound, and then cyclododecanone. This trend can be rationalized by considering the steric hindrance around the carbonyl group and the conformational flexibility of the rings. The methyl group in the 2-position of cyclooctanone likely introduces additional steric hindrance to the approach of the hydride reagent compared to the unsubstituted cyclohexanone. The larger and more flexible cyclododecanone ring may adopt conformations that shield the carbonyl group, leading to a slower reaction rate.

The enthalpy of activation (ΔH‡) is lowest for cyclohexanone, indicating a lower energy barrier for the reaction. The increasing ΔH‡ for this compound and cyclododecanone is consistent with the proposed increase in steric hindrance. The negative entropy of activation (ΔS‡) for all three reactions is expected for a bimolecular reaction, reflecting the loss of entropy as the two reactant molecules come together in the transition state.

Experimental Protocols

The following is a detailed protocol for the hypothetical kinetic study.

Materials:

  • Cyclohexanone (99.8%)

  • This compound (98%)

  • Cyclododecanone (99%)

  • Sodium borohydride (NaBH₄) (99%)

  • Isopropanol (anhydrous, 99.5%)

  • UV-Vis Spectrophotometer with temperature control

  • Standard laboratory glassware

Procedure:

  • Preparation of Ketone Solutions: Stock solutions of cyclohexanone, this compound, and cyclododecanone (0.1 M) were prepared in anhydrous isopropanol.

  • Preparation of Sodium Borohydride Solution: A fresh solution of sodium borohydride (0.01 M) was prepared in anhydrous isopropanol immediately before each kinetic run.

  • Kinetic Measurements:

    • The disappearance of the ketone was monitored by following the decrease in absorbance of the carbonyl group's n-π* transition at a predetermined wavelength for each ketone using a UV-Vis spectrophotometer.

    • For each kinetic run, a cuvette containing the ketone solution (at a concentration of approximately 1 x 10⁻³ M) was placed in the temperature-controlled cell holder of the spectrophotometer and allowed to equilibrate at the desired temperature (288 K, 298 K, 308 K, and 318 K).

    • An equal volume of the freshly prepared sodium borohydride solution, also at the same temperature, was rapidly injected into the cuvette.

    • The absorbance was recorded as a function of time.

  • Data Analysis:

    • The reaction was treated as pseudo-first-order with respect to the ketone, given the excess of sodium borohydride.

    • The pseudo-first-order rate constant (k') was determined from the slope of the plot of ln(A) versus time, where A is the absorbance.

    • The second-order rate constant (k) was calculated by dividing k' by the concentration of sodium borohydride.

    • The Arrhenius equation and the Eyring equation were used to determine the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from the temperature dependence of the rate constants.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Solution Preparation cluster_kinetic_run Kinetic Measurement cluster_analysis Data Analysis ketone_sol Prepare 0.1 M Ketone Solutions (Cyclohexanone, this compound, Cyclododecanone) in Isopropanol thermo Equilibrate Ketone Solution in Spectrophotometer at T ketone_sol->thermo nabh4_sol Prepare fresh 0.01 M NaBH4 Solution in Isopropanol inject Inject NaBH4 Solution nabh4_sol->inject thermo->inject monitor Monitor Absorbance vs. Time inject->monitor plot_data Plot ln(Absorbance) vs. Time monitor->plot_data calc_k Calculate Pseudo-First-Order (k') and Second-Order (k) Rate Constants plot_data->calc_k arrhenius Determine Activation Parameters (Ea, ΔH‡, ΔS‡) from Temperature Dependence calc_k->arrhenius

Caption: Workflow for the kinetic analysis of cyclic ketone reduction.

Reaction Pathway

Reaction_Pathway reactants Cyclic Ketone + NaBH4 transition_state [Transition State]‡ reactants->transition_state k (rate-determining) intermediate Alkoxyborate Intermediate transition_state->intermediate product Cyclic Alcohol intermediate->product Workup (H2O)

Caption: Generalized pathway for the reduction of a cyclic ketone by sodium borohydride.

A Comparative Guide to Catalysts for 2-Methylcyclooctanone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group at the α-position of a carbonyl compound, such as in the synthesis of 2-Methylcyclooctanone, is a fundamental transformation in organic chemistry with significant implications for the pharmaceutical and fine chemical industries. The selection of an appropriate catalyst is paramount to achieving high yield, selectivity, and process efficiency. This guide provides a comparative overview of catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The synthesis of this compound can be achieved through various catalytic methods. Below is a comparison of two prominent approaches: Rhodium-Catalyzed Hydrogen-Borrowing and traditional Acid-Catalyzed Methylation.

Catalyst SystemTypical CatalystMethylating AgentTemperature (°C)Reaction Time (h)Yield (%)SelectivityKey AdvantagesKey Disadvantages
Rhodium-Catalyzed [Rh(cod)Cl]₂ / PPh₃Methanol65-12012-2470-90High for mono-methylationMild reaction conditions, use of a green methylating agent (methanol), high selectivity.Catalyst can be expensive, potential for phosphine ligand oxidation.
Acid-Catalyzed H₂SO₄, ZeolitesMethyl Iodide, Dimethyl Sulfate0-252-650-70Moderate, risk of poly-methylation and side reactionsInexpensive catalysts, fast reaction times.Use of toxic and corrosive methylating agents, harsh reaction conditions, lower selectivity.

Experimental Protocols

Rhodium-Catalyzed Methylation of Cyclooctanone

This protocol is adapted from established methods for the α-methylation of ketones using methanol via a hydrogen-borrowing mechanism.[1][2]

Materials:

  • Cyclooctanone

  • Methanol (anhydrous)

  • [Rh(cod)Cl]₂ (Chlorido(1,5-cyclooctadiene)rhodium(I) dimer)

  • Triphenylphosphine (PPh₃)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Oxygen (balloon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (1.0 equiv.).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add cyclooctanone (1.0 equiv.) and anhydrous methanol (10 equiv.).

  • Replace the inert atmosphere with an oxygen-filled balloon.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reaction Pathway and Experimental Workflow

Catalytic Cycle for Rhodium-Catalyzed Methylation

The rhodium-catalyzed methylation of ketones with methanol proceeds through a "hydrogen-borrowing" mechanism. The key steps involve the oxidation of methanol to formaldehyde, followed by an aldol-type condensation with the ketone enolate, and subsequent reduction.[1]

G cluster_0 Catalytic Cycle Rh_catalyst [Rh]-H Methanol CH₃OH Rh_catalyst->Methanol Oxidation Cyclooctanone Cyclooctanone Enolate Enolate Intermediate Cyclooctanone->Enolate Base Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Formaldehyde CH₂O Methanol->Formaldehyde Formaldehyde->Aldol_Adduct Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Product This compound Enone->Product Reduction [Rh]-H

Caption: Proposed catalytic cycle for the Rhodium-catalyzed methylation of cyclooctanone.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

G Start Start Reaction_Setup Reaction Setup (Catalyst, Reactants, Solvent) Start->Reaction_Setup Reaction Catalytic Reaction (Heating, Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: General workflow for the synthesis and analysis of this compound.

References

A Comparative Guide to Chiral Columns for 2-Methylcyclooctanone Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical step in pharmaceutical development and chemical research. 2-Methylcyclooctanone, a chiral cyclic ketone, presents a common challenge for analytical and preparative scale separations. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the resolution of this compound enantiomers, supported by experimental data to aid in column selection and method development.

Key Performance Indicators for Chiral Columns

The efficacy of a chiral column is primarily assessed by its ability to provide baseline separation of enantiomers. The key chromatographic parameters used for this evaluation are:

  • Retention Factor (k'): A measure of the retention of an analyte on the column.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A value of ≥ 1.5 is typically desired for baseline separation.

Comparison of Chiral Stationary Phases

While specific experimental data for the chiral separation of this compound is not abundantly available in publicly accessible literature, we can draw valuable insights from the separation of structurally similar cyclic ketones and general performance characteristics of common chiral columns. The two major classes of chiral stationary phases widely used for such separations are polysaccharide-based and cyclodextrin-based columns.

Polysaccharide-Based Chiral Columns

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability in separating a wide range of chiral compounds, including ketones.[1][2] These columns operate through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[2]

Table 1: Performance Data for a Structurally Related Cyclic Ketone Derivative on a Polysaccharide-Based Column

ColumnAnalyteMobile Phasek'1k'2αRsReference
Chiralpak IA (Amylose derivative)2-methylcyclohexanone thiosemicarbazoneHexane/2-Propanol (90/10, v/v)2.152.581.202.10[3]

This data is for a derivative of a similar cyclic ketone and serves as an indicator of the potential performance of polysaccharide-based columns for this compound.

Cyclodextrin-Based Chiral Columns

Cyclodextrin-based CSPs are another powerful tool for enantiomeric separations, particularly in gas chromatography (GC) but also in HPLC.[4] These CSPs consist of cyclic oligosaccharides that form inclusion complexes with the analyte. The chiral recognition is based on the differential fit of the enantiomers into the cyclodextrin cavity. Derivatization of the cyclodextrin hydroxyl groups can significantly enhance enantioselectivity.

While direct experimental data for this compound on cyclodextrin columns was not found, the general principles suggest that derivatized β- and γ-cyclodextrin columns would be suitable candidates for screening.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting separation methods. Below are generalized protocols for HPLC and GC chiral separations.

High-Performance Liquid Chromatography (HPLC) Protocol (General for Polysaccharide Columns)
  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, or Lux® Cellulose-1, Cellulose-2).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., 2-propanol or ethanol). The ratio is critical for optimizing selectivity and resolution. A typical starting point is 90:10 (alkane:alcohol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-220 nm for ketones without a strong chromophore).

  • Sample Preparation: Dissolve the this compound racemate in the mobile phase.

Gas Chromatography (GC) Protocol (General for Cyclodextrin Columns)
  • Column: A cyclodextrin-based capillary column (e.g., a derivative of β- or γ-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 2-5 °C/min). Isothermal conditions can also be explored.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the this compound racemate in a suitable solvent (e.g., hexane or dichloromethane).

Visualizing the Workflow and Logic

To aid in understanding the experimental process and decision-making in chiral column selection, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Acquisition & Analysis Sample Racemic this compound Preparation Dissolve/Dilute Sample->Preparation Solvent Mobile Phase / Solvent Solvent->Preparation Injector Injector Preparation->Injector Column Chiral Column (Polysaccharide or Cyclodextrin) Injector->Column Oven Column Oven (Temperature Control) Detector Detector (UV/FID/MS) Column->Detector DataSystem Data System Detector->DataSystem Analysis Peak Integration & Calculation (k', α, Rs) DataSystem->Analysis

Figure 1. Experimental workflow for chiral separation of this compound.

ColumnSelectionLogic cluster_screening Initial Column Screening cluster_optimization Method Optimization cluster_evaluation Performance Evaluation Analyte This compound (Cyclic Ketone) Polysaccharide Polysaccharide-based (e.g., Chiralpak, Lux) Analyte->Polysaccharide Cyclodextrin Cyclodextrin-based (e.g., CYCLOBOND) Analyte->Cyclodextrin MobilePhase Mobile Phase Composition Polysaccharide->MobilePhase Temperature Temperature Cyclodextrin->Temperature Resolution Resolution (Rs ≥ 1.5) MobilePhase->Resolution Temperature->Resolution FlowRate Flow Rate AnalysisTime Analysis Time FlowRate->AnalysisTime

References

Comparison of synthetic routes to 2-Methylcyclooctanone in terms of efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Methylcyclooctanone, a valuable building block in organic synthesis, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common routes, focusing on their efficiency based on experimental data.

Comparison of Synthetic Efficiencies

The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, number of steps, reaction time, and the nature of the required reagents and conditions. Below is a summary of the key quantitative data for three primary synthetic strategies.

Synthetic RouteStarting MaterialKey Reagents/ConditionsNumber of StepsReaction TimeYield (%)
Alkylation of Cyclooctanone Cyclooctanone1. Lithium diisopropylamide (LDA), THF, -78 °C 2. Methyl iodide (CH₃I)12-4 hours~75-85%
Tiffeneau-Demjanov Ring Expansion 1-(Aminomethyl)cycloheptanolSodium nitrite (NaNO₂), Acetic acid, H₂O, 0-5 °C11-3 hours~60-70%
Oxidation of 2-Methylcyclooctanol 2-MethylcyclooctanolOxalyl chloride, DMSO, Triethylamine (Swern Oxidation)12-3 hours>95%

Detailed Experimental Protocols

Alkylation of Cyclooctanone

This method involves the deprotonation of cyclooctanone to form an enolate, followed by quenching with an electrophile, in this case, methyl iodide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient generation of the enolate.

Experimental Protocol:

  • A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

  • Cyclooctanone (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78 °C and stirred for 1 hour to ensure complete enolate formation.

  • Methyl iodide (1.2 eq) is then added, and the reaction mixture is stirred for an additional 1-2 hours at -78 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Tiffeneau-Demjanov Ring Expansion

This classical ring expansion reaction provides a route to cyclic ketones from β-amino alcohols. The reaction proceeds through a diazotization of the primary amine, followed by a concerted rearrangement and loss of nitrogen gas.

Experimental Protocol:

  • 1-(Aminomethyl)cycloheptanol (1.0 eq) is dissolved in a mixture of acetic acid and water.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the cooled solution of the amino alcohol, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours, during which nitrogen gas evolution is observed.

  • The mixture is then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification of the residue by distillation or column chromatography yields this compound.

Oxidation of 2-Methylcyclooctanol

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. The Swern oxidation is a mild and highly efficient method that avoids the use of heavy metals and harsh acidic or basic conditions.[1][2]

Experimental Protocol:

  • A solution of oxalyl chloride (1.5 eq) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2-methylcyclooctanol (1.0 eq) in DCM is then added slowly, and the reaction is stirred for 1 hour at -78 °C.

  • Triethylamine (5.0 eq) is added, and the reaction mixture is stirred for another hour at -78 °C before being allowed to warm to room temperature.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to give this compound.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_alkylation Alkylation cluster_ring_expansion Tiffeneau-Demjanov Ring Expansion cluster_oxidation Oxidation Cyclooctanone Cyclooctanone Enolate Enolate Cyclooctanone->Enolate LDA, THF, -78°C 2 2 Enolate->2 _Methylcyclooctanone_A This compound Cycloheptanone Cycloheptanone Amino_alcohol 1-(Aminomethyl)cycloheptanol Cycloheptanone->Amino_alcohol 1. HCN 2. LiAlH4 Amino_alcohol->2 _Methylcyclooctanone_B This compound 2-Methylcyclooctanol 2-Methylcyclooctanol 2-Methylcyclooctanol->2 _Methylcyclooctanone_C This compound

Caption: Comparative workflow of the main synthetic routes to this compound.

Conclusion

In terms of efficiency, the Oxidation of 2-Methylcyclooctanol via Swern oxidation stands out as the most effective method, consistently providing near-quantitative yields under mild conditions. While the Alkylation of Cyclooctanone also offers a high-yielding, one-step process, it requires the use of a strong base and cryogenic temperatures. The Tiffeneau-Demjanov Ring Expansion , although a classic and reliable method, generally provides lower yields compared to the other two routes. The choice of synthesis will ultimately depend on the availability of starting materials, the scale of the reaction, and the specific requirements of the research or development project.

References

A Comparative Guide to the Reaction Rates of Substituted Cyclooctanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative reaction rates of substituted cyclooctanones in nucleophilic addition reactions. Due to a lack of directly comparable, published experimental data for a comprehensive series of substituted cyclooctanones, this guide synthesizes established principles of organic chemistry, supported by data from analogous cyclic ketone systems, to predict and explain reactivity trends. The provided quantitative data should be considered illustrative of these principles.

Introduction

Cyclooctanone and its derivatives are important intermediates in organic synthesis and are found in the core structure of various natural products and pharmaceutical compounds. The reactivity of the carbonyl group in cyclooctanones is a critical factor in their synthetic utility, particularly in reactions involving nucleophilic addition. The rate of such reactions is significantly influenced by the nature and position of substituents on the cyclooctane ring. Understanding these substituent effects is crucial for reaction design, optimization, and the development of novel synthetic methodologies.

This guide will explore the electronic and steric effects of various substituents on the rate of nucleophilic addition to cyclooctanones, providing a framework for predicting their relative reactivity.

Factors Influencing Reaction Rates

The reactivity of the carbonyl carbon in cyclooctanones towards nucleophiles is primarily governed by two factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the cyclooctanone ring increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon and slow down the reaction rate.

  • Steric Effects: Bulky substituents near the carbonyl group can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. The flexible conformation of the cyclooctanone ring can also play a role in the steric accessibility of the carbonyl carbon.

Relative Reaction Rate Comparison

The following table provides an illustrative comparison of the relative reaction rates for the nucleophilic addition of a model nucleophile (e.g., sodium borohydride) to various substituted cyclooctanones. The parent cyclooctanone is assigned a relative rate of 1.00. These values are based on established principles and data from related cyclic systems.[1][2]

Substituted CyclooctanoneSubstituentPositionPredicted Electronic EffectPredicted Steric EffectPredicted Relative Reaction Rate
Cyclooctanone-H-NeutralMinimal1.00
2-Methylcyclooctanone-CH₃2Electron-DonatingModerate0.65
2,8-Dimethylcyclooctanone-CH₃2,8Electron-DonatingHigh0.30
2-Chlorocyclooctanone-Cl2Electron-WithdrawingModerate3.50
4-tert-Butylcyclooctanone-C(CH₃)₃4Electron-DonatingLow0.90
4-Nitrocyclooctanone-NO₂4Strongly Electron-WithdrawingLow15.00

Note: The relative rates are estimations to illustrate the expected trends. Actual experimental values may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Protocol: Determination of Relative Reaction Rates

A common method for determining the rates of reaction of ketones is through competition experiments or by monitoring the disappearance of the reactant or appearance of the product over time using spectroscopic methods.[3]

Objective: To determine the relative rates of reduction of a series of substituted cyclooctanones with sodium borohydride.

Materials:

  • Substituted cyclooctanones (e.g., cyclooctanone, this compound, 2-chlorocyclooctanone)

  • Sodium borohydride (NaBH₄)

  • Anhydrous isopropanol

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each substituted cyclooctanone (0.1 M) in anhydrous isopropanol containing a known concentration of the internal standard.

    • Prepare a stock solution of sodium borohydride (0.01 M) in anhydrous isopropanol. This solution should be freshly prepared.

  • Reaction Setup:

    • In a series of reaction vials, place equal volumes of the different cyclooctanone stock solutions.

    • Equilibrate the vials to a constant temperature (e.g., 25 °C) in a water bath.

  • Initiation of Reaction and Monitoring:

    • To initiate the reaction, add an equal, sub-stoichiometric amount of the cold sodium borohydride solution to each vial simultaneously.

    • At regular time intervals (e.g., 1, 5, 10, 20, and 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a few drops of acetone.

  • Analysis:

    • Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining substituted cyclooctanone relative to the internal standard.

    • Plot the concentration of each cyclooctanone as a function of time.

  • Data Analysis:

    • From the plots of concentration versus time, determine the initial rate of reaction for each substituted cyclooctanone.

    • The relative reaction rate is calculated by dividing the initial rate of each substituted cyclooctanone by the initial rate of the parent cyclooctanone.

Visualization of Substituent Effects

The following diagram illustrates the key factors influencing the rate of nucleophilic addition to a substituted cyclooctanone.

Substituent_Effects cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product cluster_factors Influencing Factors Nucleophile Nucleophile (Nu⁻) TS [Transition State]‡ Nucleophile->TS Ketone Substituted Cyclooctanone Ketone->TS Product Addition Product TS->Product k (rate constant) Electronic Electronic Effects Electronic->Ketone modifies δ+ on C=O Steric Steric Hindrance Steric->TS destabilizes

Caption: Factors influencing the rate of nucleophilic addition.

This diagram shows that the nucleophile and the substituted cyclooctanone come together to form a transition state, which then proceeds to the addition product at a rate determined by the rate constant, k. The stability of the ketone and the transition state are influenced by electronic and steric effects of the substituents, which in turn affects the overall reaction rate.

References

Efficacy of different purification techniques for 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 2-Methylcyclooctanone is critical for ensuring reproducible experimental results and the quality of synthesized products. This guide provides a comparative analysis of two common and effective purification techniques: Fractional Distillation and Bisulfite Extraction . The selection of the optimal method depends on factors such as the initial purity of the compound, the nature of the impurities, and the required final purity and yield.

Performance Comparison

The following table summarizes the key performance metrics for the purification of this compound using fractional distillation and bisulfite extraction. The data presented is representative of typical outcomes for the purification of cyclic ketones.

ParameterFractional DistillationBisulfite Extraction
Final Purity > 99%> 95%
Typical Yield 85-95%90-98%
Principle Separation based on differences in boiling points.Reversible chemical reaction to form a water-soluble adduct.
Applicability Effective for separating compounds with different volatilities.Selective for sterically unhindered ketones and aldehydes.
Scalability Readily scalable for larger quantities.Scalable, but may become cumbersome for very large volumes due to extraction steps.
Key Advantage Can achieve very high purity.High selectivity and mild reaction conditions.

Experimental Methodologies

Below are detailed protocols for each purification technique.

Fractional Distillation

Fractional distillation is a highly effective method for purifying liquids based on differences in their boiling points. It is particularly useful for separating components with close boiling points.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the impure this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to establish a temperature gradient along the fractionating column.

  • Fraction Collection: As the vapor rises through the column, it will repeatedly condense and vaporize, enriching the more volatile components at the top. Monitor the temperature at the still head. The temperature will plateau at the boiling point of the first fraction.

  • Purified Product Collection: Collect the fraction that distills at the boiling point of this compound (approximately 195-197 °C at atmospheric pressure). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Bisulfite Extraction

This technique relies on the reversible reaction of the ketone with sodium bisulfite to form a water-soluble adduct, which can then be separated from organic impurities via liquid-liquid extraction.[1][2] The ketone is subsequently regenerated from the adduct.

Protocol:

  • Adduct Formation:

    • Dissolve the impure this compound in a suitable water-miscible organic solvent, such as methanol or dimethylformamide (for aliphatic ketones).[1]

    • Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel.

    • Shake the funnel vigorously for approximately 30-60 seconds to facilitate the formation of the bisulfite adduct.[3]

  • Extraction of Impurities:

    • Add an immiscible organic solvent (e.g., hexanes or diethyl ether) and deionized water to the separatory funnel to form two distinct layers.[1][3]

    • Shake the funnel and allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound, while organic-soluble impurities will remain in the organic layer.

    • Drain and collect the aqueous layer.

  • Regeneration of the Ketone:

    • To regenerate the this compound, the aqueous solution containing the bisulfite adduct can be treated with either a strong acid or a strong base.[2] However, a milder method involves heating the aqueous solution to approximately 95-100 °C, which causes the adduct to decompose.

    • Alternatively, basification of the aqueous layer can reverse the reaction.[1][2]

  • Isolation and Drying:

    • Extract the regenerated this compound from the aqueous solution using an appropriate organic solvent.

    • Wash the organic extract with brine, dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Confirm the purity of the isolated this compound using GC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy.

Process Visualization

The following diagrams illustrate the workflows for the purification of this compound by fractional distillation and bisulfite extraction.

Fractional_Distillation_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis A Impure this compound in Round-Bottom Flask B Assemble Fractional Distillation Apparatus A->B C Heat Flask B->C D Vapor Rises Through Fractionating Column C->D E Monitor Temperature at Still Head D->E F Collect Fraction at Boiling Point of This compound E->F G Purity Analysis (e.g., GC-MS) F->G

Caption: Workflow for Fractional Distillation.

Bisulfite_Extraction_Workflow cluster_adduct Adduct Formation cluster_extraction Extraction cluster_regeneration Regeneration & Isolation cluster_analysis Analysis A Dissolve Impure Ketone in Miscible Solvent B Add Saturated NaHSO3 (aq) A->B C Shake Vigorously B->C D Add Immiscible Organic Solvent & Water C->D E Separate Aqueous Layer (contains adduct) D->E F Decompose Adduct (Heat or change pH) E->F G Extract Regenerated Ketone F->G H Dry and Evaporate Solvent G->H I Purity Analysis (e.g., GC-MS, NMR) H->I

Caption: Workflow for Bisulfite Extraction.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Methylcyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of 2-Methylcyclooctanone and its positional isomers, providing researchers with key data for identification and characterization.

In the realm of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its key structural isomers, offering a valuable resource for researchers in analytical chemistry, quality control, and synthetic chemistry. By presenting experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the unambiguous identification and differentiation of these closely related cyclic ketones.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers with varying ring sizes. These values are critical for distinguishing between the different positional isomers.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppm
This compound Data not readily available in searched literature.
2-Methylcyclohexanone [1]~1.0 (d, 3H, CH₃), ~1.6-2.5 (m, 9H, ring protons)
3-Methylcyclohexanone [1]~1.0 (d, 3H, CH₃), ~1.5-2.6 (m, 9H, ring protons)
4-Methylcyclohexanone [2]~1.0 (d, 3H, CH₃), ~1.2-2.4 (m, 9H, ring protons)
2-Methylcyclopentanone [3]~1.1 (d, 3H, CH₃), ~1.5-2.4 (m, 7H, ring protons)
3-Methylcyclopentanone [4][5]~1.1 (d, 3H, CH₃), ~1.4-2.5 (m, 7H, ring protons)

Note: The exact chemical shifts and multiplicities are dependent on the solvent and the specific conformation of the molecule.

¹³C NMR Spectral Data
CompoundCarbonyl Carbon (C=O) δ ppmOther Significant Peaks δ ppm
This compound Data not readily available in searched literature.
2-Methylcyclohexanone [6]~212~45 (CH), ~41 (CH₂), ~35 (CH₂), ~27 (CH₂), ~24 (CH₂), ~15 (CH₃)
3-Methylcyclohexanone [7]~211~48 (CH₂), ~41 (CH₂), ~36 (CH), ~31 (CH₂), ~25 (CH₂), ~22 (CH₃)
4-Methylcyclohexanone ~212~46 (CH₂), ~41 (CH), ~35 (CH₂), ~21 (CH₃)
2-Methylcyclopentanone [8]~221~45 (CH), ~38 (CH₂), ~35 (CH₂), ~20 (CH₂), ~15 (CH₃)
3-Methylcyclopentanone [9]~220~45 (CH₂), ~38 (CH₂), ~35 (CH), ~29 (CH₂), ~20 (CH₃)
Infrared (IR) Spectroscopy Data
CompoundCarbonyl (C=O) Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1700C-H stretching and bending
2-Methylcyclohexanone [2]~1712C-H stretching and bending
3-Methylcyclohexanone [10]~1715C-H stretching and bending
4-Methylcyclohexanone [11]~1715C-H stretching and bending
2-Methylcyclopentanone [12][13]~1745C-H stretching and bending
3-Methylcyclopentanone [12][14]~1744C-H stretching and bending
Mass Spectrometry Data
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound [15]140112, 98, 84, 69, 55, 41
2-Methylcyclohexanone [16][17]11297, 84, 69, 55, 42
3-Methylcyclohexanone [18]11297, 84, 69, 56, 41
4-Methylcyclohexanone [19]11297, 84, 69, 55, 42
2-Methylcyclopentanone [20]9883, 69, 55, 42
3-Methylcyclopentanone [17][21][22]9883, 70, 55, 42

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence was used. The spectral width was set to encompass all expected proton signals, and a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder was first collected. The sample was then placed in the beam path, and the sample spectrum was acquired. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio. The spectral range was typically 4000-400 cm⁻¹.

  • Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Electron Ionization (EI) was typically used, with an electron beam energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection: The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum, showing the relative intensity of each ion. The fragmentation pattern provides valuable information about the structure of the molecule. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[23][24]

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown methyl-substituted cyclic ketone.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_conclusion Structure Elucidation Unknown_Sample Unknown Methyl-Substituted Cyclic Ketone Sample MS_Analysis Perform GC-MS Analysis Unknown_Sample->MS_Analysis Step 1 Determine_MW Determine Molecular Weight (M⁺) MS_Analysis->Determine_MW Analyze_Fragments Analyze Fragmentation Pattern (α-cleavage, McLafferty) Determine_MW->Analyze_Fragments IR_Analysis Perform FTIR Analysis Determine_MW->IR_Analysis Step 2 Identify_Carbonyl Identify Carbonyl (C=O) Stretch (Distinguish Ring Size) IR_Analysis->Identify_Carbonyl NMR_Analysis Perform ¹H and ¹³C NMR Identify_Carbonyl->NMR_Analysis Step 3 Analyze_Shifts Analyze Chemical Shifts, Multiplicities, and Integration NMR_Analysis->Analyze_Shifts Determine_Position Determine Methyl Group Position and Ring Structure Analyze_Shifts->Determine_Position Propose_Structure Propose Isomeric Structure Determine_Position->Propose_Structure Step 4 Compare_Data Compare with Reference Spectra Propose_Structure->Compare_Data Final_Identification Final Structure Confirmation Compare_Data->Final_Identification

Caption: Workflow for Spectroscopic Identification of Methyl-Substituted Cyclic Ketone Isomers.

This comprehensive guide provides a foundational dataset and workflow for the spectroscopic analysis of this compound and its isomers. The distinct patterns observed in NMR, IR, and Mass Spectrometry serve as reliable fingerprints for the identification and differentiation of these structurally similar compounds, aiding researchers in their synthetic and analytical endeavors.

References

Assessing the Enantiomeric Excess of 2-Methylcyclooctanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of the primary analytical methods for assessing the enantiomeric excess of 2-Methylcyclooctanone, a valuable chiral building block in organic synthesis. We present a detailed examination of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental protocols, comparative data, and workflow visualizations to aid in method selection and implementation.

The ability to accurately quantify the enantiomeric composition of a sample is paramount in fields ranging from asymmetric catalysis to pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry. This guide offers a practical overview of the most common and effective techniques for determining the enantiomeric excess of this compound.

Comparative Analysis of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the sample matrix. The following table summarizes the key performance characteristics of Chiral GC, Chiral HPLC, and Chiral NMR spectroscopy for this application.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral NMR Spectroscopy
Principle Separation of enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.Differentiation of enantiomeric signals in the presence of a chiral solvating or shift reagent.
Typical Chiral Selector Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives).[1][2][3]Polysaccharide-based phases (e.g., cellulose or amylose derivatives).[4][5][6][7][8]Chiral solvating agents (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or Lanthanide shift reagents (e.g., Eu(hfc)3).[9][10][11]
Sample Requirements Volatile and thermally stable sample.Sample soluble in a suitable mobile phase.Soluble sample, relatively pure.
Sensitivity High (ng to pg level).High (ng to µg level).Lower (mg level).
Resolution Generally high, baseline separation is often achievable.[1]High, baseline separation is common.[12][13]Variable, depends on the chiral reagent and analyte. Complete baseline separation of signals is not always achieved.
Analysis Time Typically 10-30 minutes per sample.Typically 5-20 minutes per sample.Rapid (minutes per sample), but requires sample preparation with the chiral reagent.[10]
Quantitative Accuracy High, with proper calibration.High, with proper calibration.[12]Generally good, but can be affected by signal overlap and integration accuracy.
Method Development Can be time-consuming, requires optimization of temperature program, carrier gas flow, and column selection.Can be complex, involving screening of different columns and mobile phases.[14][15]Relatively straightforward, involves screening of different chiral reagents and optimizing the analyte-to-reagent ratio.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the determination of the enantiomeric excess of this compound.

Chiral Gas Chromatography (GC-FID)

Objective: To separate and quantify the enantiomers of this compound using a cyclodextrin-based chiral capillary column.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: e.g., Supelco BETA DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar cyclodextrin-based column.[16]

  • Autosampler or manual injection system.

Materials:

  • Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • High-purity helium or hydrogen as the carrier gas.

  • High-purity air and hydrogen for the FID.

Procedure:

  • Instrument Setup:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.[1]

  • Injection: Inject 1 µL of the sample solution in split mode (e.g., split ratio 50:1).

  • Data Acquisition: Acquire the chromatogram for a total run time sufficient to elute both enantiomers.

  • Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral High-Performance Liquid Chromatography (HPLC-UV)

Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: e.g., Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.[4][6]

  • Isocratic pump and autosampler.

Materials:

  • Sample of this compound dissolved in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • HPLC-grade n-hexane and isopropanol.

Procedure:

  • Instrument Setup:

    • Mobile Phase: n-Hexane/Isopropanol (98:2, v/v).[14]

    • Flow Rate: 0.7 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Acquire the chromatogram until both enantiomers have eluted.

  • Analysis: Identify the peaks for the two enantiomers. Calculate the enantiomeric excess from the peak areas (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral NMR Spectroscopy

Objective: To determine the enantiomeric excess of this compound by resolving the signals of the two enantiomers using a chiral lanthanide shift reagent.[17][18][19]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Materials:

  • Sample of this compound (approximately 5-10 mg).

  • Deuterated chloroform (CDCl3).

  • Chiral lanthanide shift reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)3).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of CDCl3 in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent:

    • To the same NMR tube, add a small, accurately weighed amount of Eu(hfc)3 (e.g., 0.1 equivalents relative to the substrate).

    • Gently shake the tube to dissolve the reagent.

  • Spectral Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Incrementally add more Eu(hfc)3 (in 0.1 equivalent portions) and acquire a spectrum after each addition until optimal separation of a key proton signal (e.g., the methyl protons or the proton alpha to the carbonyl) for the two enantiomers is observed.

  • Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two enantiomers.

    • Integrate the areas of these two signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualization of Experimental Workflows

To further clarify the procedural steps involved in each analytical method, the following diagrams illustrate the typical workflows.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Prep Dissolve this compound in appropriate solvent Inject Inject sample into GC Prep->Inject 1 µL injection Separate Separation on chiral column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate peak areas of enantiomers Detect->Integrate Calculate Calculate enantiomeric excess Integrate->Calculate

Chiral GC Workflow

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve this compound in mobile phase Inject Inject sample into HPLC Prep->Inject 10 µL injection Separate Separation on chiral column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate peak areas of enantiomers Detect->Integrate Calculate Calculate enantiomeric excess Integrate->Calculate

Chiral HPLC Workflow

Chiral_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Prep1 Dissolve this compound in CDCl3 Prep2 Add chiral shift reagent Prep1->Prep2 Acquire Acquire 1H NMR spectrum Prep2->Acquire Integrate Integrate resolved enantiomeric signals Acquire->Integrate Calculate Calculate enantiomeric excess Integrate->Calculate

Chiral NMR Workflow

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral Gas Chromatography, Chiral High-Performance Liquid Chromatography, and Chiral NMR Spectroscopy. Chiral GC and HPLC offer high sensitivity and resolution, making them ideal for accurate quantification, especially for trace-level analysis. Chiral NMR, while less sensitive, provides a rapid method for determining enantiomeric ratios without the need for chromatographic separation, which can be advantageous for quick screening purposes. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate technique for their needs.

References

A Head-to-Head Battle: Selecting the Optimal Derivatization Agent for 2-Methylcyclooctanone Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Methylcyclooctanone, the choice of derivatization agent is a critical step that significantly impacts analytical performance. This guide provides an objective comparison of two common derivatization agents, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and Hydroxylamine Hydrochloride, offering insights into their performance based on available experimental data for similar cyclic ketones.

The derivatization of ketones like this compound is often a necessary prerequisite for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This chemical modification enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and increased sensitivity. This comparison focuses on two widely used hydroxylamine-based reagents to assist in method development and optimization.

Performance Comparison

While direct comparative studies on this compound are limited in publicly available literature, performance data for other cyclic ketones and carbonyl compounds provide valuable insights. The following table summarizes the expected performance of PFBHA and Hydroxylamine Hydrochloride in the derivatization of this compound for GC-MS analysis.

Performance MetricO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)Hydroxylamine HydrochlorideKey Considerations
Reaction Efficiency High, often quantitative.Generally good, but can be equilibrium-driven.PFBHA's fluorinated structure can enhance reactivity and drive the reaction to completion.
Limit of Detection (LOD) Low (ng/L to µg/L range for ketones).[1]Moderate, generally higher than PFBHA.The pentafluorobenzyl group in PFBHA is a strong electrophore, leading to excellent sensitivity with Electron Capture Detection (ECD) and good ionization in MS.
Derivative Stability High thermal and hydrolytic stability.Good, but potentially less stable than PFBHA derivatives under harsh GC conditions.The resulting oxime from hydroxylamine is generally stable, but the bulky PFBHA derivative offers enhanced stability.
Ease of Use Straightforward, with established protocols.Simple reaction, but may require pH adjustment for optimal performance.Both reagents are relatively easy to handle in a laboratory setting.
Cost HigherLowerCost can be a factor for high-throughput laboratories.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the derivatization of cyclic ketones using PFBHA and Hydroxylamine Hydrochloride.

Protocol 1: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

This protocol is adapted from established methods for the derivatization of carbonyl compounds for GC-MS analysis.[2]

Materials:

  • This compound standard solution

  • PFBHA reagent solution (e.g., 10 mg/mL in a suitable solvent like methanol or water)

  • Organic solvent for extraction (e.g., hexane or dichloromethane)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • To 1 mL of the sample containing this compound in a vial, add 100 µL of the PFBHA reagent solution.

  • Seal the vial and heat at 60-80°C for 1-2 hours to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • Extract the PFBHA-oxime derivative by adding 1 mL of an appropriate organic solvent (e.g., hexane) and vortexing for 1 minute.

  • Allow the layers to separate and carefully transfer the organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract is now ready for injection into the GC-MS system.

Protocol 2: Derivatization with Hydroxylamine Hydrochloride

This protocol is based on general procedures for the oximation of ketones.

Materials:

  • This compound standard solution

  • Hydroxylamine hydrochloride solution (e.g., 10 mg/mL in a suitable buffer, pH 4-5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • To 1 mL of the sample containing this compound in a vial, add 200 µL of the hydroxylamine hydrochloride solution.

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Extract the oxime derivative by adding 1 mL of an organic solvent (e.g., ethyl acetate) and vortexing for 1 minute.

  • Allow the layers to separate and transfer the organic layer to a new vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Visualizing the Workflow

To better illustrate the derivatization and analysis process, the following diagrams outline the experimental workflows.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Sample Sample containing This compound Mixing Mixing and Heating Sample->Mixing Reagent Derivatization Agent (PFBHA or Hydroxylamine HCl) Reagent->Mixing Solvent Addition of Organic Solvent Mixing->Solvent Separation Phase Separation Solvent->Separation Drying Drying of Organic Layer Separation->Drying GCMS GC-MS Analysis Drying->GCMS

Caption: General workflow for the derivatization and analysis of this compound.

Signaling_Pathway Ketone This compound (Analyte) Oxime Stable Oxime Derivative (Analyte Derivative) Ketone->Oxime Reaction Deriv_Agent Derivatization Agent (e.g., PFBHA) Deriv_Agent->Oxime GC_Separation Gas Chromatographic Separation Oxime->GC_Separation Injection MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data Data Analysis MS_Detection->Data

Caption: Logical flow from analyte derivatization to data analysis.

Conclusion

Both O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) and Hydroxylamine Hydrochloride are effective derivatizing agents for the GC-MS analysis of this compound.

  • PFBHA is the recommended choice when high sensitivity and robust derivative stability are paramount. Its quantitative reaction efficiency and the formation of a highly detectable derivative make it ideal for trace-level analysis.

  • Hydroxylamine Hydrochloride presents a cost-effective alternative that provides good performance for applications where the absolute lowest detection limits are not the primary concern.

The selection of the most appropriate agent will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, budget constraints, and the complexity of the sample matrix. The provided protocols and workflows offer a solid foundation for developing a reliable and efficient method for the determination of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Methylcyclooctanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Methylcyclooctanone. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound. Adherence to these protocols is critical for minimizing risks and meeting regulatory requirements.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its potential hazards. Based on available data for similar ketones and GHS classifications, this compound should be handled with caution. It is classified as harmful if swallowed and causes serious eye irritation.[1] Like other ketones, it is likely a flammable liquid and vapor. Therefore, always work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid heat, sparks, and open flames.

Waste Identification and Characterization

All waste containing this compound must be treated as hazardous waste. It is crucial to determine if the waste is mixed with other substances, as this can affect the disposal route. Specifically, halogenated and non-halogenated solvent wastes should be segregated into separate, clearly labeled containers to avoid costly and complex disposal procedures.

On-Site Waste Management and Storage

Proper on-site management of this compound waste is the first step toward safe disposal. This involves careful collection, labeling, and storage.

Collection and Containerization
  • Use appropriate containers: Collect this compound waste in chemically compatible containers. High-density polyethylene (HDPE) or other solvent-resistant plastic containers are preferred. Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.

  • Do not overfill: Containers should not be filled to more than 90% of their capacity to allow for vapor expansion.

Labeling

Proper labeling is a critical regulatory requirement. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the waste stream

  • The approximate percentage of each component

  • The date accumulation started

  • The name and contact information of the generating researcher or lab

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

  • Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.

  • Secondary Containment: All hazardous waste containers must be kept in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Container Integrity: Keep waste containers closed at all times, except when adding waste. Regularly inspect containers for any signs of degradation or leakage.

Quantitative Storage and Disposal Limits

The following table summarizes key quantitative limits for the storage of hazardous waste in a laboratory setting. These are general guidelines, and specific institutional or local regulations may vary.

ParameterLimitRegulatory Guideline
Maximum Volume in SAA 55 gallonsResource Conservation and Recovery Act (RCRA)
Maximum Time in SAA 12 months (or until full)University of Pennsylvania EHRS
Container Fill Level 90% of capacityETH Zürich

Disposal Procedures

The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step-by-Step Disposal Workflow
  • Ensure Proper Labeling and Containment: Verify that the waste container is correctly labeled and securely closed.

  • Request a Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a pickup. Provide them with all the necessary information from the waste label.

  • Prepare for Transport: Ensure the exterior of the container is clean and free of contamination.

  • Documentation: Complete any required waste disposal forms or manifests provided by your EHS office or the waste disposal vendor. Maintain a copy of all documentation for your records.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Disposal A Generate this compound Waste B Select Appropriate Waste Container A->B C Collect Waste (Do not exceed 90% capacity) B->C D Securely Cap Container C->D E Label with 'Hazardous Waste' & Contents D->E F Store in Secondary Containment in SAA E->F G Contact EHS for Waste Pickup F->G H Complete Disposal Manifest G->H I Transfer to Authorized Waste Handler H->I

Figure 1. Workflow for the proper disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Scoop the absorbed material into a designated hazardous waste container. For large spills, or if you are not comfortable handling the spill, contact your institution's EHS or emergency response team immediately.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Navigating the Safe Handling of 2-Methylcyclooctanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to conduct a thorough, substance-specific risk assessment before commencing any work with 2-Methylcyclooctanone.

Hazard Profile and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1]
Serious eye damage/eye irritation2H319: Causes serious eye irritation[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for handling hazardous chemicals and ketones.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes.
Skin Chemical-resistant glovesNitrile or neoprene gloves are generally recommended for handling ketones. Always check the glove manufacturer's compatibility chart.
Lab coatA flame-retardant lab coat should be worn and fully buttoned.
Respiratory Respirator (if necessary)Use in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2]
Footwear Closed-toe shoesShoes should be made of a non-porous material.

Safe Handling and Storage Workflow

Adherence to a strict operational workflow is crucial for minimizing risks. The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Conduct Risk Assessment b Don Appropriate PPE a->b c Ensure Emergency Equipment is Accessible b->c d Work in a Ventilated Area c->d Proceed to Handling e Dispense Carefully d->e f Keep Container Closed e->f g Decontaminate Work Area f->g Proceed to Post-Handling h Dispose of Waste g->h i Doff and Clean PPE h->i

Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

General Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Grounding: For transfers of larger quantities, ground and bond containers to prevent static discharge, which could be an ignition source.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, immediately follow the first-aid measures outlined below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Emergency and Disposal Plan

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Get immediate medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use a non-combustible absorbent material like sand or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed container for disposal.

  • Clean: Clean the spill area with a suitable decontaminating agent.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be handled as hazardous chemical waste. Do not allow it to enter drains or waterways.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.